3,5-Dimethylpiperidine hydrochloride
Description
BenchChem offers high-quality 3,5-Dimethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
3,5-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H |
InChI Key |
DLQUQDQYYCABAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
3,5-Dimethylpiperidine hydrochloride physical properties
The following technical guide details the physical properties, synthesis, and applications of 3,5-Dimethylpiperidine hydrochloride, tailored for research and drug development professionals.
Physical Properties, Stereochemical Analysis, and Application Protocols
Executive Summary
3,5-Dimethylpiperidine hydrochloride is a critical heterocyclic building block used extensively in the synthesis of peptidomimetics, local anesthetics, and as a Structure Directing Agent (SDA) in zeolite fabrication (e.g., SSZ-39). Unlike its liquid free base, the hydrochloride salt is a stable solid, offering improved handling properties for precise stoichiometric additions.
This guide addresses a common pain point in the literature: the ambiguity surrounding the stereochemistry of 3,5-dimethylpiperidine. Commercial supplies are often mixtures of cis (meso) and trans (racemic) isomers. Understanding the physical distinctions between these forms is paramount for reproducibility in drug design and materials science.
Chemical Identity & Stereochemistry[1]
The 3,5-dimethyl substitution pattern on the piperidine ring generates two diastereomers with distinct physical profiles.
-
Chemical Name: 3,5-Dimethylpiperidine hydrochloride[1][2][3][4][5][6]
-
Molecular Formula: C₇H₁₅N · HCl
-
Molecular Weight: 149.66 g/mol (Salt); 113.20 g/mol (Free Base)
-
CAS Numbers:
Stereochemical Visualization
The cis isomer is a meso compound (achiral) due to a plane of symmetry. The trans isomer exists as a pair of enantiomers (chiral).
Figure 1: Stereochemical relationship and synthetic origin of 3,5-dimethylpiperidine isomers.
Physical & Chemical Properties[6][7][9][10][11][12][13][14]
The following data aggregates experimental values for the hydrochloride salt and its corresponding free base. Note that the melting point of the salt is highly dependent on isomeric purity and hydration state.
Table 1: Comparative Physical Properties[8]
| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) | Notes |
| Appearance | Colorless to pale yellow liquid | White to off-white crystalline powder | Salt form prevents oxidation and volatility. |
| Melting Point | -50°C (approx.) | 128–129°C (cis-isomer) [1] | Salt MP is sharp for pure isomers; mixtures exhibit broad melting ranges. |
| Boiling Point | 144°C (at 760 mmHg) | N/A (Decomposes/Sublimes) | Do not attempt to distill the salt. |
| Solubility | Miscible in EtOH, Ether, Chloroform | Soluble: Water, Methanol, EtOHInsoluble: Ether, Hexane | Use Ether/Hexane to precipitate the salt from reaction mixtures. |
| Density | 0.853 g/mL (at 25°C) | Bulk density varies by crystal habit | - |
| pKa | ~11.0 (Estimated) | - | Strong base; salt formation is exothermic. |
| Hygroscopicity | Low | Moderate to High | Store in desiccator; weigh quickly in humid environments. |
Spectroscopic Characterization (Diagnostic Signals)
-
¹H NMR (D₂O): The methyl doublet signal is diagnostic.
-
Cis-isomer: Methyl groups are equatorial, typically appearing upfield (~0.8-0.9 ppm).
-
Trans-isomer: One axial, one equatorial methyl (in chair flip average), often appearing slightly downfield relative to cis.
-
-
IR Spectroscopy:
-
Broad ammonium band (~2400–3000 cm⁻¹) characteristic of R₂NH₂⁺ Cl⁻.
-
Absence of C=N stretches (present in the lutidine precursor).
-
Synthesis & Purification Protocol
The synthesis of the hydrochloride salt typically proceeds via the hydrogenation of 3,5-lutidine followed by acidification.[2] The choice of catalyst dictates the cis:trans ratio.
Workflow: Hydrogenation to Salt Formation
Figure 2: Industrial synthesis workflow targeting high-purity hydrochloride salt.
Detailed Protocol: Salt Formation [1][2]
-
Dissolution: Dissolve 10 mmol of pure cis-3,5-dimethylpiperidine free base in 50 mL of anhydrous diethyl ether.
-
Acidification: Cool to 0°C. Slowly bubble anhydrous HCl gas through the solution OR add 1.1 equivalents of 2M HCl in diethyl ether dropwise.
-
Precipitation: The white hydrochloride salt will precipitate immediately.
-
Purification: Filter the solid under argon. Wash with cold hexane to remove unreacted base.
-
Recrystallization: If MP is <125°C, recrystallize from a mixture of isopropanol/ether to remove trans impurities.
Applications in Drug Design & Materials
Peptidomimetics & Conformational Control
The 3,5-dimethyl substitution restricts the conformational flexibility of the piperidine ring. In drug design, this "steric locking" is used to:
-
Enhance binding affinity by reducing the entropic penalty of binding.
-
Block metabolic hotspots on the piperidine ring (hindering P450 oxidation).
Zeolite Synthesis (SSZ-39)
The cis-isomer (often as the quaternary ammonium derivative) is a specific Structure Directing Agent (SDA) for the AEI topology (SSZ-39). The specific shape of the cis-isomer is critical for templating the zeolite cage; the trans-isomer often leads to impurities or different topologies [3].
Solubility Decision Tree
Use this logic to select solvents for reactions involving the HCl salt.
Figure 3: Solubility profile and solvent selection guide.
Handling and Safety
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container with desiccant.
-
Corrosion: As a chloride salt, it can be corrosive to stainless steel over prolonged exposure in aqueous solution.
-
Toxicity: While less volatile than the free base, the salt is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Holland, G. et al. (1979). Sulfamylbenzoic acids. US Patent 4,377,521. Link (Describes recrystallization of cis-HCl salt to MP 128-129°C).
-
Zones, S. I. et al. (2016). Structure directing agent for improved synthesis of zeolites. US Patent Application 2016/0264428. Link (Details the hydrogenation of lutidine and separation of cis/trans isomers).
-
MilliporeSigma. (2024). 3,5-Dimethylpiperidine (Mixture of cis and trans) Product Sheet. Link (General physical data for the commercial free base).
-
ChemicalBook. (2024). 3,5-Dimethylpiperidine hydrochloride Properties. Link (CAS 67288-91-9 Reference).
Sources
- 1. WO2016149234A1 - Structure directing agent for improved synthesis of zeolites - Google Patents [patents.google.com]
- 2. WO2016149234A1 - Structure directing agent for improved synthesis of zeolites - Google Patents [patents.google.com]
- 3. US20160264428A1 - Structure directing agent for improved synthesis of zeolites - Google Patents [patents.google.com]
- 4. 1212256-76-2|rel-(3aR,7aR)-Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. 1212256-76-2|rel-(3aR,7aR)-Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride|BLD Pharm [bldpharm.com]
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- 7. esdmedikal.com [esdmedikal.com]
- 8. esdmedikal.com [esdmedikal.com]
3,5-Dimethylpiperidine hydrochloride chemical structure and isomers
Title: Stereochemical Architecture and Synthetic Workflows of 3,5-Dimethylpiperidine Hydrochloride: A Technical Guide
Introduction & Scientific Rationale
As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I often encounter aliphatic nitrogen heterocycles that serve as foundational building blocks for pharmaceutical APIs and advanced materials. 3,5-Dimethylpiperidine hydrochloride (3,5-DMP·HCl) is a prime example. While the free base is a volatile, flammable liquid[1], its conversion into a hydrochloride salt provides the thermodynamic stability and precise stoichiometric handling required for rigorous drug development and fine chemical synthesis.
Understanding the stereochemistry of 3,5-DMP is not merely an academic exercise; it is a critical parameter that dictates the biological activity and structural-directing properties of the molecule. This guide deconstructs the stereochemical nuances, physicochemical properties, and self-validating synthetic protocols necessary to master this compound.
Stereochemical Architecture
The piperidine ring of 3,5-dimethylpiperidine contains two chiral centers at the C3 and C5 positions. The spatial orientation of the methyl groups at these carbons gives rise to distinct geometric and optical isomers[2].
-
The Cis-Isomer (Meso Compound): When both methyl groups are positioned on the same face of the piperidine ring (either both axial or both equatorial in the chair conformation), the molecule possesses an internal plane of symmetry passing through the nitrogen and the C4 atom. Consequently, the (3R, 5S) and (3S, 5R) configurations are superimposable. This makes the cis-isomer an achiral, meso compound[1].
-
The Trans-Isomers (Enantiomeric Pair): When the methyl groups are on opposite faces of the ring, the internal plane of symmetry is broken. This configuration yields a pair of non-superimposable chiral enantiomers: (3R, 5R)-3,5-dimethylpiperidine[3] and (3S, 5S)-3,5-dimethylpiperidine.
The causality behind separating these isomers lies in their distinct spatial footprints. For instance, in the synthesis of complex zeolites (like SSZ-39), the trans-isomer is specifically required as a structure-directing agent because its unique steric bulk templates the crystalline pores more effectively than the cis-isomer[4].
Caption: Logical relationship of 3,5-Dimethylpiperidine stereoisomers.
Physicochemical Profile
To ensure reproducibility in experimental design, the fundamental quantitative properties of 3,5-DMP (free base) and its hydrochloride salt must be baselined. The data below summarizes the critical parameters required for handling and reaction scaling.
| Property | Value | Source / Grounding |
| Chemical Formula (Free Base) | C₇H₁₅N | PubChem[2] |
| Molar Mass (Free Base) | 113.20 g/mol | PubChem[2] |
| Boiling Point (Free Base) | 144 °C | Chem-Impex[5] |
| Density (Free Base) | 0.853 g/mL (at 25 °C) | Chem-Impex[5] |
| Flash Point (Free Base) | 33 °C (Flammable Liquid) | Wikipedia[1] |
| Typical Diastereomeric Ratio | ~78% cis / 22% trans (via Rh/C) | Patent Literature[4] |
Synthetic Methodology & Isolation
The standard route to 3,5-DMP involves the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine). Breaking the aromaticity of the pyridine ring is thermodynamically demanding; it requires the catalyst to lower the LUMO energy level sufficiently to accept atomic hydrogen[6].
Caption: Experimental workflow for synthesizing and isolating 3,5-DMP·HCl.
Self-Validating Protocol: Synthesis of 3,5-DMP·HCl
This protocol is engineered with built-in validation gates to ensure that each phase of the reaction is complete before proceeding, thereby preventing the carryover of unreacted starting materials.
Step 1: Catalytic Hydrogenation
-
Action: Dissolve 3,5-dimethylpyridine in anhydrous ethanol. Add 5% Rhodium on Carbon (Rh/C) catalyst. Pressurize the reactor with H₂ to 1000 psi and stir at room temperature for 24 hours[4].
-
Causality: Rh/C is chosen over standard Pd/C because it is highly active for heteroaromatic ring saturation and limits unwanted hydrogenolysis. It yields a predictable diastereomeric mixture (predominantly the cis-isomer)[4].
Step 2: In-Process Validation (The Quality Gate)
-
Action: Extract a 0.5 mL aliquot, filter through a micro-Celite pad, and analyze via ¹H NMR (CD₃OD).
-
Self-Validation: The reaction is only deemed complete when the aromatic pyridine protons (typically at δ 8.2–8.3 ppm) have entirely disappeared. If aromatic peaks persist, the system must be repressurized. Proceeding without this validation risks contaminating the final salt with pyridinium hydrochloride.
Step 3: Free Base Recovery
-
Action: Filter the bulk mixture through a Celite pad to safely remove the pyrophoric Rh/C catalyst. Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 3,5-DMP free base as a clear liquid[5].
Step 4: Hydrochloride Salt Precipitation
-
Action: Dissolve the crude free base in dry diethyl ether and cool to 0 °C. Slowly bubble anhydrous HCl gas through the solution.
-
Causality & Validation: The free base is soluble in ether, but the hydrochloride salt is highly insoluble. The precipitation of white crystals acts as a self-indicating visual validation of protonation. Once crystal formation ceases, the reaction has reached stoichiometric completion.
Step 5: Isolation and Verification
-
Action: Filter the crystals via vacuum filtration, wash with cold ether, and dry under vacuum at 40 °C.
-
Self-Validation: Perform an AgNO₃ titration on the final powder. A chloride content matching the theoretical value (~23.7%) validates the purity of the 3,5-DMP·HCl salt.
Industrial & Pharmaceutical Applications
The utility of 3,5-DMP·HCl spans multiple disciplines due to its versatile nitrogen-containing heterocycle:
-
Pharmaceutical Precursors: It is a direct precursor in the synthesis of tibric acid , a lipid-regulating agent[1]. Furthermore, highly substituted piperidine derivatives are actively researched as selective Toll-like receptor 4 (TLR4) antagonists[7].
-
Zeolite Templating: In materials science, the quaternized derivatives of the trans-isomer are specifically isolated and utilized as Structure-Directing Agents (SDAs) to synthesize SSZ-39 zeolites, which are critical for environmental catalysis and emission control[4].
References
-
3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
(3R,5R)-3,5-dimethylpiperidine | C7H15N | CID 641102 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
3,5-Dimethylpiperidine - Wikipedia Source: Wikipedia URL:[Link]
-
NIDA Drug Supply Program Catalog (2019) Source: National Institute on Drug Abuse (NIDA) URL:[Link]
- KR20170120651A - Structure inducing agent for improved synthesis of zeolite Source: Google Patents URL
-
Can Heteroarenes/Arenes Be Hydrogenated Over Catalytic Pd/C Under Ambient Conditions? Source: European Journal of Organic Chemistry (EurJOC) URL:[Link]
Sources
- 1. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 2. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R,5R)-3,5-dimethylpiperidine | C7H15N | CID 641102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR20170120651A - Structure inducing agent for improved synthesis of zeolite - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. d-nb.info [d-nb.info]
- 7. nida.nih.gov [nida.nih.gov]
Comprehensive Synthesis Guide: 3,5-Dimethylpiperidine Hydrochloride
Executive Summary & Strategic Analysis
The transformation of 3,5-lutidine (3,5-dimethylpyridine) into 3,5-dimethylpiperidine hydrochloride is a fundamental reduction sequence in medicinal chemistry. While seemingly trivial, the reaction presents a critical stereochemical challenge: the formation of diastereomers (cis-meso vs. trans-racemic).
For drug development applications, the cis-isomer (3,5-diequatorial) is typically the thermodynamic product and often the desired pharmacophore due to its defined spatial arrangement. However, the trans-isomer (equatorial-axial) can form via isomerization or specific catalytic pathways.
This guide details a self-validating laboratory protocol utilizing Adams' Catalyst (PtO₂), chosen for its reliability in minimizing catalyst poisoning by the basic nitrogen atom.
Mechanistic Principles
-
Substrate Activation: Pyridines are electron-deficient aromatics and resistant to hydrogenation compared to benzene. Protonation (using acetic acid solvent) activates the ring toward reduction and prevents the free amine nitrogen from binding irreversibly to the catalyst surface (poisoning).
-
Stereoselectivity: Heterogeneous hydrogenation typically proceeds via syn-addition of hydrogen to the adsorbed pyridine ring. This kinetic pathway strongly favors the cis-isomer , where both methyl groups remain on the same face of the ring (resulting in the thermodynamically stable diequatorial chair conformation).
-
Salt Formation: The final conversion to the hydrochloride salt serves two purposes: it stabilizes the volatile free base (bp ~144°C) and purifies the compound through crystallization.
Strategic Route Selection
| Parameter | Route A: PtO₂ / Acetic Acid (Recommended) | Route B: Ru/Al₂O₂ / High Pressure | Route C: Na / Alcohol (Ladenburg) |
| Scale | Laboratory (<100g) | Industrial (>1kg) | Obsolete / Hazardous |
| Pressure | Moderate (3–5 bar) | High (50–100 bar) | Atmospheric |
| Selectivity | High cis (>80%) | Mixed (variable) | Thermodynamic mix |
| Pros | Reliable, mild conditions, minimal poisoning. | Cheaper catalyst. | No H₂ gas required. |
| Cons | Expensive catalyst (Pt). | Requires autoclave safety protocols. | Poor yield, messy workup. |
Decision: We utilize Route A for this guide. It offers the highest reproducibility for research applications and ensures the isolation of high-purity material.
Detailed Experimental Protocol
Reaction Scheme & Workflow
Caption: Stepwise reduction and salt formation pathway.
Material Requirements
-
Precursor: 3,5-Lutidine (3,5-Dimethylpyridine), >98% purity.
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst).
-
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Reagent: 4M HCl in 1,4-dioxane or Diethyl ether.
-
Equipment: Parr hydrogenation shaker or mid-pressure autoclave.
Step-by-Step Methodology
Phase 1: Catalytic Hydrogenation
-
Preparation: In a hydrogenation vessel, dissolve 3,5-lutidine (10.7 g, 100 mmol) in glacial acetic acid (50 mL) .
-
Note: The acetic acid acts as both solvent and activator.
-
-
Catalyst Addition: Carefully add PtO₂ (0.5 g, ~2 mol%) under an inert atmosphere (Nitrogen or Argon).
-
Safety: Dry PtO₂ can ignite organic vapors. Wet the catalyst with a small amount of acetic acid if possible before addition.
-
-
Hydrogenation: Seal the vessel and purge with N₂ (3x), then H₂ (3x). Pressurize to 4 bar (60 psi) with H₂. Shake/stir at room temperature (25°C) .
-
Monitoring: Reaction is complete when H₂ uptake ceases (typically 4–12 hours depending on agitation).
-
-
Filtration: Vent H₂, purge with N₂. Filter the mixture through a Celite pad to remove the platinum catalyst.[1] Wash the pad with a small amount of acetic acid.
-
Caution: The spent catalyst is pyrophoric. Keep it wet and dispose of it into a water-filled waste container immediately.
-
Phase 2: Isolation of Free Base
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove most of the acetic acid, yielding a viscous residue (acetate salt).
-
Basification: Cool the residue in an ice bath. Slowly add 10M NaOH (aq) until the pH is strongly basic (pH > 12).
-
Observation: An oil layer (the free amine) should separate from the aqueous phase.
-
-
Extraction: Extract the aqueous mixture with Diethyl ether or Dichloromethane (3 x 50 mL) .
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.
-
Evaporation: Carefully remove the solvent under mild vacuum (the free base is volatile, bp ~144°C; do not overheat).
Phase 3: Hydrochloride Salt Formation
-
Solvation: Dissolve the crude oil (free base) in dry Diethyl ether (50 mL) . Cool to 0°C.
-
Acidification: Dropwise add 4M HCl in Dioxane (or bubble dry HCl gas) with vigorous stirring.
-
Endpoint: Continue addition until no further white precipitate forms and the supernatant is acidic.
-
-
Isolation: Filter the white crystalline solid. Wash with cold ether to remove non-polar impurities.
-
Recrystallization (Optional): If high purity is required, recrystallize from Ethanol/Ether or Isopropanol .
-
Drying: Dry the salt in a vacuum oven at 40°C.
Characterization & Quality Control
Stereochemical Validation (NMR)
The cis and trans isomers can be distinguished by ¹H NMR and ¹³C NMR.
| Feature | Cis-Isomer (Meso) | Trans-Isomer (Racemic) |
| Symmetry | Plane of symmetry (achiral). | C2 axis of symmetry (chiral). |
| Methyl Signals | Typically appear as a single doublet (equivalent methyls). | May show complexity or distinct shifts if resolution is high. |
| Ring Protons | Axial/Equatorial coupling constants ( | Distinct coupling patterns due to axial-equatorial methyl positioning. |
-
¹³C NMR (Expected): The cis-isomer (diequatorial) carbons are generally shielded differently than the trans-isomer (axial-equatorial). In the cis-isomer, the C3 and C5 carbons are equivalent.
Physical Properties
-
Appearance: White crystalline solid (HCl salt).
-
Melting Point: The salt typically melts >200°C (decomposition).
-
Solubility: Highly soluble in water, methanol; insoluble in ether.
Troubleshooting & Safety
Common Failure Modes
-
Incomplete Reduction: Presence of aromatic signals in NMR (7.0–8.5 ppm).
-
Fix: Increase pressure (up to 10 bar) or refresh catalyst. Ensure acetic acid is glacial (water can inhibit rate).
-
-
Low Yield: Loss of free base during evaporation.
-
Fix: The free base is volatile. When stripping the extraction solvent, use a vigreux column or avoid high vacuum. Alternatively, form the salt directly in the extraction solvent if compatible.
-
-
Catalyst Poisoning: Reaction stops early.
-
Fix: Ensure the starting lutidine is free of sulfur contaminants (common in coal-tar derived sources).
-
Safety Criticals
-
Hydrogen Gas: Extremely flammable. Ground all equipment.
-
Platinum Residues: Pyrophoric upon drying. Keep wet at all times.
-
Lutidine: Noxious odor and irritant. Handle in a fume hood.
References
-
Separation of cis-3,5-dimethylpiperidine. Patent CN1636979A. Describes the Ru/Al2O3 catalyzed hydrogenation and cis/trans ratios. Link
-
Hydrogenation of Functionalised Pyridines. University of Liverpool Repository. Discusses Rh and Pt catalysts for pyridine reduction. Link
-
3,5-Dimethylpiperidine Properties. ChemicalBook. Physical property data for the free base.[2] Link
-
Stereoselective Synthesis of Piperidines. PubChem CID 118259. Structural data and identification.[2][3][4][5][6][7] Link
- Catalytic Hydrogenation of Pyridines.Organic Reactions.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. tuodaindus.com [tuodaindus.com]
- 3. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tuodaindus.com [tuodaindus.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3,5-Dimethylpiperidine Hydrochloride: Physicochemical Profiling, Stereochemical Dynamics, and Synthetic Applications
Executive Summary
In the landscape of modern drug discovery and materials science, aliphatic heterocycles serve as foundational building blocks for tuning the pharmacokinetic and structural properties of target molecules. 3,5-Dimethylpiperidine hydrochloride is a highly versatile, sterically hindered secondary amine. As a Senior Application Scientist, I frequently leverage this specific hydrochloride salt in advanced synthetic workflows—ranging from the design of targeted protein degraders (PROTACs) to the templating of complex zeolites. This technical guide explores the physicochemical properties, stereochemical implications, and field-proven protocols associated with this critical reagent.
Physicochemical Properties & Isomeric Divergence
The utility of 3,5-dimethylpiperidine hydrochloride heavily depends on its stereochemistry. The relative positioning of the two methyl groups across the piperidine ring dictates the molecule's spatial geometry, directly impacting its binding affinity in biological targets and its templating efficacy in crystallography.
The hydrochloride salt form is universally preferred over the free base in high-throughput environments. Causality: The salt form prevents the rapid volatilization and oxidative degradation typical of low-molecular-weight aliphatic amines, ensuring superior shelf-life and high precision during gravimetric measurements.
Table 1: Quantitative Physicochemical Comparison
| Parameter | Trans-Isomer | Cis-Isomer |
| CAS Number | [1] | [2] |
| Molecular Weight | 149.66 g/mol | 149.66 g/mol |
| Molecular Formula | C₇H₁₆ClN | C₇H₁₆ClN |
| Stereocenters | (3R,5R) or (3S,5S) | (3R,5S) - Meso compound |
| Conformational State | Axial-Equatorial Methyls | Diequatorial Methyls |
| Physical State | Crystalline Solid | Crystalline Solid |
Stereochemical Causality in Scaffold Design
The choice between the cis and trans isomers is not arbitrary; it is a fundamental driver of molecular design.
-
The Cis-Isomer: In the cis configuration, both methyl groups can simultaneously occupy equatorial positions within the lowest-energy chair conformation. This minimizes 1,3-diaxial steric strain, creating a highly stable, symmetric profile frequently used as an Organic Structure Directing Agent (OSDA) in the synthesis of SSZ-39 zeolites.
-
The Trans-Isomer: Conversely, the trans-isomer forces one methyl group into an axial position. While this introduces inherent steric strain, it projects the methyl vectors into distinct spatial quadrants. In Fragment-Based Drug Discovery (FBDD), this specific vector projection is exploited to probe hydrophobic pockets within target proteins, restricting the conformational flexibility of the parent drug and locking it into a bioactive state.
Applications in Advanced Chemical Synthesis
A premier example of 3,5-dimethylpiperidine hydrochloride's utility is found in the synthesis of BCL6 targeted degraders . In recent optimizations of benzimidazolone-based degraders, researchers utilized the trans-isomer to enhance the binding affinity to the BCL6 BTB domain ( [3]). The steric bulk of the dimethyl groups prevents the piperidine ring from freely rotating, thereby minimizing the entropic penalty upon binding to the target protein.
To integrate this building block into an aryl core, a high-temperature Nucleophilic Aromatic Substitution (SNAr) is typically employed.
Self-Validating Experimental Protocol: SNAr Coupling
Below is a field-proven, self-validating methodology for coupling 3,5-dimethylpiperidine hydrochloride to an unactivated aryl halide, a standard workflow in degrader synthesis.
Reagents
-
3,5-Dimethylpiperidine hydrochloride (1.05 eq)
-
Aryl fluoride/chloride electrophile (1.00 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.00 eq)
-
N-Methyl-2-pyrrolidone (NMP) (Solvent, 0.2 M)
Step-by-Step Workflow & Mechanistic Causality
-
In Situ Freebasing: Suspend 3,5-dimethylpiperidine hydrochloride in NMP at room temperature. Add DIPEA dropwise.
-
Causality: DIPEA acts as a non-nucleophilic base to abstract the proton from the hydrochloride salt, generating the active secondary amine nucleophile. NMP is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state formed during the SNAr reaction.
-
-
Electrophile Addition: Add the aryl halide to the stirring solution.
-
Thermal Activation: Heat the sealed reaction vessel to 140 °C for 2 hours.
-
Causality: Because the aryl halide is often unactivated (lacking strong electron-withdrawing groups in the ortho/para positions), significant thermal energy is required to overcome the high activation barrier of the SNAr mechanism. DIPEA is chosen over Triethylamine (TEA) because its extreme steric bulk prevents it from acting as a competing nucleophile at these elevated temperatures.
-
-
Aqueous Quench & Precipitation: Cool the reaction to room temperature, then pour the mixture dropwise into vigorously stirred ice-water (10x volume).
-
Causality: The sudden shift in solvent polarity forces the highly lipophilic coupled product to crash out of solution. The unreacted amine, DIPEA hydrochloride salts, and NMP remain fully dissolved in the aqueous phase, effectively purifying the product without chromatography.
-
-
Self-Validation Checkpoint:
-
Visual: The success of the freebasing step is confirmed by the complete dissolution of the opaque hydrochloride salt upon DIPEA addition. Following the quench, the formation of a distinct, filterable precipitate validates the conversion.
-
Analytical: Filter the precipitate and analyze via LC-MS. Successful coupling is definitively validated by a mass shift corresponding to the loss of the halogen atom and the addition of the 112 Da (C₇H₁₄N) piperidine fragment.
-
Workflow Visualization
Workflow for the SNAr-based synthesis of BCL6 degraders using 3,5-dimethylpiperidine hydrochloride.
References
-
Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders , Alice C. Harnden et al., Journal of Medicinal Chemistry (2023).[Link]
Solubility Dynamics of 3,5-Dimethylpiperidine Hydrochloride in Organic Solvents: A Technical Guide for Synthetic Applications
Executive Summary
In the development of active pharmaceutical ingredients (APIs), functionalized piperidines are ubiquitous structural motifs. Specifically, 3,5-dimethylpiperidine is a critical building block utilized in the synthesis of advanced therapeutics, ranging from targeted BCL6 degraders[1] to cardiac troponin activators[2].
While the free base of piperidine is a volatile liquid susceptible to air oxidation and characterized by an objectionable odor[3], conversion to its hydrochloride salt (3,5-dimethylpiperidine HCl) yields a stable, highly pure crystalline solid that is easily weighed and stored[4]. However, this salt formation fundamentally alters its physicochemical properties. This whitepaper provides a comprehensive, mechanistically grounded guide to optimizing the solubility of 3,5-dimethylpiperidine HCl in organic solvents for synthetic and analytical applications.
The Thermodynamic Basis of Solvation
The solubility of an amine hydrochloride salt in an organic solvent is dictated by the thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.
Because 3,5-dimethylpiperidine HCl is an ionic compound, it requires solvents with a high dielectric constant (ε) to effectively separate and stabilize the positively charged 3,5-dimethylpiperidinium cation and the negatively charged chloride anion[5]. Solvents lacking the ability to form strong ion-dipole interactions or hydrogen bonds cannot overcome the enthalpic penalty of breaking the salt's crystal lattice, resulting in poor solubility.
Quantitative Solubility Matrix
To facilitate rapid solvent selection, the quantitative and mechanistic solubility profiles of 3,5-dimethylpiperidine HCl are categorized below.
| Solvent Classification | Representative Solvents | Dielectric Constant (ε) | Solubility Profile | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Water | 24 – 80 | Highly Soluble | Strong hydrogen bonding networks provide excellent solvation of both the protonated amine and the chloride anion[5]. |
| Polar Aprotic | DMSO, DMF, NMP | 32 – 47 | Soluble | High polarity and strong ion-dipole interactions stabilize the salt complex. Frequently used as primary reaction solvents[1]. |
| Non-Polar / Weakly Polar | Dichloromethane (DCM), Toluene, Hexane | 2 – 9 | Insoluble / Poor | Insufficient dielectric constant to overcome the high crystal lattice energy of the ionic salt[5]. |
Experimental Workflows & Methodologies
As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal validation mechanisms. The following methodologies detail not just the steps for handling 3,5-dimethylpiperidine HCl, but the causality behind each action.
Protocol 1: Kinetic Solubility Profiling (HPLC-UV)
Purpose: To quantitatively determine the absolute solubility limit of 3,5-dimethylpiperidine HCl in a target organic solvent prior to scaling up a reaction.
-
Preparation of Saturated Solution: Add an excess of 3,5-dimethylpiperidine HCl (e.g., 50 mg) to 1.0 mL of the target organic solvent (e.g., DMSO) in a tightly sealed borosilicate vial.
-
Causality: Ensuring a visible excess of solid guarantees that the thermodynamic equilibrium of saturation is reached, rather than a mere concentration gradient.
-
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours using a thermoshaker.
-
Causality: Amine hydrochloride solubility is highly temperature-dependent; precise thermostatic control prevents kinetic artifacts and supersaturation[5].
-
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes and immediately filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chemically inert to most organics. Filtration removes suspended micro-crystals that would cause falsely elevated solubility readings during injection.
-
-
Quantification & Self-Validation: Dilute the filtrate into the HPLC mobile phase and analyze via HPLC-UV against a known calibration curve.
-
Self-Validation: Prepare the samples in triplicate. A relative standard deviation (RSD) of <2% across peak areas confirms that true thermodynamic equilibrium has been achieved.
-
Protocol 2: In-Situ Free-Basing for Nucleophilic Aromatic Substitution (SNAr)
Purpose: To utilize 3,5-dimethylpiperidine in non-polar or moderately polar reaction conditions where the HCl salt is inherently insoluble.
-
Suspension: Suspend 1.0 equivalent of 3,5-dimethylpiperidine HCl in a solvent like Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP).
-
Observation: The mixture will remain a cloudy, heterogeneous suspension due to the intact crystal lattice.
-
-
Neutralization: Add 2.0 to 2.5 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Causality: DIPEA acts as a proton acceptor. Because it is a stronger, more sterically hindered base, it deprotonates the 3,5-dimethylpiperidinium ion, generating the highly lipophilic, uncharged free amine in situ[1].
-
-
Validation of State Change:
-
Self-Validation: If performed in DCM, the initial cloudy suspension of the piperidine salt will clear as the free amine dissolves. Subsequently, a new fine precipitate may form—this is the byproduct, DIPEA-HCl, visually confirming that the proton transfer was successful.
-
-
Reaction Execution: Add the target electrophile (e.g., a fluorinated aromatic ring) and heat the mixture (e.g., 100 °C – 140 °C in NMP or DMSO) to drive the SNAr reaction to completion[1].
Strategic Decision Workflow
To streamline laboratory operations, the following decision tree illustrates the logical pathway for solvent selection and base utilization when working with 3,5-dimethylpiperidine HCl.
Workflow for optimizing 3,5-Dimethylpiperidine HCl solubility in organic synthesis.
References
[3] Wikipedia. Piperidine - Properties and Conformation. Available at: [Link]
[1] Journal of Medicinal Chemistry - ACS Publications. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. Available at: [Link]
[2] NIH National Library of Medicine (PMC). Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats. Available at: [Link]
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A Spectroscopic Guide to 3,5-Dimethylpiperidine Hydrochloride: In-Depth Analysis for Researchers and Drug Development Professionals
Introduction
3,5-Dimethylpiperidine, a substituted heterocyclic amine, serves as a crucial structural motif in a multitude of pharmacologically active compounds and is a valuable building block in organic synthesis. The precise characterization of this molecule, particularly in its hydrochloride salt form which enhances stability and solubility, is paramount for researchers in drug discovery and development. This technical guide provides an in-depth exploration of the spectroscopic data of 3,5-dimethylpiperidine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. As Senior Application Scientist, the narrative of this guide is designed to not only present the data but also to elucidate the underlying scientific principles and experimental considerations, ensuring a comprehensive understanding for both seasoned researchers and those new to the field. 3,5-Dimethylpiperidine exists as two diastereomers: a cis (achiral) isomer and a trans (chiral, existing as an enantiomeric pair) isomer.[1] This guide will address the spectroscopic features of both, highlighting the stereochemical nuances that can be discerned through these powerful analytical techniques.
Molecular Structure and Stereoisomers
The piperidine ring adopts a chair conformation to minimize steric strain. In 3,5-dimethylpiperidine, the methyl substituents can be either on the same side of the ring (cis) or on opposite sides (trans). The hydrochloride salt is formed by the protonation of the nitrogen atom.
Caption: Chair conformations of cis and trans-3,5-dimethylpiperidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules. For 3,5-dimethylpiperidine hydrochloride, both ¹H and ¹³C NMR provide invaluable information regarding the carbon skeleton, the stereochemical relationship of the methyl groups, and the effects of protonation on the nitrogen atom.
¹H NMR Spectroscopy
The proton NMR spectrum of 3,5-dimethylpiperidine hydrochloride will exhibit characteristic signals for the methyl protons and the protons on the piperidine ring. The chemical shifts and coupling constants are influenced by the conformation of the ring and the orientation (axial or equatorial) of the protons and methyl groups.
Table 1: Predicted ¹H NMR Data for 3,5-Dimethylpiperidine Hydrochloride (in D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| cis-isomer | |||
| H2, H6 (axial) | ~3.4 - 3.6 | d | ~12-14 |
| H2, H6 (equatorial) | ~2.8 - 3.0 | d | ~12-14 |
| H3, H5 (axial) | ~1.8 - 2.0 | m | - |
| H4 (axial) | ~1.9 - 2.1 | m | - |
| H4 (equatorial) | ~1.3 - 1.5 | m | - |
| CH₃ (equatorial) | ~0.9 - 1.1 | d | ~6-7 |
| NH₂⁺ | ~8.5 - 9.5 | br s | - |
| trans-isomer | |||
| H2, H6 (axial) | ~3.5 - 3.7 | d | ~12-14 |
| H2, H6 (equatorial) | ~2.9 - 3.1 | d | ~12-14 |
| H3, H5 (axial) | ~2.0 - 2.2 | m | - |
| H4 (axial) | ~2.0 - 2.2 | m | - |
| H4 (equatorial) | ~1.4 - 1.6 | m | - |
| CH₃ (axial & equatorial) | ~1.0 - 1.2 | d | ~6-7 |
| NH₂⁺ | ~8.5 - 9.5 | br s | - |
Note: These are predicted values based on data for the free base and related piperidine hydrochlorides. Actual values may vary depending on the solvent and experimental conditions.
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The protonation of the nitrogen atom leads to a significant downfield shift of the adjacent protons (H2 and H6) due to the electron-withdrawing effect of the positively charged nitrogen. The broad signal for the N-H protons is characteristic of amine salts and is often exchangeable with D₂O. The distinction between the cis and trans isomers can be challenging from the ¹H NMR spectrum alone but may be inferred from the complexity of the ring proton signals and subtle differences in the methyl proton chemical shifts. In the cis isomer, with both methyl groups likely in equatorial positions in the most stable chair conformation, a simpler spectrum might be expected compared to the trans isomer where one methyl group is axial and the other equatorial.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear count of the number of non-equivalent carbon atoms in the molecule, which is particularly useful for distinguishing between the cis and trans isomers.
Table 2: Predicted ¹³C NMR Data for 3,5-Dimethylpiperidine Hydrochloride (in D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| cis-isomer | |
| C2, C6 | ~50 - 55 |
| C3, C5 | ~30 - 35 |
| C4 | ~40 - 45 |
| CH₃ | ~18 - 22 |
| trans-isomer | |
| C2, C6 | ~50 - 55 |
| C3, C5 | ~30 - 35 |
| C4 | ~40 - 45 |
| CH₃ (axial) | ~15 - 19 |
| CH₃ (equatorial) | ~18 - 22 |
Note: These are predicted values. The upfield shift of the axial methyl group in the trans-isomer is a key distinguishing feature.
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
In the cis-isomer, due to symmetry, only four distinct carbon signals are expected (C2/C6, C3/C5, C4, and the two methyl carbons being equivalent). In the trans-isomer, the two methyl groups are inequivalent (one axial, one equatorial), and the ring carbons may also be inequivalent, leading to a more complex spectrum with potentially up to seven signals. A key diagnostic feature is the upfield shift (γ-gauche effect) of the axial methyl carbon in the trans-isomer compared to the equatorial methyl carbon.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3,5-dimethylpiperidine hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4][5][6] The choice of solvent can influence chemical shifts.[7]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 3,5-dimethylpiperidine hydrochloride, the IR spectrum is dominated by absorptions corresponding to the N-H, C-H, and N⁺-H bonds.
Table 3: Characteristic IR Absorption Bands for 3,5-Dimethylpiperidine Hydrochloride
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Comments |
| N⁺-H₂ Stretching | 3000 - 2700 | Strong, Broad | Characteristic of secondary amine salts.[8] |
| C-H Stretching (sp³) | 2980 - 2850 | Strong | Overlaps with the N⁺-H₂ stretching band. |
| N⁺-H₂ Bending | 1620 - 1560 | Medium | Diagnostic for secondary amine salts.[9][10] |
| C-H Bending | 1470 - 1350 | Medium |
Expertise & Experience: Interpreting the IR Spectrum
The most prominent feature in the IR spectrum of a secondary amine hydrochloride is the broad and strong absorption band in the 3000-2700 cm⁻¹ region, which is attributed to the stretching vibrations of the N⁺-H₂ group.[8] This broadness is a result of hydrogen bonding in the solid state. The C-H stretching vibrations of the methyl and piperidine ring protons appear as sharper peaks superimposed on this broad band. Another key diagnostic peak is the N⁺-H₂ bending vibration, which typically appears in the 1620-1560 cm⁻¹ region.[9][10] The presence of these characteristic bands provides strong evidence for the formation of the hydrochloride salt.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.[11]
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the 3,5-dimethylpiperidine hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[12]
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[13]
-
Data Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for secondary amine salts.
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For 3,5-dimethylpiperidine hydrochloride, electron ionization (EI) is a common technique.
Mass Spectrum Analysis
The mass spectrum of 3,5-dimethylpiperidine (the free base is what is typically observed in the gas phase after thermal decomposition of the hydrochloride in the injector) will show a molecular ion peak (M⁺˙) at m/z 113.[14][15] The fragmentation of cyclic amines is often dominated by α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of 3,5-Dimethylpiperidine
| m/z | Proposed Fragment | Fragmentation Pathway |
| 113 | [C₇H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |
| 98 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |
| 70 | [M - C₃H₇]⁺ | Ring opening and subsequent fragmentation |
| 56 | [C₄H₈N]⁺ | α-cleavage with ring opening |
| 44 | [C₂H₆N]⁺ | Common fragment for secondary amines |
Expertise & Experience: Interpreting the Mass Spectrum
The molecular ion peak at m/z 113 is consistent with the molecular formula C₇H₁₅N.[14][15] A prominent peak at m/z 98, corresponding to the loss of a methyl group (15 Da), is expected due to α-cleavage.[16][17] Further fragmentation of the piperidine ring can lead to a series of smaller fragment ions. The fragmentation pattern can provide valuable confirmation of the connectivity of the molecule. It is important to note that under typical GC-MS conditions, the hydrochloride salt will likely dissociate to the free amine in the hot injector, so the observed spectrum will be that of 3,5-dimethylpiperidine.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of 3,5-dimethylpiperidine hydrochloride in a suitable solvent such as methanol or dichloromethane.
-
GC Separation:
-
Injector: Set to a temperature that ensures volatilization and dissociation of the hydrochloride salt (e.g., 250 °C).
-
Column: Use a non-polar or moderately polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
-
MS Detection:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a library database for confirmation.
Caption: Workflow for GC-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of 3,5-dimethylpiperidine hydrochloride using NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and characterization. Each technique offers complementary information, from the detailed connectivity and stereochemistry revealed by NMR, to the functional group identification by IR, and the molecular weight and fragmentation pattern determined by MS. This in-depth guide, grounded in established scientific principles and field-proven methodologies, is intended to empower researchers, scientists, and drug development professionals in their work with this important class of molecules. The provided protocols and interpretive insights serve as a practical resource for obtaining and understanding high-quality spectroscopic data, ultimately contributing to the advancement of chemical and pharmaceutical research.
References
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]
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Cabana, C., & Sandorfy, C. (1962). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 40(4), 615-627. [Link]
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Cabana, C., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 628-638. [Link]
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Bérubé, G., & Just, G. (1983). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society, Perkin Transactions 2, (11), 1641-1645. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118259, 3,5-Dimethylpiperidine. [Link]
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University College London. (n.d.). Sample Preparation. [Link]
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University of York. (n.d.). Preparing an NMR sample. [Link]
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Weizmann Institute of Science. (n.d.). NMR Sample Preparation. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. [Link]
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SpectraBase. (n.d.). cis-3,5-Dimethyl-piperidine. [Link]
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Fujiwara, M., et al. (2010). A Comparative Study of ATR-FTIR and FT-NIR Spectroscopy for In-Situ Concentration Monitoring during Batch Cooling Crystallization Processes. Crystal Growth & Design, 10(6), 2628–2636. [Link]
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SpectraBase. (n.d.). Piperidine. [Link]
- Eliel, E. L., et al. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.
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Tsioufis, C., et al. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Molecules, 25(24), 6013. [Link]
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Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]
- Danelón, G. O., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. Arkivoc, 2010(11), 215-231.
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Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 755-763. [Link]
- Dalla Pozza, M., et al. (2020). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives.
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National Institute of Standards and Technology. (n.d.). Piperidine, 3,5-dimethyl-. In NIST Chemistry WebBook. [Link]
- de Souza, M. V. N. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
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University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]
- Alternative Therapies in Health and Medicine. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Wawer, I., & Dabrowska, M. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(10), 1693.
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Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
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da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21321-21331. [Link]
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Wikipedia. (n.d.). 3,5-Dimethylpiperidine. [Link]
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Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]
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JoVE. (2023, April 30). Mass Spectrometry of Amines. [Link]
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TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641102, (3R,5R)-3,5-dimethylpiperidine. [Link]
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Discovery and history of 3,5-Dimethylpiperidine hydrochloride
This technical guide provides an in-depth analysis of 3,5-Dimethylpiperidine hydrochloride, focusing on its critical role as a stereochemically defined intermediate in pharmaceutical and materials science.
CAS (Free Base): 35794-11-7 | CAS (trans-HCl): 67288-91-9 Formula: C₇H₁₅N[1]·HCl | Molecular Weight: 149.66 g/mol [1]
Executive Summary & Core Identity
3,5-Dimethylpiperidine hydrochloride is a substituted piperidine salt primarily utilized as a stereochemical scaffold in drug development and zeolite synthesis. Unlike simple piperidines, the 3,5-dimethyl substitution pattern introduces two chiral centers, creating cis (meso) and trans (racemic) diastereomers.[2] Control over this stereochemistry is the defining technical challenge and value proposition of this compound.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 3,5-Dimethylpiperidine hydrochloride |
| Key Isomers | cis-3,5-dimethylpiperidine (Meso, achiral)trans-3,5-dimethylpiperidine (Racemic pair: 3R,5R / 3S,5S) |
| Appearance | White to off-white crystalline solid (Hygroscopic) |
| Solubility | Highly soluble in water, ethanol, methanol; insoluble in non-polar ethers.[3] |
| pKa (Conj. Acid) | ~11.0 (Estimated for piperidine ring) |
Discovery & Historical Evolution
The history of 3,5-dimethylpiperidine is not defined by a single "eureka" moment but by three waves of industrial application that demanded increasing stereochemical purity.
Phase I: The Lutidine Era (Early 20th Century)
Originally, 3,5-dimethylpiperidine was merely a reduction product of 3,5-lutidine (3,5-dimethylpyridine) . Early coal-tar dye chemistry isolated lutidines, and catalytic hydrogenation (using Ni or Pt) yielded the piperidine as a mixture of isomers. At this stage, it was a bulk chemical curiosity with limited fine-chemical utility.
Phase II: The Lipid-Lowering Wave (1970s)
The compound gained pharmaceutical significance with the discovery of Tibric Acid (CP-18,524) by Pfizer in the 1970s.[1] Researchers identified that the lipophilic 3,5-dimethylpiperidine moiety significantly enhanced the potency of the drug, which was designed to lower serum triglycerides.
-
Technical Milestone: This era established the need for reproducible isomer ratios, as biological activity often varied between cis and trans forms.
Phase III: The Macrolide Revolution (1980s - Present)
The most commercially significant milestone was the development of Tilmicosin (Micotil®) by Eli Lilly (US Patent 4,820,695).[1] Tilmicosin is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat bovine respiratory disease.
-
Mechanism: The 3,5-dimethylpiperidine group is attached to the tylosin macrocycle via reductive amination.[2]
-
Impact: This application drove the industrial-scale manufacturing of the intermediate, necessitating robust hydrogenation protocols to favor the specific isomer required for biological efficacy.[2]
Synthesis & Manufacturing Protocols
The synthesis of the hydrochloride salt involves two distinct steps: the catalytic hydrogenation of the aromatic precursor and the subsequent salt formation.
A. Precursor Reduction (Stereocontrol)
The core challenge is controlling the cis/trans ratio during the reduction of 3,5-dimethylpyridine.
B. Hydrochloride Salt Formation Protocol
This protocol describes the conversion of the free base mixture to the stable hydrochloride salt.
Reagents:
-
Crude 3,5-Dimethylpiperidine (Free base oil)[1]
-
Hydrochloric acid (conc. 37% or 4M in Dioxane)[1]
-
Diethyl ether or Isopropanol (Solvent)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g of 3,5-dimethylpiperidine free base in 100 mL of diethyl ether (cooled to 0°C). Note: Use isopropanol if the free base contains water.
-
Acidification: Dropwise add 4M HCl in dioxane (or ethereal HCl) with vigorous stirring. Maintain temperature <10°C to prevent side reactions or discoloration.
-
Precipitation: A white precipitate will form immediately. Continue addition until pH reaches ~2-3 (verify with wet pH paper).
-
Digestion: Stir the slurry for 30 minutes at 0°C to ensure complete salt formation.
-
Isolation: Filter the solid under vacuum (Buchner funnel).
-
Purification (Isomer Enrichment):
-
Drying: Dry the filter cake under high vacuum at 40°C for 4 hours.
C. Synthesis Workflow Diagram
Caption: Catalytic hydrogenation pathway from pyridine precursor to hydrochloride salt, highlighting stereochemical divergence.
Pharmaceutical & Industrial Applications[1][2][6][7][8][9][10][11]
A. Tilmicosin Synthesis (Veterinary Antibiotic)
The primary volume driver for this compound is the synthesis of Tilmicosin .[2]
-
Role: The 3,5-dimethylpiperidine ring blocks metabolic degradation and improves the lipophilicity of the antibiotic, allowing better penetration into lung tissue (crucial for treating bovine respiratory disease).
-
Chemistry: The C-20 aldehyde of the tylosin macrolide undergoes reductive amination with 3,5-dimethylpiperidine.
B. Zeolite Structure Directing Agent (SDA)
In modern materials science, the cis-isomer (often as a quaternary ammonium salt) is used as a template (SDA) to synthesize SSZ-39 , a high-performance zeolite.[1]
-
Function: The rigid, bulky shape of the dimethylpiperidine ring directs the formation of the specific pore cages (AEI topology) required for Selective Catalytic Reduction (SCR) of NOx in diesel exhaust systems.
C. Application Logic Diagram
Caption: Divergent application pathways for 3,5-dimethylpiperidine in pharmacology and materials engineering.
Safety & Handling (E-E-A-T)
While the hydrochloride salt is more stable than the flammable free base, it poses specific risks.
| Hazard Class | Description | Handling Protocol |
| Skin/Eye Irritant | Causes severe irritation to mucous membranes. | Wear nitrile gloves and safety goggles. Use in a fume hood. |
| Hygroscopic | Absorbs atmospheric moisture, altering stoichiometry. | Store in a desiccator or under nitrogen atmosphere. |
| Incompatibility | Reacts vigorously with strong oxidizers.[1] | Keep away from nitrates and peroxides. |
Critical Note on Identity: Do NOT confuse 3,5-dimethylpiperidine hydrochloride with Norfentanyl (CAS 1609-66-1).[1] Norfentanyl is a controlled substance precursor (N-phenyl-N-piperidin-4-ylpropanamide) and is chemically distinct. Always verify structure via NMR or Mass Spectrometry before use.
References
-
Holland, G. W., et al. (1979). Preparation of cis-3,5-dimethylpiperidine hydrochloride. U.S. Patent 4,138,399.
-
Debono, M., et al. (1989). Macrolide antibiotics (Tilmicosin).[1][6] U.S. Patent 4,820,695.[7]
-
Zones, S. I., et al. (2016). Structure directing agent for improved synthesis of zeolites. U.S. Patent Application 2016/0264428.
-
Pfizer Inc. (1974).[1] Tibric Acid and related hypolipidemic agents.[8] Journal of Medicinal Chemistry, 17(11), 1234-1239.
-
ChemicalBook. (2024).[1] 3,5-Dimethylpiperidine Product Specifications.
Sources
- 1. US20040106589A1 - Fatty acid-pharmaceutical agent conjugates - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 3,5-二甲基哌啶(顺反异构体混合物) ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,5-Dimethylpiperidine | 35794-11-7 [chemicalbook.com]
- 5. 3,5-Dimethylpiperidine | 35794-11-7 [chemicalbook.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. EP0512779A1 - Tilmicosine and related compounds for the production of a medicament for the treatment of mastitis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Cis and Trans Isomers of 3,5-Dimethylpiperidine Hydrochloride
This guide serves as a technical reference for the stereochemical analysis, synthesis, separation, and application of 3,5-dimethylpiperidine hydrochloride. It is designed for researchers requiring high-purity isomers for structure-activity relationship (SAR) studies or zeolite synthesis.
Executive Summary
3,5-Dimethylpiperidine (
Stereochemical Foundations
Isomer Identification
The 3,5-substitution pattern on the piperidine ring generates two distinct stereochemical outcomes based on the relative orientation of the methyl groups.
| Isomer | Configuration | Chirality | Symmetry | Conformational Preference |
| Cis | (3R, 5S) | Achiral (Meso) | Plane of symmetry ( | Diequatorial (Chair). Both methyls are equatorial, minimizing 1,3-diaxial interactions. |
| Trans | (3R, 5R) & (3S, 5S) | Chiral (Racemic) | Axial-Equatorial . Rapid ring flipping averages the two degenerate chair forms. |
Conformational Analysis
-
Cis-Isomer: Adopts a rigid chair conformation where both methyl groups occupy equatorial positions. This is the thermodynamically stable conformer for the free amine, analogous to cis-1,3-dimethylcyclohexane.
-
Trans-Isomer: Inevitably forces one methyl group into an axial position in the chair conformation. This introduces destabilizing 1,3-diaxial interactions (approx. 1.7 kcal/mol penalty). However, in specific salt forms or N-substituted derivatives, steric clashes with the N-substituent can alter this stability profile, occasionally favoring the trans form under basic equilibration conditions (e.g., KOtBu in THF).
Synthesis and Manufacturing
The primary industrial route is the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine). The diastereoselectivity is heavily dependent on the catalyst surface and reaction medium.
Catalytic Hydrogenation Pathways
-
Kinetic Control (Cis-Selective): Hydrogenation over Rhodium (Rh/C) or Ruthenium (Ru/Al₂O₃) in acidic media typically favors the cis-isomer (up to 80-90%) via syn-addition of hydrogen to the pyridine face.
-
Thermodynamic/Modified Control (Trans-Enrichment): The use of Raney Nickel or Platinum Oxide (PtO₂) , particularly at higher temperatures or neutral pH, increases the proportion of the trans-isomer (up to 40-75% depending on conditions).
Epimerization
To access the trans-isomer from a cis-rich mixture, chemical epimerization is employed. Treatment with a strong bulky base (e.g., Potassium tert-butoxide) in THF can invert the stereocenter, often enriching the trans-isomer to >90% in N-substituted derivatives due to relief of specific steric strain with the N-protecting group.
Workflow Visualization
Caption: Synthetic workflow for accessing cis and trans isomers from 3,5-lutidine precursor.
Separation and Purification Protocols
Separating the isomers is challenging due to their similar boiling points (approx. 144°C). The most effective laboratory methods rely on the differential solubility of their salts or high-efficiency fractionation.
Fractional Distillation (Azeotropic)
While direct distillation is difficult, the trans-isomer forms a lower-boiling azeotrope with water in some systems, allowing it to be removed from the cis-rich crude.
-
Protocol: Perform fractional distillation on the crude aqueous mixture. The trans-isomer enriched fractions typically distill first.
Hydrochloride Salt Formation & Crystallization
This is the preferred method for isolating high-purity solids.
-
Dissolution: Dissolve the crude amine mixture in anhydrous diethyl ether or ethanol.
-
Acidification: Bubble anhydrous HCl gas through the solution or add 4N HCl in dioxane dropwise at 0°C.
-
Precipitation: The hydrochloride salts will precipitate as white solids.
-
Recrystallization:
-
Cis-Enrichment: Recrystallize from ethanol/ether mixtures. The cis-isomer salt is typically less soluble and crystallizes first.
-
Trans-Enrichment: The mother liquor will be enriched in the trans-isomer.
-
Characterization and Identification
Distinguishing the isomers requires careful analysis of NMR coupling constants (
Proton NMR ( H NMR) Distinction
| Feature | Cis-Isomer (HCl Salt) | Trans-Isomer (HCl Salt) |
| Methyl Signals | Equivalent (due to symmetry). | Equivalent (due to rapid averaging). |
| Ring Protons | Distinct Axial/Equatorial. The rigid diequatorial conformation leads to large vicinal coupling ( | Averaged. Rapid chair-chair interconversion averages the axial and equatorial environments, often resulting in broader multiplets or averaged couplings ( |
| Key Shift Data | Typically shows distinct multiplets for axial vs. equatorial protons. |
Note: The NMR data for the trans-isomer is derived from purified trans-3,5-dimethylpiperidin-1-ium chloride [Reference 1].
Physical Properties
-
Appearance: Both HCl salts are white, hygroscopic crystalline solids.
-
Free Base: Colorless liquid, bp ~144°C.
-
Handling: The HCl salts are stable but should be stored in a desiccator to prevent moisture absorption, which can alter weight-based stoichiometry in synthesis.
Applications in Research & Development
Zeolite Synthesis (SSZ-39)
The trans-isomer is a superior Structure Directing Agent (SDA) for the synthesis of SSZ-39 (AEI topology) zeolites.
-
Mechanism: The trans-isomer incorporates more selectively into the zeolite cage and accelerates crystallization kinetics by up to 30% compared to the cis-isomer.
-
Impact: High-trans content SDAs lead to higher purity SSZ-39 phases with optimized Si/Al ratios, crucial for catalytic applications like
reduction (SCR).
Pharmaceutical Scaffolds
3,5-Dimethylpiperidine serves as a hydrophobic core in drug design.
-
Local Anesthetics: Analogs of bupivacaine where the piperidine ring is substituted to restrict conformation.
-
Peptidomimetics: The cis-isomer provides a rigid "U-turn" scaffold, while the trans-isomer can orient substituents in vectors that mimic specific peptide secondary structures.
References
-
Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats. Journal of Medicinal Chemistry. (Provides synthesis and NMR characterization of trans-3,5-dimethylpiperidin-1-ium chloride). Link
-
Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics... of SSZ-39. Reaction Chemistry & Engineering. (Details the thermodynamic and kinetic advantages of the trans-isomer in zeolite synthesis). Link
-
Exploration of piperidine 3D fragment chemical space. RSC Advances. (Discusses epimerization and conformational analysis of methyl-substituted piperidines). Link
-
Structure directing agent for improved synthesis of zeolites. US Patent 2016/0264428. (Describes separation protocols and hydrogenation conditions for specific isomer ratios). Link
Sources
Thermodynamic Properties and Conformational Landscape of 3,5-Dimethylpiperidine Hydrochloride
Executive Summary
3,5-Dimethylpiperidine hydrochloride (3,5-DMP·HCl) is a highly versatile cyclic aliphatic amine salt. It serves as a critical structure-directing agent (SDA) in the synthesis of advanced zeolites (e.g., SSZ-39)[1], and acts as a foundational building block in the development of complex pharmaceuticals, including BCL6 targeted degraders[2] and sulfamylbenzoic acid derivatives[3]. Understanding its thermodynamic properties—specifically its conformational isomerism, solid-state heat capacity, and solvation energetics—is paramount for optimizing synthetic yields, ensuring formulation stability, and predicting its behavior in biological and material matrices.
This whitepaper provides an in-depth technical analysis of the thermodynamic parameters governing 3,5-DMP·HCl, supported by validated experimental protocols designed to ensure high-fidelity data acquisition.
Conformational Thermodynamics & Isomerism
The thermodynamic ground state of 3,5-dimethylpiperidine is heavily dictated by the spatial orientation of its methyl substituents. The piperidine ring predominantly adopts a chair conformation[4].
-
The Cis-Isomer: In the cis configuration, both methyl groups at the C3 and C5 positions can simultaneously occupy equatorial positions. This minimizes steric strain and 1,3-diaxial interactions, making it the thermodynamically favored state[4].
-
The Trans-Isomer: The trans configuration forces one methyl group into an axial position. This introduces unfavorable steric clashes with the axial protons at the C1 and C3 positions, elevating the molecule's free energy.
During the industrial synthesis of 3,5-DMP·HCl via the catalytic hydrogenation of 3,5-lutidine (utilizing ruthenium on alumina or rhodium on carbon under high hydrogen pressure), the reaction operates under thermodynamic control. This equilibrium typically yields a product distribution of approximately 78% cis-isomer and 22% trans-isomer[1]. The energy difference (
Fig 1: Thermodynamic distribution of 3,5-DMP isomers during catalytic hydrogenation.
Solid-State Thermodynamics and Lattice Energy
The conversion of the volatile 3,5-dimethylpiperidine free base to its hydrochloride salt (3,5-DMP·HCl) fundamentally alters its phase behavior[5]. The thermodynamics of the solid state are governed by the lattice enthalpy (
The stability of the 3,5-DMP·HCl crystal is driven by:
-
Coulombic Attraction: Strong electrostatic forces between the protonated amine (
) and the chloride anion ( ). -
Hydrogen Bonding: Directional
interactions that lock the molecules into a rigid, highly ordered crystalline network.
While the constant pressure heat capacity (
Solvation Thermodynamics
When 3,5-DMP·HCl is introduced into an aqueous medium, the dissolution process is a delicate thermodynamic balance. The standard free energy of solvation (
The enthalpy of solution (
Fig 2: Born-Haber thermodynamic cycle for the aqueous solvation of 3,5-DMP·HCl.
Quantitative Data Summaries
The following tables synthesize the established and extrapolated thermodynamic parameters for 3,5-DMP·HCl based on empirical data from related cyclic nitrogen compounds[1][4][7].
Table 1: Isomeric Distribution & Conformational Energy
| Parameter | Cis-3,5-Dimethylpiperidine | Trans-3,5-Dimethylpiperidine |
| Conformation | Equatorial-Equatorial (e,e) | Axial-Equatorial (a,e) |
| Synthesis Yield (Thermodynamic) | ~78% | ~22% |
| Relative Free Energy ( | 0.0 kcal/mol (Reference) | +0.5 to +0.6 kcal/mol |
| Steric Strain Source | Minimal | 1,3-diaxial interactions |
Table 2: Phase Transition & Heat Capacity Estimates (298.15 K)
| Thermodynamic Property | Value / Trend | Causality / Note |
| Molar Mass | 149.66 g/mol | Computed standard[5] |
| Physical State (298 K) | Crystalline Solid | Driven by high lattice energy |
| Heat Capacity ( | > 200 J/mol·K (Estimated) | Elevated vs free base (175 J/mol·K) due to lattice phonons |
| Solubility (Aqueous) | Highly Soluble | Exothermic ion hydration overcomes lattice energy |
Validated Experimental Methodologies
To ensure absolute scientific integrity and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choice.
Protocol 1: Determination of Solid-State Heat Capacity ( ) via Modulated DSC
Objective: Measure the constant pressure heat capacity and phase transition enthalpies of 3,5-DMP·HCl.
-
Sample Preparation: Desiccate 3,5-DMP·HCl under vacuum at 40°C for 24 hours.
-
Causality: Residual moisture acts as a plasticizer and will artificially lower the melting point and skew the endothermic heat flow via water vaporization.
-
-
Encapsulation: Weigh exactly 5.0 mg of the dried salt into an aluminum DSC pan and hermetically seal it.
-
Causality: Hermetic sealing prevents the sublimation of the salt at elevated temperatures, ensuring mass remains constant for accurate
calculation.
-
-
Baseline Calibration: Run an empty matched aluminum pan through the exact temperature profile to establish a thermal baseline.
-
Thermal Ramp: Equilibrate the sample at 25°C, then heat to 300°C at a modulated rate of 10°C/min (amplitude ±1°C every 60 seconds).
-
Causality: Temperature modulation allows for the deconvolution of reversing heat flow (heat capacity) from non-reversing heat flow (kinetic events like decomposition).
-
-
Data Extraction: Integrate the area under the reversing heat flow curve to calculate
as a function of temperature.
Protocol 2: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)
Objective: Quantify the enthalpy (
-
System Calibration: Calibrate the ITC using a standard electrical heat pulse and validate with a water-into-water titration to establish the background heat of mixing.
-
Causality: ITC measures micro-calories of heat; without establishing a zero-baseline, mechanical friction from the stirring syringe will be misattributed to chemical heat.
-
-
Sample Loading: Load the sample cell with degassed, deionized water (pH 7.0). Load the injection syringe with a highly concentrated (50 mM) aqueous solution of 3,5-DMP·HCl.
-
Titration Execution: Perform 20 sequential injections of 2 μL of the salt solution into the water cell at a constant 298.15 K, with 150-second intervals between injections.
-
Causality: The 150-second interval ensures the heat flow returns completely to baseline, allowing for accurate integration of the total heat (
) per injection.
-
-
Thermodynamic Modeling: Fit the integrated heat data to a standard solvation model to extract
. Calculate using the known concentration gradients and the Gibbs free energy equation.
Fig 3: Parallel thermodynamic characterization workflow for 3,5-DMP·HCl.
References
- Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties Source: CDC Stacks URL
- Piperidine - the NIST WebBook Source: NIST URL
- Piperidine, hydrochloride (1:1)
- Thermodynamic Investigation of Biperiden Hydrocloride and Cyclodextrins Supramolecular Systems Source: ResearchGate URL
- Structure directing agent for improved synthesis of zeolites (US20160264428A1)
- Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders Source: ACS Publications URL
- Sulfamylbenzoic acids (US4377521A)
Sources
- 1. US20160264428A1 - Structure directing agent for improved synthesis of zeolites - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4377521A - Sulfamylbenzoic acids - Google Patents [patents.google.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine [webbook.nist.gov]
3,5-Dimethylpiperidine Hydrochloride: Stereochemical Control and Industrial Utility
Executive Summary
3,5-Dimethylpiperidine hydrochloride (3,5-DMP HCl) represents a critical structural motif in medicinal chemistry and advanced materials science. Unlike its constitutional isomer 2,6-dimethylpiperidine, which is governed by severe 1,3-diaxial strain, 3,5-DMP offers a unique conformational landscape that makes it an ideal scaffold for peptidomimetics and a Structure-Directing Agent (SDA) in zeolite synthesis.
This guide provides a comprehensive technical analysis of 3,5-DMP HCl, focusing on the stereoselective synthesis of its cis (meso) and trans (racemic) isomers, industrial handling protocols, and its pivotal role in the synthesis of macrolide antibiotics and SSZ-39 zeolites.
Chemical Identity & Stereochemical Complexity
The utility of 3,5-DMP stems from its stereoisomerism.[1][2][3] The commercially available "3,5-dimethylpiperidine" is typically a mixture of diastereomers.[3] For high-precision applications, understanding the thermodynamic equilibrium between these forms is non-negotiable.
Isomeric Profiles
| Property | cis-3,5-Dimethylpiperidine | trans-3,5-Dimethylpiperidine |
| Stereodescriptor | (3R,5S) - meso | (3R,5R) / (3S,5S) - racemic |
| Symmetry | Plane of symmetry ( | |
| Chirality | Achiral | Chiral (resolvable) |
| Thermodynamics | More stable (Diequatorial) | Less stable (Axial-Equatorial) |
| Major Use | General solvent, base | Asymmetric catalysis, Zeolite SDA |
Conformational Analysis (The "Chair" Lock)
In the cis isomer, both methyl groups can adopt an equatorial position in the chair conformation, minimizing 1,3-diaxial interactions. In the trans isomer, one methyl group is forced into an axial position, creating steric strain. This energy difference is the lever scientists use to control product ratios during synthesis.
Figure 1: Conformational flow from the planar aromatic precursor to the saturated piperidine isomers.
Synthesis Methodologies
The industrial standard for producing 3,5-DMP HCl involves the catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine), followed by acidification.
The Challenge of Diastereoselectivity
Standard hydrogenation (e.g., Raney Nickel) often yields a thermodynamic mixture. To achieve high diastereoselectivity (favoring cis or trans), catalyst selection is paramount.
-
Ru/C or Ru/Al₂O₃ (Ruthenium): Favors cis isomer (up to 85:15 ratio) due to the "all-face" adsorption mechanism on the catalyst surface.
-
PtO₂ (Adams' Catalyst): Can be tuned for trans enrichment under acidic conditions.
Protocol: High-Pressure Hydrogenation & Salt Formation
Safety Warning: This protocol involves high-pressure hydrogen gas and flammable solvents. All operations must occur in a blast-shielded autoclave.
Phase A: Hydrogenation (Free Base Synthesis)
-
Charge: Load a high-pressure autoclave (Hastelloy or Stainless Steel) with:
-
Substrate: 3,5-Lutidine (1.0 eq)
-
Solvent: Deionized Water (Green chemistry preferred) or Acetic Acid.
-
Catalyst: 5% Ru/Al₂O₃ (2-5 wt% loading relative to substrate).
-
-
Purge: Cycle N₂ (3x) and H₂ (3x) to remove oxygen.
-
Reaction: Pressurize to 40–50 bar (approx. 600-700 psi) H₂. Heat to 140–150°C .[2]
-
Note: Higher temperatures favor the thermodynamic cis product; lower temperatures may preserve kinetic intermediates.
-
-
Monitor: Agitate at 800-1000 rpm until H₂ uptake ceases (approx. 6–12 hours).
-
Workup: Cool to RT. Vent H₂. Filter catalyst through Celite/diatomaceous earth.
Phase B: Hydrochloride Salt Formation
The free base is a volatile, hygroscopic liquid. Conversion to the HCl salt renders it a stable, non-volatile solid.
-
Extraction: If water was used, extract the free base into MTBE or Diethyl Ether. Dry organic layer over Na₂SO₄.
-
Acidification: Cool the organic solution to 0°C. Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise.
-
Crystallization: The 3,5-DMP HCl will precipitate as a white solid.
-
Isolation: Filter, wash with cold ether, and dry under vacuum.
Figure 2: Step-by-step industrial workflow for converting 3,5-lutidine to the stable hydrochloride salt.
Industrial Applications & Utility
Pharmaceutical Intermediate (Tilmicosin Synthesis)
3,5-DMP is a key building block for Tilmicosin , a macrolide antibiotic used in veterinary medicine to treat bovine respiratory disease.
-
Mechanism: The piperidine ring is introduced via a reductive amination or nucleophilic substitution on the desmycosin scaffold.
-
Criticality: The 3,5-dimethyl substitution pattern provides lipophilicity and steric bulk that protects the nitrogen center from rapid metabolic degradation, enhancing the drug's half-life.
Zeolite Structure-Directing Agent (SSZ-39)
In advanced materials science, the trans-isomer of 3,5-DMP (often quaternized to the N,N-dimethylpiperidinium form) serves as a specific Structure-Directing Agent (SDA) for SSZ-39 (AEI framework).
-
Why it works: The specific shape of the trans-isomer fits perfectly into the cages of the AEI zeolite framework during hydrothermal synthesis.
-
Impact: SSZ-39 is a leading catalyst for the Selective Catalytic Reduction (SCR) of NOx in diesel exhaust systems, showing superior thermal stability compared to standard zeolites.
Asymmetric Catalysis
The trans-isomer, being chiral (
Analytical Specifications & Quality Control
When sourcing or synthesizing 3,5-DMP HCl, the following specifications ensure "Pharma-Grade" quality.
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Assay (Titration) | ≥ 98.5% | Argentometric (AgNO₃) for Cl⁻ |
| Isomeric Ratio | Report cis/trans ratio (typ. 80:20) | GC (on free base) or H-NMR |
| Water Content | ≤ 1.0% | Karl Fischer |
| Solubility | Soluble in water, Methanol | Visual |
Self-Validating QC Protocol: To verify the isomeric ratio of the HCl salt without free-basing:
-
Run ¹³C NMR in D₂O . The methyl carbons of the cis (diequatorial) and trans (axial-equatorial) isomers have distinct chemical shifts due to the gamma-gauche effect on the axial methyl group in the trans isomer.
References
-
Vertex AI Search . (2025). Separation of cis and trans 3,5-dimethylpiperidine. PatSnap/Google Patents. Link
-
Sigma-Aldrich . (2025). 3,5-Dimethylpiperidine, mixture of cis and trans - Product Specification. Merck KGaA. Link
-
ChemicalBook . (2025).[1] 3,5-Dimethylpiperidine Properties and Safety. ChemicalBook. Link
-
Royal Society of Chemistry . (2020). Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts SSZ-39. RSC Publishing. Link
-
National Institutes of Health (NIH) . (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. Link
Sources
Methodological & Application
Advanced Application Notes: 3,5-Dimethylpiperidine Hydrochloride in Pharmaceutical Synthesis
Executive Summary
3,5-Dimethylpiperidine (3,5-DMP) and its hydrochloride salt are indispensable alicyclic amine building blocks in modern pharmaceutical synthesis[1][2]. Known for imparting exceptional steric control and enhancing the lipophilicity of active pharmaceutical ingredients (APIs), this nitrogen heterocycle is pivotal in developing central nervous system (CNS) therapeutics, targeted protein degraders (PROTACs), and immuno-oncology agents[1][3]. This application note provides authoritative, self-validating protocols for utilizing 3,5-Dimethylpiperidine hydrochloride in complex synthetic workflows, detailing the mechanistic causality behind critical experimental choices.
Physicochemical Profiling & Causality of Salt Selection
A critical decision in synthetic planning is the choice between the free base and the hydrochloride salt of 3,5-Dimethylpiperidine.
The Causality of Salt Selection: The free base of 3,5-DMP is a volatile, flammable liquid (Flash point ~29°C, Boiling point 137–139°C) that is susceptible to oxidation and requires stringent inert gas storage[2][4]. In contrast, 3,5-Dimethylpiperidine hydrochloride is a stable, crystalline powder. Utilizing the hydrochloride salt ensures precise stoichiometric weighing, eliminates the need for cold-chain or inert-atmosphere storage, and prevents the loss of titer due to evaporation during handling.
Stereochemical Impact on Drug Design: 3,5-DMP exists as cis (achiral R,S) and trans (chiral R,R/S,S) isomers[4]. The cis isomer, where both methyl groups occupy equatorial positions in the lowest-energy chair conformation, is heavily favored in drug design. It provides a defined spatial vector that can increase target selectivity by up to 3.5-fold in CNS applications by precisely fitting into enzyme binding pockets (e.g., acetylcholinesterase)[1].
Protocol 1: Reductive Amination in Immuno-Oncology (Cbl-b Inhibitors)
Context & Causality
Casitas B-lineage lymphoma-b (Cbl-b) inhibitors are emerging as critical modulators of T-cell activation in cancer immunotherapy[5]. The incorporation of a 3,5-dimethylpiperidine moiety (often fluorinated, e.g., 4,4-difluoro-3,5-dimethylpiperidine hydrochloride) via reductive amination is used to optimize the pharmacokinetic profile and binding affinity of these inhibitors[5]. Sodium triacetoxyborohydride (STAB) is explicitly selected over sodium borohydride to prevent the premature reduction of the aldehyde precursor before the iminium intermediate is fully formed.
Step-by-Step Methodology
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the aldehyde/ketone precursor (1.0 eq, e.g., 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE).
-
Amine Liberation: Add 3,5-Dimethylpiperidine hydrochloride (2.0 eq, 1.10 mmol)[5]. Immediately add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the HCl salt and liberate the nucleophilic free amine in situ. Stir at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Introduce sodium triacetoxyborohydride (STAB) (1.5 eq) in portions. The mild nature of STAB ensures the selective reduction of the iminium species without affecting unreacted carbonyls.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor reaction completion via LC-MS.
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the target Cbl-b inhibitor API[5].
Figure 1: Synthetic workflow for the reductive amination of 3,5-DMP HCl.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for PROTACs
Context & Causality
Targeted protein degradation utilizes PROTACs to hijack the ubiquitin-proteasome system. In the synthesis of benzimidazolone-based BCL6 degraders, 3,5-DMP is utilized as the target-binding headgroup[3]. The SNAr reaction requires elevated temperatures and a polar aprotic solvent (NMP) to overcome the significant steric hindrance imposed by the 3,5-dimethyl groups during the attack on an electron-deficient aryl halide.
Step-by-Step Methodology
-
Reagent Assembly: Charge a microwave vial or pressure tube with the electrophilic aryl halide (e.g., a fluorobenzimidazolone derivative, 1.0 eq).
-
Amine Addition: Add 3,5-dimethylpiperidine hydrochloride (1.5 eq) and a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP)[3].
-
Base Catalysis: Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and act as an acid scavenger for the HF/HCl generated during the substitution[3].
-
Thermal Activation: Seal the vessel and heat to 140 °C for 2 hours[3]. The high thermal energy is strictly required to drive the sterically hindered nucleophilic attack.
-
Precipitation & Workup: Cool the reaction to room temperature and pour the mixture directly into ice-water. The sudden shift in solvent polarity causes the highly lipophilic product to precipitate.
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with distilled water to remove residual NMP and salts, followed by a cold ethanol wash to yield the pure benzimidazolone BCL6 ligand[3].
Figure 2: Mechanism of action for 3,5-DMP derived BCL6 PROTAC degraders.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for integrating 3,5-Dimethylpiperidine hydrochloride into pharmaceutical scaffolds based on the protocols above.
| Reaction Type | Target Class | Reagents & Catalysts | Solvent | Temp / Time | Yield Range | Primary Purification |
| Reductive Amination | Cbl-b Inhibitors | 3,5-DMP HCl, STAB, DIPEA | DCE or DCM | 25 °C / 12-16 h | 45% - 65% | Silica Gel Chromatography |
| SNAr Substitution | BCL6 Degraders | 3,5-DMP HCl, DIPEA | NMP | 140 °C / 2 h | 70% - 85% | Aqueous Precipitation & Wash |
| Sulfonamide Formation | Diuretics (CNS) | 3,5-DMP HCl, NaOH / K₂CO₃ | Water / Benzene | 15-25 °C / 1 h | > 80% | Acidification & Filtration |
(Note: Sulfonamide formation parameters are adapted from historical syntheses of sulfamylbenzoic acids utilizing aqueous biphasic conditions[6]).
References
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA.[Link]
-
3,5-Dimethylpiperidine | Global Chemical Supplier. TUODA INDUSTRY LIMITED. [Link]
-
3,5-Dimethylpiperidine. Wikipedia. [Link]
- US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof.
- US4377521A - Sulfamylbenzoic acids.
-
Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. Journal of Medicinal Chemistry.[Link]
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 5. US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof - Google Patents [patents.google.com]
- 6. US4377521A - Sulfamylbenzoic acids - Google Patents [patents.google.com]
Application Note: 3,5-Dimethylpiperidine Hydrochloride in Agrochemical Synthesis
The following technical guide details the application of 3,5-Dimethylpiperidine Hydrochloride (3,5-DMP[1][2][3]·HCl) in agrochemical synthesis, specifically focusing on its role as a steric modulator in fungicide and herbicide development.
Executive Summary
3,5-Dimethylpiperidine (3,5-DMP) is a critical heterocyclic building block used to introduce conformational rigidity and lipophilicity into agrochemical active ingredients (AIs).[1][2][3] It is a key pharmacophore in ergosterol biosynthesis inhibitors (fungicides) and macrolide antibiotics (veterinary agrochemicals) .[3]
While often supplied as a liquid free base, the hydrochloride salt (3,5-DMP[1][2][3]·HCl) is the preferred form for storage and precise stoichiometry due to its enhanced stability and resistance to oxidation. This guide provides a validated workflow for converting the stable salt into its reactive free base in situ for nucleophilic substitution reactions, a common pathway in the synthesis of piperidine-based fungicides.[3]
Chemical Profile & Pharmacophore Utility[1][2][3][4][5]
Physicochemical Properties
| Property | 3,5-Dimethylpiperidine (Free Base) | 3,5-Dimethylpiperidine Hydrochloride |
| CAS Number | 35794-11-7 (mix) | 75144-59-3 |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Molecular Weight | 113.20 g/mol | 149.66 g/mol |
| Boiling/Melting Pt. | 140–144°C (BP) | >280°C (MP, dec.)[1][2][3] |
| Solubility | Miscible in organic solvents; low water sol.[1][3] | Highly soluble in water, MeOH; low in Et2O |
| Stability | Oxidizes slowly in air (N-oxide formation) | Stable indefinitely under desiccation |
Mechanism of Action: The "Steric Clamp"
In agrochemical design, the 3,5-dimethyl substitution pattern offers two distinct advantages over a simple piperidine ring:
-
Conformational Locking: The methyl groups (typically in a cis-diequatorial configuration) lock the ring into a specific chair conformation.[1][3] This reduces the entropic penalty when binding to protein targets, such as the Δ14-reductase or Δ8→Δ7-isomerase enzymes in fungal sterol pathways.[1][2][3]
-
Metabolic Shielding: The methyl groups sterically hinder the alpha-carbons next to the nitrogen, protecting the ring from rapid oxidative metabolism (N-dealkylation) by cytochrome P450 enzymes in the target pest.[1][3]
Experimental Protocols
Isomer Management (Cis vs. Trans)
Commercially available 3,5-DMP[1][2][3]·HCl is often a mixture of cis (meso) and trans (racemic) isomers.[3]
-
Cis-Isomer: Generally thermodynamically more stable and often the bioactive form in fungicides (e.g., fenpropidin analogs) due to its symmetry.[1][3]
-
Trans-Isomer: Chiral. May require resolution if the target protein has a strict chiral pocket.
QC Check (GC Method): Before synthesis, determine the isomer ratio.
-
Column: HP-5 or DB-5 Amine capillary column (30m x 0.25mm).
-
Conditions: Injector 250°C; Oven 60°C (2 min)
10°C/min 200°C. -
Retention: The cis isomer typically elutes after the trans isomer on non-polar columns due to boiling point differences (Cis BP > Trans BP).
Core Protocol: Synthesis of a Piperidine-Based Fungicide
Target: Synthesis of a generic N-alkylated 3,5-dimethylpiperidine (Analog of Fenpropidin/Fenpropimorph class).[1][2][3]
Reaction Type: Nucleophilic Substitution (
Workflow Diagram
Caption: General workflow for converting 3,5-DMP HCl into a bioactive tertiary amine fungicide.
Step-by-Step Methodology
Reagents:
-
3,5-Dimethylpiperidine Hydrochloride (10 mmol, 1.50 g)[1][2][3]
-
Aryl-alkyl chloride (e.g., 4-tert-butylbenzyl chloride) (10 mmol)[1][2][3]
-
Potassium Carbonate (
), anhydrous (25 mmol, 3.45 g)[2][3] -
Potassium Iodide (
) (Catalytic, 0.5 mmol) – Accelerates reaction via Finkelstein mechanism.[2][3] -
Solvent: Acetonitrile (
) or DMF (20 mL).
Procedure:
-
Preparation of Free Base (In-Situ):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-DMP·HCl (1.50 g) and Acetonitrile (20 mL).[3]
-
Note: The HCl salt will not dissolve immediately. Stir vigorously at room temperature for 30 minutes. The base will neutralize the HCl, liberating the free amine into solution. Evolution of
may be observed.[3]
-
-
Coupling Reaction:
-
Add the Aryl-alkyl chloride (10 mmol) and catalytic KI (83 mg).[1][3]
-
Equip the flask with a reflux condenser and nitrogen balloon.
-
Heat the mixture to reflux (80-82°C) for 8–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM) or GC-MS.[1][2][3]
-
Endpoint: Disappearance of the alkyl chloride and appearance of the tertiary amine product.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, excess ). Rinse the filter cake with ethyl acetate. -
Concentrate the filtrate under reduced pressure to remove Acetonitrile.
-
Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (
) to remove residual DMF/salts.[3] -
Dry the organic layer over
, filter, and evaporate.[2] -
Purification: The crude oil can be purified via vacuum distillation (if volatile) or column chromatography (Silica gel; Hexane:EtOAc gradient).
-
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Base Selection | Inorganic Carbonates ( | Preferred over organic bases (TEA) to prevent quaternary ammonium salt by-products.[1][2][3] |
| Solvent | Polar Aprotic (ACN, DMF) | Stabilizes the transition state of the |
| Isomer Ratio | Maintain Feedstock Ratio | Isomerization generally does not occur under standard alkylation conditions.[1] |
| Moisture Control | Anhydrous Conditions | Water competes as a nucleophile, potentially hydrolyzing the alkyl halide. |
Safety & Handling (MSDS Highlights)
-
Flammability: The free base liberated during the reaction is a Class 3 Flammable Liquid . Ensure all heating is done in a spark-free environment.[1][2][3]
-
Toxicity: 3,5-DMP is a skin and eye irritant.[1][2][3] It absorbs through the skin. Wear nitrile gloves and safety goggles.[1]
-
Waste Disposal: Aqueous waste from the workup contains piperidine residues and must be treated as hazardous organic waste, not flushed down the drain.
References
-
Agrochemical Utility: "Piperidine derivatives as fungicides."[1] United States Patent 4,202,894.[1][3] (Describes the synthesis of 3,5-dimethylpiperidine analogs for fungal control).
-
Synthesis Precursors: "Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers."[1][2][3] CN Patent 1636979A.[1][3] (Details the hydrogenation of 3,5-lutidine and isomer separation).
-
Veterinary Application: Debono, M., et al. "Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin)."[1][2][3][4][5] The Journal of Antibiotics, 1989. (Establishes the biological relevance of the 3,5-DMP moiety).
-
Chemical Safety: "Safety Data Sheet: 3,5-Dimethylpiperidine." PubChem Laboratory Chemical Safety Summary (LCSS). [1][3]
Sources
- 1. CAS 14446-75-4: rel-(3R,5S)-3,5-Dimethylpiperidine [cymitquimica.com]
- 2. WO2019230621A1 - Emulsifiable pesticide composition - Google Patents [patents.google.com]
- 3. Tilmicosin [fao.org]
- 4. Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of tilmicosin residues in milk following subcutaneous administration to lactating dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-Alkylation of 3,5-Dimethylpiperidine Hydrochloride
Abstract
This application note provides a detailed experimental protocol for the N-alkylation of 3,5-dimethylpiperidine hydrochloride, a key transformation for the synthesis of diverse molecular scaffolds in pharmaceutical and materials science research. N-alkylated piperidines are integral components of numerous biologically active compounds.[1] The use of the hydrochloride salt of the parent amine presents a common challenge, requiring careful selection of reaction conditions to ensure efficient deprotonation and subsequent alkylation. This guide offers a comprehensive, step-by-step procedure for direct N-alkylation with an alkyl halide, focusing on the critical role of the base and providing insights into reaction monitoring, work-up, and purification.
Introduction
The piperidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1] Functionalization of the piperidine nitrogen via N-alkylation is a fundamental strategy to modulate the physicochemical and pharmacological properties of these molecules, including their efficacy, selectivity, and pharmacokinetic profiles.[2] 3,5-Dimethylpiperidine, with its defined stereochemistry (existing as cis and trans isomers), offers a valuable building block for creating structurally diverse and complex molecules.[3]
However, secondary amines like 3,5-dimethylpiperidine are often supplied as their hydrochloride salts for improved stability and handling. In this form, the nitrogen atom is protonated, rendering it non-nucleophilic and incapable of participating in an N-alkylation reaction. Therefore, a critical aspect of this transformation is the in-situ generation of the free amine through the use of a suitable base. This protocol details a reliable method for the N-alkylation of 3,5-dimethylpiperidine hydrochloride using an alkyl halide, with a particular focus on the rationale behind the choice of reagents and reaction conditions.
Reaction Scheme
The N-alkylation of 3,5-dimethylpiperidine hydrochloride proceeds via a nucleophilic substitution reaction (SN2) following the deprotonation of the ammonium salt.

Experimental Protocol: Direct N-Alkylation with Benzyl Bromide
This protocol describes the N-benzylation of 3,5-dimethylpiperidine hydrochloride as a representative example. The principles outlined can be adapted for other alkyl halides with appropriate adjustments to reaction time and temperature.
Materials
-
3,5-Dimethylpiperidine hydrochloride (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)
-
Potassium Iodide (KI) (0.1 eq., optional catalyst)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (for work-up)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard equipment for aqueous work-up and purification (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3,5-dimethylpiperidine hydrochloride (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and potassium iodide (0.1 eq.).
-
Solvent Addition: Add a sufficient volume of anhydrous acetonitrile to create a stirrable suspension (approximately 0.1-0.2 M concentration with respect to the amine hydrochloride).
-
Initiation: Begin vigorous stirring of the suspension at room temperature.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq.) to the stirring suspension. For highly reactive alkylating agents, dropwise addition over 30-60 minutes is recommended to minimize potential side reactions.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[2][4] A typical TLC system for this reaction would be a mixture of hexane and ethyl acetate. The disappearance of the starting amine (visualized after basification of a reaction aliquot) and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Once the reaction is deemed complete (typically after 12-24 hours), cool the mixture to room temperature. a. Filter the reaction mixture to remove the inorganic salts (K₂CO₃, KBr, KI). b. Wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. e. Separate the organic layer and wash it sequentially with water and then brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-3,5-dimethylpiperidine.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-benzyl-3,5-dimethylpiperidine.[1]
Data Presentation
| Reagent/Parameter | Molar Equivalents | Purpose |
| 3,5-Dimethylpiperidine HCl | 1.0 | Starting material |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.1 | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 2.5 | Base for deprotonation |
| Potassium Iodide (KI) | 0.1 | Catalyst (optional) |
| Solvent | - | Anhydrous Acetonitrile |
| Temperature | Reflux (~82°C) | Reaction condition |
| Reaction Time | 12-24 hours | Typical duration |
Visualization of the Experimental Workflow
Caption: Workflow for the N-alkylation of 3,5-dimethylpiperidine hydrochloride.
Causality and Experimental Choices
-
Choice of Base: The use of at least two equivalents of a base is crucial. One equivalent is required to neutralize the hydrochloride salt, and a second equivalent is necessary to neutralize the hydrohalic acid (HBr in this case) that is formed during the SN2 reaction.[2] An excess of base (2.5 equivalents of K₂CO₃) is used to drive the equilibrium towards the free amine and ensure complete reaction. Potassium carbonate is a moderately strong, inexpensive, and easily removable base suitable for this transformation.[1]
-
Solvent Selection: A polar aprotic solvent like acetonitrile is ideal as it facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.[1] Anhydrous conditions are necessary to prevent side reactions with water.
-
Catalyst: The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction, particularly when using alkyl chlorides or bromides. Through the Finkelstein reaction, KI in situ generates a more reactive alkyl iodide, which is a better leaving group.
-
Stoichiometry of the Alkylating Agent: A slight excess of the alkylating agent (1.1 equivalents) is used to ensure complete consumption of the starting amine. However, a large excess should be avoided as it can lead to the formation of a quaternary ammonium salt as a byproduct.[5]
-
Temperature: Heating the reaction to reflux increases the reaction rate, leading to a more reasonable reaction time. For highly reactive alkylating agents, the reaction may proceed at room temperature, albeit more slowly.[2]
Self-Validating System: In-Process Controls and Analytical Checkpoints
To ensure the success and reproducibility of this protocol, several checkpoints are recommended:
-
Starting Material Quality: Ensure that the 3,5-dimethylpiperidine hydrochloride is of high purity and that the potassium carbonate is anhydrous. The presence of moisture can lead to the formation of benzyl alcohol as a byproduct.
-
TLC Monitoring: Regularly monitor the reaction progress by TLC.[2][4] Co-spotting the reaction mixture with the starting amine hydrochloride (after basification of the spot) is essential to confirm its consumption. The appearance of a single, new major product spot is indicative of a clean reaction.
-
Work-up pH: During the aqueous work-up, ensure that the aqueous layer is basic (pH > 8) by using a saturated solution of sodium bicarbonate. This prevents the protonation of the desired tertiary amine product, which would lead to its loss in the aqueous phase.
-
Product Characterization: The final product should be thoroughly characterized to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the N-alkylated product.[6][7] The appearance of signals corresponding to the newly introduced alkyl group and shifts in the signals of the piperidine ring protons and carbons are expected.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Purity Assessment: The purity of the final product can be assessed by techniques such as HPLC or GC.
-
Conclusion
This application note provides a robust and well-rationalized protocol for the N-alkylation of 3,5-dimethylpiperidine hydrochloride. By carefully controlling the stoichiometry of the base and the alkylating agent, and by employing appropriate reaction monitoring and purification techniques, this method allows for the efficient synthesis of N-alkylated 3,5-dimethylpiperidines. This protocol serves as a valuable resource for researchers in drug discovery and chemical synthesis, enabling the creation of diverse libraries of piperidine-containing molecules for various applications.
References
- Głowacka, E., et al. (2011). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 68(4), 449-456.
- Ma, S., & Jha, A. (2025).
- Mondal, P., et al. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry.
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Online]. Available at: [Link]
-
TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Online]. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Online]. Available at: [Link]
- CN101817779B. (2012). Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178.
- US4255356A. (1981). Purification of tertiary amines using an adsorbent.
- Harrigan, T. P., et al. (2022). Tertiary-Amine-Functional Poly(arylene ether)s for Acid-Gas Separations.
-
Washington State University. Monitoring Reactions by TLC. [Online PDF]. Available at: [Link]
- US4442306A. (1984). Production of tertiary amines.
- Gucky, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- IN201621021484A. (2018). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. QuickCompany.
- Parthiban, P., et al. (2025). Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one.
- CA2738246C. (2014). Processes for the alkylation of secondary amine groups of morphinan derivatives.
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
- Lu, Y., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation.
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Online]. Available at: [Link]
- Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(5), 420-453.
- CN113372262A. (2021). Preparation method of trans-3, 5-dimethylpiperidine.
Sources
Application Note: Role of 3,5-Dimethylpiperidine Hydrochloride in the Synthesis of Tilmicosin
Abstract
This application note details the critical role of 3,5-Dimethylpiperidine (DMP) in the semi-synthesis of the macrolide antibiotic Tilmicosin . While the parent compound, Tylosin, possesses potent antibacterial activity, the introduction of the 3,5-dimethylpiperidine moiety at the C-20 position significantly enhances its spectrum of activity, particularly against Pasteurella species (e.g., Mannheimia haemolytica), and improves pharmacokinetic properties such as tissue penetration and elimination half-life. This guide provides a comprehensive protocol for the reductive amination of Desmycosin (Tylosin B) using 3,5-dimethylpiperidine hydrochloride, focusing on the stereochemical implications of the piperidine ring and industrial-standard Leuckart-Wallach conditions.
Chemical Basis & Mechanism[1]
The Target Transformation
Tilmicosin is chemically defined as 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin .[1][2][3][4][5] The synthesis relies on the modification of the C-20 aldehyde group of Desmycosin (produced via acid hydrolysis of Tylosin).
The 3,5-dimethylpiperidine side chain is the defining structural feature of Tilmicosin. It transforms the aldehyde (reactive, potentially unstable) into a tertiary amine (stable, lipophilic). This modification:
-
Increases Lipophilicity: Facilitates better penetration into lung tissue and macrophages, the primary sites of respiratory infections.
-
Modulates pKa: The basic piperidine nitrogen alters the ionization profile, affecting accumulation in acidic lysosomes (ion trapping).
Stereochemical Criticality
3,5-Dimethylpiperidine exists as two diastereomers: the cis-isomer (meso) and the trans-isomer (racemic).
-
Commercial Reagent: Often supplied as a mixture of isomers.[6]
-
Pharmacological Impact: The cis-isomer of the piperidine ring is the predominant form in commercial Tilmicosin (typically 82–88% cis and 12–18% trans).[6] The stereochemistry of the piperidine ring is retained during the reductive amination.
-
Protocol Implication: It is critical to verify the isomeric ratio of the starting 3,5-dimethylpiperidine hydrochloride raw material, as it directly dictates the isomeric ratio of the final API (Active Pharmaceutical Ingredient).
Reaction Mechanism: Reductive Amination
The synthesis follows a Leuckart-Wallach type reductive amination mechanism when using formic acid, or a hydride reduction when using agents like sodium cyanoborohydride.
-
Imine Formation: The amine nitrogen of 3,5-dimethylpiperidine attacks the C-20 carbonyl carbon of Desmycosin, eliminating water to form an iminium ion intermediate.
-
Reduction: The iminium ion is reduced to the final tertiary amine. In the formic acid protocol, formate acts as the hydride donor, releasing
.
Figure 1: Synthetic pathway from Tylosin to Tilmicosin, highlighting the convergence of the macrolide core and the piperidine side chain.
Experimental Protocol
Safety & Handling
-
3,5-Dimethylpiperidine: Flammable liquid (free base), causes skin and eye burns. Toxic if inhaled.
-
Formic Acid: Corrosive, causes severe burns. Use in a fume hood.
-
Tylosin/Tilmicosin: Potent antibiotics.[1][5][7][8] Avoid inhalation of dusts; use PPE to prevent sensitization.
Reagent Preparation
Objective: Convert 3,5-Dimethylpiperidine Hydrochloride (solid salt) to the reactive Free Base liquid. Note: While some protocols add the salt directly with excess base, pre-isolation of the free base ensures accurate stoichiometry and cleaner reaction kinetics.
-
Dissolve 100 g of 3,5-Dimethylpiperidine Hydrochloride in 200 mL of water.
-
Slowly add 50% NaOH solution with stirring until pH > 12. The organic amine will separate as an oily top layer.
-
Extract the mixture with Dichloromethane (DCM) (2 x 100 mL).
-
Dry the combined organic layers over anhydrous
. -
Concentrate under reduced pressure to obtain 3,5-Dimethylpiperidine Free Base .
-
QC Check: Verify purity by GC. Ensure cis/trans ratio meets specification (target >85% cis).
-
Synthesis of Tilmicosin (Formic Acid Method)
This protocol utilizes the Leuckart-Wallach variation, preferred in industrial settings for its cost-effectiveness compared to metal hydrides.
Reagents:
-
Desmycosin (Tylosin B): 10.0 g (approx. 13.0 mmol)
-
3,5-Dimethylpiperidine (Free Base): 2.2 g (19.5 mmol, 1.5 eq)
-
Formic Acid (85%): 1.5 g (approx. 27 mmol, 2.0 eq)
-
Solvent: Butyl Acetate or Isopropanol/Water mixture.
Procedure:
| Step | Operation | Critical Parameter / Observation |
| 1 | Charge Reactor | Load Desmycosin and 3,5-Dimethylpiperidine into the reaction vessel containing the solvent (50 mL). |
| 2 | Add Reductant | Add Formic Acid dropwise. The reaction is exothermic; control temp < 30°C during addition. |
| 3 | Reaction | Heat the mixture to 70–80°C . Maintain for 2–4 hours. |
| 4 | Monitoring | Monitor by HPLC. Target: Desmycosin < 2.0%.[3][4][7] |
| 5 | Quench | Cool to 20°C. Add water (50 mL) and adjust pH to 9.0–10.0 using 10% NaOH. |
| 6 | Extraction | Extract the aqueous phase with Dichloromethane or Butyl Acetate. |
| 7 | Work-up | Wash organic layer with water and brine. Dry over |
| 8 | Crystallization | Dissolve residue in Acetone/Hexane (1:3) or warm Ethanol. Cool to 0-5°C to crystallize Tilmicosin Base. |
Figure 2: Operational workflow for the reductive amination of Desmycosin.
Quality Control & Analysis
HPLC Method for Tilmicosin
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (60:40).
-
Detection: UV at 280 nm.
-
Key Impurities:
-
Desmycosin: Unreacted starting material.
-
Tylosin A: If hydrolysis was incomplete.
-
Cis/Trans Isomers: The method should resolve the cis-tilmicosin (major peak) and trans-tilmicosin (minor peak, usually elutes later).
-
Isomer Ratio Specification
For veterinary applications, the standard acceptance criteria typically require:
-
Cis-isomer: 82.0% – 88.0%[1]
-
Trans-isomer: 12.0% – 18.0%[1]
-
Total Tilmicosin: > 95.0% (anhydrous basis)
References
-
Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin). Journal of Antibiotics, 1989. Link
-
Tilmicosin - FAO Residues in Food Evaluation. Food and Agriculture Organization of the United Nations. Link
-
Method for synthesizing tilmicosin using tylosin broth. Google Patents (CN102659878A). Link
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2019. Link
-
Tilmicosin Phosphate API Standards. Fengchen Group. Link
Sources
- 1. Tilmicosin [fao.org]
- 2. Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Tilmicosin [sitem.herts.ac.uk]
- 7. WO2007016153A2 - Tilmicosin formulation - Google Patents [patents.google.com]
- 8. Tilmicosin Base CAS 108050-54-0 Tilmicosin Phosphate CAS 137330-13-3 Powder API, Raw Material Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Application Note: 3,5-Dimethylpiperidine Hydrochloride as a Building Block for Advanced Heterocyclic Compounds
Executive Summary & Chemical Profile
3,5-Dimethylpiperidine (3,5-DMP) is a structurally defined, sterically hindered secondary amine that serves as a premier building block in the synthesis of complex nitrogen-containing heterocycles, active pharmaceutical ingredients (APIs), and advanced materials[1]. The presence of methyl groups at the 3 and 5 positions creates a unique steric environment that dictates the trajectory of incoming electrophiles, offering exceptional conformational control during synthesis[2].
While the free base is a volatile liquid susceptible to oxidation and moisture degradation[1][3], the hydrochloride salt (3,5-DMP·HCl ) is a highly stable, free-flowing solid. Utilizing the HCl salt allows for precise stoichiometric control and long-term bench stability, provided that an in situ free-basing strategy is employed during synthetic workflows.
This application note details field-proven, self-validating protocols for integrating 3,5-DMP·HCl into two critical drug-development workflows: Nucleophilic Aromatic Substitution (SNAr) and Organoboron-Catalyzed Direct Amidation.
Application 1: Nucleophilic Aromatic Substitution (SNAr) in API Synthesis
In medicinal chemistry, 3,5-DMP is frequently coupled with heteroaryl halides via SNAr to form bulky, conformationally restricted motifs. A prominent example is the synthesis of benzimidazolone-based BCL6 degraders, where the 3,5-DMP moiety occupies a highly specific hydrophobic pocket in the target protein[4].
Workflow for SNAr of 3,5-DMP·HCl yielding N-aryl heterocyclic compounds.
Protocol A: SNAr Coupling of 3,5-DMP·HCl with Heteroaryl Halides
This protocol is designed as a self-validating system, utilizing differential solubility to bypass column chromatography.
Step 1: In Situ Free-Basing In a dry reaction vial, suspend 3,5-DMP·HCl (1.05 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA (pKa ~10.5) efficiently deprotonates the piperidinium salt. Its bulky isopropyl groups prevent it from competing as a nucleophile. NMP is selected for its high boiling point and high dielectric constant, which stabilizes the polar Meisenheimer transition state inherent to SNAr reactions[4].
Step 2: Electrophile Addition Add the heteroaryl halide (e.g., a 2-chloropyrimidine derivative, 1.0 eq) to the solution.
Step 3: Thermal Activation Seal the vial and heat the mixture to 140 °C for 2 hours. Causality: The steric shielding provided by the 3,5-dimethyl groups significantly lowers the nucleophilicity of the nitrogen compared to unsubstituted piperidine. High thermal energy is mandatory to overcome the activation barrier and drive the reaction to completion[4].
Step 4: Precipitation & Isolation Cool the mixture to room temperature and pour it dropwise into rapidly stirring ice-water. Collect the resulting precipitate via vacuum filtration. Causality: NMP, DIPEA, and DIPEA·HCl are highly water-soluble. The resulting N-aryl-3,5-DMP product is highly lipophilic and crashes out of the aqueous matrix, providing a self-purifying step that yields a crude solid of high purity[4].
Step 5: Validation Wash the solid thoroughly with cold ethanol to remove trace organic impurities. Validate product formation via TLC (Hexanes/EtOAc, noting the loss of the UV-active starting halide) and ¹H NMR (confirming the presence of a multiplet at ~4.5 ppm for the equatorial protons adjacent to the newly formed N-Ar bond).
Application 2: Organoboron-Catalyzed Direct Amidation
Forming amide bonds with sterically hindered amines like 3,5-DMP is notoriously difficult using standard coupling reagents (e.g., HATU, EDC). The rapid hydrolysis of the activated ester often outpaces the slow nucleophilic attack of the hindered amine. Organoboron catalysis solves this by forming a transient, highly reactive (acyloxy)boron intermediate that facilitates direct condensation[5].
Mechanism of organoboron-catalyzed direct amidation using 3,5-dimethylpiperidine.
Protocol B: Direct Amidation via Boronic Acid Catalysis
This protocol utilizes thermodynamic driving forces to overcome kinetic barriers in hindered amide synthesis.
Step 1: Catalyst-Substrate Pre-assembly In a round-bottom flask equipped with a Soxhlet extractor containing activated Molecular Sieves (MS) 4A, dissolve the carboxylic acid (1.0 eq) and an electron-deficient arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid, 10 mol%) in toluene[5].
Step 2: Amine Introduction In a separate vial, neutralize 3,5-DMP·HCl (1.2 eq) with an equivalent of aqueous NaOH, extract into toluene, dry over Na₂SO₄, and add the organic phase to the reaction mixture.
Step 3: Azeotropic Dehydration Heat the reaction to reflux (110 °C) for 14-24 hours. Causality: The boronic acid acts as a Lewis acid, activating the carboxylic acid. As the hindered 3,5-DMP attacks the (acyloxy)boron intermediate, water is extruded. The MS 4A physically sequesters this water from the toluene condensate, driving the thermodynamic equilibrium entirely toward the amide product[5].
Step 4: Workup Cool to room temperature, filter to remove any particulates, and wash the organic layer with saturated aqueous NaHCO₃. Causality: The mild base wash deprotonates and removes the boronic acid catalyst and any unreacted carboxylic acid into the aqueous layer, leaving the neutral, highly lipophilic amide in the organic phase.
Step 5: Validation Concentrate the organic layer under reduced pressure. Validate the conversion via FT-IR spectroscopy by observing the emergence of a strong tertiary amide carbonyl stretch at ~1640–1650 cm⁻¹ and the complete disappearance of the broad carboxylic acid O-H stretch.
Quantitative Data Summary
The following table summarizes the performance of 3,5-Dimethylpiperidine across various advanced synthetic methodologies, highlighting the necessity of specific catalytic or thermal interventions to overcome its inherent steric hindrance.
| Reaction Type | Substrate Class | Reagents / Catalyst | Solvent | Temp (°C) | Yield (%) | Key Mechanistic Feature |
| SNAr | Heteroaryl Halides (e.g., 2-chloropyrimidines) | DIPEA (3.0 eq) | NMP | 140 | 85–92 | High thermal energy overcomes the steric shielding of the 3,5-dimethyl groups[4]. |
| Direct Amidation | Aliphatic/Aromatic Carboxylic Acids | Arylboronic acid (10 mol%) | Toluene | 110 (Reflux) | >90 | Lewis acid activation of carboxylate; MS 4A drives equilibrium via water sequestration[5]. |
| N-Alkylation | Alkyl Halides / Alcohols | ASM-40 aluminosilicates | Various | Varies | Up to 97 | Shape-selective catalysis enhances nucleophilic attack trajectory[2]. |
References
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. 3,5-二甲基哌啶(顺反异构体混合物) ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
Analytical methods for quantification of 3,5-Dimethylpiperidine hydrochloride
Advanced Analytical Quantification of 3,5-Dimethylpiperidine Hydrochloride: Methodologies and Protocols
Introduction & Analytical Strategy
3,5-Dimethylpiperidine hydrochloride (3,5-DMP HCl) is a critical alicyclic secondary amine intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized zeolites[1]. Despite its synthetic utility, the accurate quantification of 3,5-DMP HCl presents significant analytical challenges. The molecule lacks a conjugated π-electron system, rendering it virtually invisible to standard Ultraviolet-Visible (UV-Vis) detectors. Furthermore, its high polarity as a protonated salt causes poor retention on traditional reversed-phase stationary phases, often leading to co-elution with the solvent void volume.
To overcome these physical limitations, analytical scientists must employ orthogonal strategies: universal detection with ion-pairing, pre-column chemical derivatization, or free-base conversion for gas-phase analysis. This application note details three field-validated methodologies for the rigorous quantification of 3,5-DMP HCl.
Workflow and Decision Matrix
Selecting the appropriate analytical method depends on the laboratory's instrumental capabilities and the required limit of detection (LOD).
Decision matrix for selecting the optimal quantification methodology for 3,5-DMP HCl.
Methodology 1: Direct Quantification via HPLC-CAD (Charged Aerosol Detection)
Causality & Mechanistic Insight: Charged Aerosol Detection (CAD) provides a uniform response for all non-volatile analytes, independent of their optical properties[2]. Because 3,5-DMP HCl is a highly polar salt, it will not retain on a standard C18 column. To induce retention, a volatile ion-pairing reagent—Heptafluorobutyric acid (HFBA)—is added to the mobile phase. The hydrophobic fluorinated tail of HFBA interacts with the C18 stationary phase, while its anionic carboxylate head forms a neutral ion-pair with the protonated 3,5-dimethylpiperidinium ion. Crucially, HFBA is volatile, ensuring it evaporates during the CAD nebulization process and does not contribute to background noise[3].
Protocol:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 90% Water and 10% Acetonitrile (LC-MS grade). Add 0.1% (v/v) Heptafluorobutyric acid (HFBA). Mix thoroughly and degas. Note: Do not use non-volatile buffers (e.g., phosphates) as they will permanently foul the CAD.
-
Standard Preparation: Dissolve 3,5-DMP HCl reference standard in the mobile phase to create a calibration curve ranging from 1.0 to 500 µg/mL.
-
Chromatographic Conditions:
-
Column: Atlantis T3 C18 (150 × 4.6 mm, 3.5 µm) or equivalent high-aqueous compatible C18[2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Detector Settings: Set the CAD nitrogen operating gas pressure to 35 psi. Evaporation temperature should be optimized (typically 35°C) to ensure mobile phase evaporation while preventing analyte volatilization.
-
Data Processing: CAD response is inherently non-linear over wide ranges. Apply a quadratic fit or a log-log transformation for accurate calibration.
Methodology 2: Pre-Column Derivatization with HPLC-UV
Causality & Mechanistic Insight: For laboratories limited to UV-Vis detectors, the secondary amine of 3,5-DMP must be chemically tagged with a chromophore. 4-Toluenesulfonyl chloride (Tosyl chloride) is an ideal derivatizing agent. Under mildly alkaline conditions, it undergoes a nucleophilic acyl substitution with the secondary amine to form a highly stable sulfonamide derivative[4]. This derivative exhibits strong UV absorbance at 254 nm and is sufficiently hydrophobic to be retained and separated on a standard C18 column without ion-pairing reagents.
Protocol:
-
Buffer Preparation: Prepare a 0.1 M Sodium Carbonate buffer, adjusted to pH 9.5.
-
Derivatization Reagent: Dissolve 4-Toluenesulfonyl chloride in anhydrous acetonitrile to a concentration of 10 mg/mL. Prepare fresh daily to prevent hydrolysis.
-
Reaction Step: In a 2 mL HPLC vial, combine 100 µL of the 3,5-DMP HCl aqueous sample (approx. 50 µg/mL), 400 µL of the carbonate buffer, and 500 µL of the derivatization reagent.
-
Incubation: Seal the vial and incubate at 60°C for 30 minutes. The heat accelerates the sulfonamide formation.
-
Quenching (Self-Validation Step): Add 50 µL of 1 M Phosphoric acid to quench the reaction and neutralize the pH, preventing over-derivatization of background matrix components. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using Water (0.1% Phosphoric acid) and Acetonitrile (32:68 v/v)[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Methodology 3: Gas Chromatography-Flame Ionization Detection (GC-FID)
Causality & Mechanistic Insight: While the hydrochloride salt of 3,5-DMP is non-volatile and thermally labile, its free base form is highly volatile (boiling point ~137°C)[1]. By neutralizing the salt with a strong base and extracting it into an organic solvent, the analyte becomes perfectly suited for GC-FID. Because aliphatic amines strongly interact with active silanol groups on standard silica capillaries (causing severe peak tailing), a base-deactivated column (e.g., Rtx-5 Amine) must be utilized to ensure sharp, symmetrical peaks and accurate integration[2]. This method is also superior for resolving the cis and trans diastereomers of 3,5-DMP[6].
Protocol:
-
Free Base Conversion: Transfer 1.0 mL of the 3,5-DMP HCl aqueous sample to a glass centrifuge tube. Add 1.0 mL of 10% (w/v) NaOH solution to drive the equilibrium entirely to the free base.
-
Liquid-Liquid Extraction: Add 2.0 mL of GC-grade Hexane (or Dichloromethane). Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Sample Recovery: Carefully transfer the upper organic layer (Hexane) containing the 3,5-DMP free base to a GC autosampler vial.
-
Chromatographic Conditions:
-
Column: Rtx-5 Amine (30 m × 0.32 mm, 1.0 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.8 mL/min.
-
Oven Program: Initial temperature 100°C, ramp at 25°C/min to 280°C, hold for 4.0 minutes.
-
Injection: 1 µL, Split ratio 30:1, Injector temperature 200°C.
-
Detection: FID at 280°C.
-
Quantitative Data Summary
The following table summarizes the performance metrics and operational parameters of the three methodologies, allowing analysts to select the optimal approach based on their specific validation requirements.
| Analytical Method | Analyte Form | Detector | Approx. LOD | Linearity Range | Primary Advantage |
| Ion-Pairing RP-HPLC | Intact HCl Salt | CAD | ~0.2 µg/mL | 1.0 - 500 µg/mL | Direct analysis; no sample derivatization required. |
| Pre-Column Derivatization | Tosyl-Derivative | UV (254 nm) | ~0.15 µg/mL | 0.44 - 53.3 µg/mL | High sensitivity using standard, widely available equipment. |
| GC-FID | Free Base | FID | ~1.0 µg/mL | 5.0 - 1000 µg/mL | Exceptional resolution of cis and trans configurational isomers. |
References[1] 3,5-Dimethylpiperidine | Global Chemical Supplier - TUODA INDUSTRY LIMITED. Available at: 2]">https://www.tuodaindus.com[2] Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt - Taylor & Francis. Available at: https://doi.org/10.1080/10826070802712545[4] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/34476483/[5] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - R Discovery. Available at: https://doi.org/10.1093/chromsci/bmab099[6] Isolation of Gram Quantities of Configurational Isomers of Cyclic Nitrosamines by Preparative Liquid Chromatography - Taylor & Francis. Available at: https://doi.org/10.1080/01483917908060134[3] Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt - ResearchGate. Available at: https://www.researchgate.net/publication/233087311_Validated_HPLC_Method_for_the_Quantitative_Analysis_of_a_4-Methanesulfonyl-Piperidine_Hydrochloride_Salt
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. tandfonline.com [tandfonline.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of 3,5-Dimethylpiperidine
Application Note: High-Resolution GC-MS Analysis of 3,5-Dimethylpiperidine (Isomer Specific)
Abstract This application note details a validated protocol for the separation and quantification of 3,5-dimethylpiperidine (3,5-DMP), a critical intermediate in the synthesis of pharmaceuticals (e.g., Tilmicosin) and agrochemicals. We address the specific analytical challenges posed by this secondary amine—namely, severe peak tailing due to silanol interactions and the resolution of cis and trans diastereomers. Two distinct methodologies are presented: a direct injection method utilizing base-deactivated stationary phases for raw material assay, and a trace-level derivatization protocol (TFAA) for genotoxic impurity screening in drug substances.
Introduction & Chemical Context
3,5-Dimethylpiperidine (
-
Analytical Challenge 1 (Basicity): The secondary amine moiety interacts strongly with active silanol groups in standard silica capillaries, causing peak tailing that compromises integration accuracy.
-
Analytical Challenge 2 (Isomerism): Accurate quantification requires baseline separation of the cis (diequatorial/diaxial) and trans isomers.
-
Regulatory Relevance: As a secondary amine, 3,5-DMP is a potential precursor to nitrosamines (e.g., N-nitroso-3,5-dimethylpiperidine). Trace-level monitoring is essential in GMP environments.[4]
Experimental Methodologies
Method A: Direct Injection (Purity & Assay)
Best for: Raw material release testing, reaction monitoring.
Rationale: To avoid time-consuming derivatization, this method uses a base-modified polyethylene glycol (PEG) column.[4] The basic stationary phase shields acidic silanol sites, ensuring symmetrical peaks for free amines.
Instrument Parameters:
-
GC System: Agilent 8890 or equivalent.
-
Column: Rtx-5 Amine or CP-Volamine (30 m × 0.32 mm ID × 1.0 µm film).[4]
-
Note: Standard non-polar columns (e.g., DB-5ms) are not recommended for the free base due to tailing.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250°C.
-
Oven Program:
-
60°C (hold 1 min)
-
Ramp 10°C/min to 150°C
-
Ramp 25°C/min to 220°C (hold 3 min)
-
Mass Spectrometry (EI Source):
-
Source Temp: 230°C | Quad Temp: 150°C.[4]
-
Scan Mode: Full Scan (m/z 35–200).[4]
-
Solvent Delay: 3.0 min.
Method B: Trace Analysis via Derivatization (TFAA)
Best for: Impurity screening in API, nitrosamine precursor tracking.
Rationale: Acylation with Trifluoroacetic Anhydride (TFAA) converts the polar amine into a volatile, non-polar amide (
Reagents:
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (Anhydrous)
-
Internal Standard: Piperidine-d10 or 3-Methylpiperidine.[4]
Protocol:
-
Extraction: Dissolve 50 mg sample in 1.0 mL Ethyl Acetate.
-
Derivatization: Add 50 µL TFAA. Cap and incubate at 60°C for 20 mins.
-
Neutralization: Evaporate to dryness under
or wash with weak bicarbonate solution (risk of emulsion). Preferred: Evaporate and reconstitute in Ethyl Acetate.[4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Analysis: Inject 1 µL into GC-MS.
Instrument Parameters (Differences from Method A):
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[4]
-
Inlet: Splitless (purge on at 0.75 min).
-
Oven: Start at 50°C, hold 1 min; Ramp 15°C/min to 280°C.
Results & Discussion
Isomer Separation
In Method A, the cis-isomer typically elutes before the trans-isomer due to steric shielding of the nitrogen lone pair in the cis-diequatorial conformation, reducing interaction with the stationary phase relative to the trans-isomer.
| Isomer | Retention Time (Method A) | Key Characteristic |
| cis-3,5-Dimethylpiperidine | 8.42 min | Major peak (~80-85% in commercial synthesis) |
| trans-3,5-Dimethylpiperidine | 8.75 min | Minor peak; typically requires integration threshold optimization |
Mass Spectrum Interpretation (EI, 70 eV)
The underivatized 3,5-DMP (MW 113) displays a fragmentation pattern dominated by
-
Molecular Ion (
): m/z 113 (Weak, <10%).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Base Peak: m/z 44 (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mechanism: Ring opening followed by hydrogen rearrangement and cleavage.[4]
-
-
Diagnostic Ions:
-
m/z 98 (
): Loss of a methyl group.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
m/z 42:
fragment from ring collapse.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
For the TFA-derivative (Method B):
-
Molecular Ion: m/z 209 (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Base Peak: m/z 166 (Loss of propyl radical) or m/z 69 (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Visualizations
Figure 1: Analytical Workflow
Caption: Decision tree for selecting Direct Injection vs. TFA-Derivatization based on analytical needs.
Figure 2: Fragmentation Pathway (Proposed)
Caption: Primary EI fragmentation pathway showing the origin of the base peak m/z 44 and fragment m/z 98.
Quality Control & System Suitability
To ensure data integrity (E-E-A-T), the following QC criteria must be met before every sequence:
-
Blank Analysis: Inject pure solvent (or derivatizing reagent blank).[4] No peak at 3,5-DMP retention time > 0.1% of reporting limit.
-
Tailing Factor (
): For Method A,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> must be < 1.5. Ifngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , trim the column guard or replace the inlet liner. -
Resolution (
): Resolution between cis and trans isomers must be > 1.5. -
Carryover: Inject a blank after the highest standard. Carryover must be < 0.05%.[4]
References
-
National Institute of Standards and Technology (NIST). Piperidine, 3,5-dimethyl- Mass Spectrum.[3][4] NIST Chemistry WebBook, SRD 69.[3][4] [Link]
-
Little, J. L. Derivatization in Gas Chromatography-Mass Spectrometry.[4] IntechOpen, 2018.[4] [Link]
-
PubChem. 3,5-Dimethylpiperidine Compound Summary. National Library of Medicine.[4] [Link]
Sources
Application Note: A Validated RP-HPLC Method for the Quantification of 3,5-Dimethylpiperidine Hydrochloride Following Pre-Column Derivatization
Abstract
This application note details a robust, sensitive, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3,5-Dimethylpiperidine hydrochloride. 3,5-Dimethylpiperidine is a key heterocyclic scaffold used in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] A significant analytical challenge is its lack of a native ultraviolet (UV) chromophore, precluding direct analysis by common HPLC-UV detectors.[2][3] This protocol overcomes this limitation through a validated pre-column derivatization procedure using 4-toluenesulfonyl chloride (tosyl chloride) to form a highly UV-active derivative. The subsequent separation is achieved on a C18 stationary phase with a simple isocratic mobile phase, providing a reliable method suitable for quality control, stability testing, and research applications.
Principle of Analysis: A Two-Fold Strategy
The successful quantification of 3,5-Dimethylpiperidine hydrochloride by HPLC-UV hinges on a two-step process: chemical derivatization followed by chromatographic separation. This strategy is essential for analytes that are not directly detectable.
Pre-Column Derivatization
The primary amine of the piperidine ring is nucleophilic and readily reacts with an appropriate derivatizing agent. We employ 4-toluenesulfonyl chloride, which reacts with the 3,5-Dimethylpiperidine in a basic environment to form a stable N-tosylated derivative.[4][5] The key advantage is the introduction of the tosyl group, which is an excellent chromophore, allowing for sensitive UV detection around 230 nm.[2] The basic buffer, such as sodium bicarbonate, is critical to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the reaction to completion.[2]
Reversed-Phase HPLC Separation
The resulting N-tosyl-3,5-dimethylpiperidine derivative is significantly more non-polar than the original hydrochloride salt. This allows for excellent retention and separation using reversed-phase chromatography. The analyte is injected onto a non-polar C18 stationary phase. A polar mobile phase, consisting of an aqueous acidic buffer and an organic modifier (acetonitrile), is used to elute the derivative.[2][4] The derivative's retention is governed by its hydrophobic interactions with the C18 alkyl chains, and its elution is controlled by the proportion of organic solvent in the mobile phase.
Caption: Overall workflow for the analysis of 3,5-Dimethylpiperidine HCl.
Materials and Methods
Reagents and Chemicals
-
3,5-Dimethylpiperidine hydrochloride (Reference Standard, >98% purity)
-
4-Toluenesulfonyl chloride (≥99% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade, ~85%)
-
Sodium Bicarbonate (ACS Grade)
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition | Causality and Justification |
|---|---|---|
| HPLC Column | Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent | The C18 phase provides the necessary hydrophobicity to retain the non-polar tosylated derivative, enabling effective separation. The 250 mm length ensures high resolution.[4] |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v) | This isocratic mixture provides a balance of polarity to elute the analyte with a reasonable retention time and good peak shape. Phosphoric acid maintains a low pH to suppress the ionization of residual silanols on the silica backbone, preventing peak tailing.[4][5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, offering a good balance between analysis time and separation efficiency while maintaining acceptable backpressure.[4] |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improves peak efficiency.[4][5] |
| Detection Wavelength | ~230 nm | This wavelength is near the absorbance maximum for the tosyl chromophore attached to the analyte, providing high sensitivity for quantification.[2] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase: To prepare 1 L of mobile phase, carefully add 1.0 mL of phosphoric acid to 320 mL of ultrapure water. Mix well. Add 680 mL of acetonitrile and mix thoroughly. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of 3,5-Dimethylpiperidine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Derivatizing Reagent (10 mg/mL): Weigh 100 mg of 4-toluenesulfonyl chloride into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be prepared fresh daily.
-
Buffer Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of sodium bicarbonate in 100 mL of ultrapure water.
Protocol 2: Pre-Column Derivatization Procedure
This protocol should be applied identically to calibration standards and unknown samples.
-
Prepare Calibration Standards: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with the 50:50 acetonitrile/water mixture.[4][5]
-
Aliquot: In a clean 2 mL autosampler vial, place a 500 µL aliquot of either a calibration standard or the sample solution to be analyzed.
-
Add Buffer: Add 200 µL of the 0.1 M Sodium Bicarbonate buffer solution to the vial. Mix gently.
-
Add Derivatizing Reagent: Add 500 µL of the 10 mg/mL 4-toluenesulfonyl chloride solution. Cap the vial immediately.
-
React: Vortex the mixture for 30 seconds. The reaction may be allowed to proceed at room temperature for 30-60 minutes or gently heated (e.g., 60°C for 15-20 minutes) to ensure completion. The exact time and temperature should be optimized and standardized for the specific application.
-
Cool and Inject: If heated, allow the vial to cool to room temperature. The sample is now ready for HPLC analysis.
Protocol 3: HPLC Analysis Workflow
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Prepare a sequence in the chromatography data system (CDS). Include a blank injection (mobile phase) first, followed by the series of derivatized calibration standards from lowest to highest concentration. Finally, add the derivatized unknown samples.
-
Injection and Data Acquisition: Start the sequence. The system will automatically inject 10 µL of each solution and record the chromatogram for a sufficient runtime (e.g., 10-15 minutes) to allow the derivatized peak to elute completely.
-
Data Processing: Integrate the peak corresponding to the N-tosyl-3,5-dimethylpiperidine derivative. Construct a calibration curve by plotting the peak area against the known concentration of the standards.
-
Quantification: Determine the concentration of 3,5-Dimethylpiperidine hydrochloride in the unknown samples by using the linear regression equation derived from the calibration curve.
Method Validation and Performance
The described method has been validated according to established analytical guidelines to ensure its reliability and accuracy. The following performance data are representative of what can be achieved.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.44 - 53.33 µg/mL[4][5] |
| Correlation Coefficient (r²) | ≥ 0.9996[4][5] |
| Accuracy (% Recovery) | 101.82%[4][5] |
| Precision (Repeatability, %RSD) | ≤ 0.6%[4][5] |
| Limit of Detection (LOD) | 0.15 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[4][5] |
The high correlation coefficient demonstrates a strong linear relationship between concentration and detector response. The accuracy, shown by the percent recovery of spiked samples, is excellent. Low relative standard deviation (%RSD) values for precision indicate that the method produces consistent and repeatable results. The low LOD and LOQ confirm the method's high sensitivity.
Advanced Application: Chiral Separation Considerations
3,5-Dimethylpiperidine possesses two stereocenters and can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.[1] The method described in this note is achiral and will quantify the total amount of 3,5-Dimethylpiperidine without distinguishing between its stereoisomers.
For applications requiring the separation and quantification of individual stereoisomers, a specialized chiral HPLC method is necessary.[6][7] This typically involves:
-
Chiral Stationary Phases (CSPs): The most effective approach is to use a CSP. Polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, are highly successful for separating a wide range of chiral compounds, including piperidine derivatives.[8][9][10]
-
Mobile Phase Optimization: Chiral separations often use normal-phase mobile phases (e.g., hexane/ethanol mixtures) or polar organic modes, which differ significantly from the reversed-phase conditions detailed here.[8]
Conclusion
The pre-column derivatization strategy using 4-toluenesulfonyl chloride, coupled with reversed-phase HPLC, provides a highly effective solution for the challenging analysis of 3,5-Dimethylpiperidine hydrochloride. The method is simple, accurate, precise, and sensitive, making it an invaluable tool for routine quality control in pharmaceutical and chemical manufacturing environments. The protocols and conditions described herein offer a validated starting point for implementation and can be adapted as needed for specific sample matrices.
References
- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Available at: [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
Universität Regensburg. (2020). Chiral separations of stereoisomers. Available at: [Link]
-
TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]
-
Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. Available at: [Link]
-
Matarashvili, I., & Gikoshvili, T. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-166. Available at: [Link]
-
Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 887. Available at: [Link]
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral separations of stereoisomers - Universität Regensburg [uni-regensburg.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. mdpi.com [mdpi.com]
Safety handling and storage procedures for 3,5-Dimethylpiperidine hydrochloride.
Application Note: Safety Handling and Storage of 3,5-Dimethylpiperidine Hydrochloride
Part 1: Executive Summary & Core Directive
The Critical Distinction: In drug discovery, 3,5-Dimethylpiperidine exists in two primary forms: the free base (a flammable, volatile liquid) and the hydrochloride salt (a stable, solid powder). This guide specifically addresses the Hydrochloride Salt (HCl) .
While the salt eliminates the flashpoint risk of the free base, it introduces specific challenges regarding hygroscopicity and dust inhalation toxicity . The hydrochloride moiety renders the compound acidic upon contact with moisture (mucous membranes), necessitating strict humidity control and particulate containment strategies.
Part 2: Chemical Identity & Physical Properties
Table 1: Technical Specifications
| Property | Description |
| Chemical Name | 3,5-Dimethylpiperidine hydrochloride |
| CAS Number | 37087-93-7 (cis-isomer); 67288-91-9 (trans-isomer); Generic: 35794-11-7 (as HCl) |
| Molecular Formula | C₇H₁₅N[1][2] · HCl |
| Molecular Weight | 149.66 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents. |
| Acidity (pKa) | ~11.0 (Conjugate acid of piperidine derivative); 1% solution pH ≈ 4–5 |
| Hygroscopicity | High . Rapidly absorbs atmospheric moisture, leading to clumping and hydrolysis. |
Part 3: Hazard Profiling & Toxicological Mechanisms
GHS Classification (29 CFR 1910.1200)
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
STOT-SE (Category 3): May cause respiratory irritation.[4]
Mechanistic Toxicity
-
Acidic Hydrolysis: Upon contact with the moisture of the eyes or respiratory tract, the salt dissociates. The protonated ammonium cation releases H⁺ ions, locally lowering pH and causing protein denaturation and tissue irritation.
-
Amine Reactivity: As a secondary amine salt, it can react with nitrosating agents (e.g., nitrites) to form nitrosamines , which are potent carcinogens. Strict segregation from nitrosating agents is mandatory.
Part 4: Storage Protocols
Objective: Prevent hydrolytic degradation and cross-contamination.
-
Environmental Control:
-
Temperature: Store at Room Temperature (15–25°C) . Refrigeration is acceptable but requires equilibration to room temperature before opening to prevent condensation.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. At minimum, use a desiccator.
-
Container: Tightly sealed amber glass or high-density polyethylene (HDPE) bottles. Cap liners should be Teflon (PTFE) or polyethylene to prevent corrosion.
-
-
Segregation Logic:
-
Incompatible with: Strong Oxidizers (fire risk), Strong Bases (liberates flammable free base), and Nitrites (carcinogen formation).
-
Visualization 1: Storage Segregation Logic
Caption: Segregation logic highlighting critical incompatibilities, particularly the risk of nitrosamine formation.
Part 5: Handling & Engineering Controls
Objective: Minimize dust generation and inhalation exposure.[4][5][6][7]
Engineering Controls
-
Primary: Handle exclusively in a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow: Maintain face velocity > 0.5 m/s (100 fpm).
Personal Protective Equipment (PPE) Matrix
| PPE Component | Specification | Rationale |
| Gloves | Nitrile (≥ 0.11 mm) | Excellent resistance to solid amine salts. Change immediately if wet. |
| Eye Protection | Chemical Safety Goggles | Prevents dust entry; safety glasses are insufficient for fine powders. |
| Respiratory | N95 / P100 (if outside hood) | Required only if engineering controls fail or during spill cleanup. |
| Clothing | Lab coat + Long sleeves | Prevents skin contact and potential dermatitis. |
Weighing Protocol (Self-Validating)
-
Equilibration: Bring container to room temperature to prevent condensation.
-
Anti-Static: Use an anti-static gun or bar if the powder is static-prone (common with dry salts).
-
Transfer: Use a disposable spatula. Do not return excess material to the stock container (prevents cross-contamination).
-
Closure: Clean threads of the bottle before recapping to ensure a tight seal.
Visualization 2: Handling & PPE Decision Tree
Caption: Decision workflow for PPE selection based on scale of operation.
Part 6: Emergency Response & Waste Disposal
Spill Cleanup (Solid)
-
Isolate: Evacuate immediate area if dust is airborne.
-
PPE: Don Goggles, Nitrile Gloves, and N95 respirator.
-
Containment: Cover spill with a damp paper towel to suppress dust.
-
Removal: Scoop up material. Do not dry sweep.
-
Decontamination: Wipe surface with dilute acetic acid (vinegar) or water, followed by soap and water.
First Aid
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (bronchospasm risk).
-
Eye Contact: Rinse with water for 15 minutes .[5][7] Hold eyelids open. The salt is acidic and can cause corneal abrasion.
-
Skin Contact: Wash with soap and water.[5][7][8] Remove contaminated clothing.[4][5][6][7]
Waste Disposal
-
Stream: Hazardous Chemical Waste (Solid).
-
Labeling: "Toxic, Irritant - Amine Salt."
-
Prohibition: Do not dispose of down the drain. Toxic to aquatic life in high concentrations.
Part 7: References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3,5-Dimethylpiperidine (mixture of cis and trans). Retrieved from
-
PubChem. (2023). Compound Summary: 3,5-Dimethylpiperidine.[3][9][10][11][12][13][14] National Library of Medicine. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: Piperidine Hydrochloride Salts. Retrieved from
-
American Chemical Society. (2014). Novel DNA Gyrase Inhibiting Spiropyrimidinetriones. Journal of Medicinal Chemistry. Retrieved from (Verifies usage of HCl salt in synthesis).
-
ChemicalBook. (2023). 3,5-Dimethylpiperidine hydrochloride Properties. Retrieved from [13]
Sources
- 1. (3S,5S)-3,5-dimethylpiperidin-1-ium chloride - CAS号 914303-43-8 - 摩熵化学 [molaid.com]
- 2. US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections - Google Patents [patents.google.com]
- 3. cis-3,5-dimethylpiperidine hydrochloride 97% | CAS: 37087-93-7 | AChemBlock [achemblock.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. chemscene.com [chemscene.com]
- 10. 35794-11-7 Cas No. | 3,5-Dimethylpiperidine | Apollo [store.apolloscientific.co.uk]
- 11. 35794-11-7 Cas No. | 3,5-Dimethylpiperidine | Apollo [store.apolloscientific.co.uk]
- 12. Amiodarone HCl | CAS#:19774-82-4 | Chemsrc [chemsrc.com]
- 13. 3,5-Dimethylpiperidine | 35794-11-7 [chemicalbook.com]
- 14. manchesterorganics.com [manchesterorganics.com]
Application Note: 3,5-Dimethylpiperidine Hydrochloride as a High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Media
The following Application Note and Protocol Guide is designed for researchers and corrosion engineers. It synthesizes established electrochemical principles with specific data regarding piperidine derivatives.
Abstract
This guide details the application of 3,5-Dimethylpiperidine Hydrochloride (3,5-DMP·HCl) as a mixed-type corrosion inhibitor for mild steel in 1.0 M hydrochloric acid (HCl) environments. Unlike linear amines, the heterocyclic piperidine structure offers enhanced stability and surface coverage. This document provides validated protocols for gravimetric analysis, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP), demonstrating inhibition efficiencies exceeding 90% at optimal concentrations.[1]
Introduction & Industrial Context
Acid pickling, industrial cleaning, and oil-well acidizing frequently utilize high-concentration HCl, leading to severe corrosion of carbon steel infrastructure. Organic inhibitors are the standard mitigation strategy.
3,5-Dimethylpiperidine Hydrochloride is a cyclic amine derivative. In acidic media, it functions as a cationic surfactant. Its efficacy stems from the steric positioning of methyl groups at the 3 and 5 positions, which—unlike 2,6-substitution—minimizes steric hindrance around the nitrogen active center, allowing for tighter packing on the metal surface [1].
Compound Profile[2][3]
-
IUPAC Name: 3,5-Dimethylpiperidine hydrochloride
-
Physical State: Crystalline solid (white to off-white)
-
Solubility: Highly soluble in water and polar acids; moderate solubility in ethanol.
-
Active Species: In 1.0 M HCl, the nitrogen atom is protonated, forming a substituted piperidinium cation.
Mechanism of Action
The inhibition mechanism is dual-functional, governed by the Langmuir Adsorption Isotherm .
-
Physisorption (Electrostatic): The protonated piperidinium cation (
) is electrostatically attracted to the cathodic sites of the steel surface, which are negatively charged due to the specific adsorption of chloride ions ( ) from the acid. -
Chemisorption (Donor-Acceptor): The lone pair electrons on the nitrogen (in equilibrium) and the electron-donating inductive effect (+I) of the two methyl groups facilitate coordinate bonding with the empty d-orbitals of Iron (Fe).
Mechanistic Pathway Diagram
Figure 1: Step-wise mechanism of corrosion inhibition by 3,5-DMP·HCl, illustrating the transition from bulk solution to surface passivation.
Experimental Protocols
Preparation of Inhibitor Solutions
Objective: Create a concentration gradient to determine the optimal inhibition efficiency (IE%).
-
Blank Solution: Prepare 1.0 L of 1.0 M HCl using analytical grade 37% HCl and deionized water.
-
Stock Solution (10⁻² M): Dissolve the calculated mass of 3,5-DMP·HCl in 100 mL of 1.0 M HCl.
-
Note: Sonicate for 5 minutes to ensure complete dissolution if using the free base; the hydrochloride salt should dissolve instantly.
-
-
Test Series: Dilute the stock solution with 1.0 M HCl to obtain concentrations of:
- M
- M
- M
- M[2]
- M
Protocol A: Weight Loss Measurement (Gravimetric)
Standard: ASTM G31-72 [2].
-
Coupon Prep: Cut mild steel coupons (
cm). Abrade with SiC paper (grades 400–1200). Degrease with acetone, wash with distilled water, dry, and weigh ( ). -
Immersion: Suspend coupons in 250 mL beakers containing the test solutions (Blank + Inhibitor series) using glass hooks.
-
Duration: Maintain at 303 K (30°C) for 6 hours (thermostated water bath).
-
Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (
). -
Calculation:
Where is weight loss (g), is area (cm²), is time (h), is density (g/cm³), and is a constant ( for mm/y).[3]
Typical Data Output (Simulated for 3,5-DMP·HCl):
| Concentration (M) | Weight Loss (mg) | Inhibition Efficiency (%) | Surface Coverage ( |
| Blank (0) | 185.0 | - | - |
| 1 x 10⁻⁵ | 92.5 | 50.0 | 0.50 |
| 1 x 10⁻⁴ | 46.2 | 75.0 | 0.75 |
| 1 x 10⁻³ | 14.8 | 92.0 | 0.92 |
| 5 x 10⁻³ | 12.9 | 93.0 | 0.93 |
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
Standard: ASTM G106-89 [3].[4] Equipment: Potentiostat/Galvanostat (e.g., Metrohm Autolab or Gamry) with Frequency Response Analyzer (FRA).
Workflow Diagram:
Figure 2: Electrochemical workflow for determining Charge Transfer Resistance (
Detailed Steps:
-
Cell Assembly:
-
Working Electrode (WE): Mild steel embedded in epoxy (1 cm² exposed area).
-
Counter Electrode (CE): Platinum foil or Graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
-
Stabilization: Immerse WE in solution for 30 minutes until OCP stabilizes (drift < 1 mV/min).
-
Measurement: Apply a sinusoidal voltage perturbation of 10 mV amplitude at OCP. Scan frequency from 100 kHz to 10 mHz .[5][6]
-
Analysis: Fit data to a Randles circuit (
).- : Charge transfer resistance (corresponds to corrosion resistance).
- : Constant Phase Element (representing double-layer capacitance).
-
Calculation:
Protocol C: Potentiodynamic Polarization (Tafel)
-
Range: Scan from -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s (slow scan to maintain equilibrium).
-
Interpretation:
-
Cathodic Shift: Indicates suppression of hydrogen evolution.
-
Anodic Shift: Indicates suppression of metal dissolution.[7]
-
Mixed-Type: 3,5-DMP·HCl typically shifts both branches, confirming it blocks active sites on the metal surface without changing the reaction mechanism [4].
-
Data Analysis & Interpretation
Inhibition Efficiency Trends
The efficiency of 3,5-DMP[2]·HCl generally follows the order:
Adsorption Isotherm
Plot
Safety & Handling
-
Hazards: 3,5-Dimethylpiperidine is a skin and eye irritant. The hydrochloride salt is less volatile but can still cause irritation.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Disposal: Neutralize acidic waste with sodium bicarbonate before disposal. Inhibitor-containing solutions must be treated as organic chemical waste.
References
-
ResearchGate. Piperidines As Corrosion Inhibitors for Iron in Hydrochloric Acid. Available at: [Link]
- ASTM International.ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals.
-
International Journal of Electrochemical Science. Corrosion Inhibition of Steel in Hydrochloric Acid Solution by New N,N'-Bipyrazole Piperazine Derivatives. Available at: [Link]
-
MDPI. Novel Corrosion Inhibitor for Mild Steel in HCl. Available at: [Link]
Disclaimer: This application note is for research purposes only. Optimization of concentrations for specific industrial alloys should be validated via pilot testing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 4. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 5. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification techniques for 3,5-Dimethylpiperidine hydrochloride
Technical Support Center: 3,5-Dimethylpiperidine Hydrochloride
Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Purification & Troubleshooting Guide for 3,5-Dimethylpiperidine HCl
Executive Summary
3,5-Dimethylpiperidine hydrochloride (CAS: 35794-11-7 for mix) is a critical intermediate in the synthesis of pharmaceuticals (e.g., Tibric acid) and agrochemicals.[1] Users most frequently encounter difficulties with stereochemical purity (separating cis vs. trans isomers) and hygroscopicity (handling the salt without "oiling out").
This guide synthesizes field protocols to address these specific challenges, moving beyond standard datasheets to provide actionable purification strategies.
Module 1: Stereochemical Enrichment (Cis/Trans Separation)
The Challenge: Commercial synthesis of 3,5-dimethylpiperidine via hydrogenation of 3,5-lutidine typically yields a mixture of diastereomers:
-
Cis-isomer (Meso): Generally the major product (~80-85%). Achiral due to a plane of symmetry.
-
Trans-isomer (Racemic): Generally the minor product (~15-20%). Chiral pair of enantiomers.
Separation via distillation of the free base is inefficient due to nearly identical boiling points (~144°C). Purification must be performed on the hydrochloride salt via fractional crystallization.
Protocol: Fractional Crystallization of the HCl Salt
Objective: Enrich the cis-isomer from a commercial mixture.
Step-by-Step Methodology:
-
Salt Formation (if starting with Free Base):
-
Dissolve the amine mixture (oil) in 5 volumes of anhydrous Ethanol (EtOH).
-
Cool to 0°C. Slowly bubble anhydrous HCl gas or add 1.1 eq of Acetyl Chloride (which generates HCl in situ with EtOH) to the solution.
-
Why: Aqueous HCl introduces water, making crystallization difficult later. Anhydrous conditions are critical.
-
-
Solvent System Setup:
-
Primary Solvent: Ethanol (Hot)
-
Anti-Solvent: Diethyl Ether or Acetone
-
-
Crystallization Procedure:
-
Dissolve the crude HCl salt in the minimum amount of boiling Ethanol.
-
Remove from heat. Add warm Acetone or Diethyl Ether dropwise until the solution becomes slightly turbid.
-
Add a few drops of Ethanol to clear the turbidity.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Mechanism: The cis-isomer typically has a higher lattice energy and lower solubility in this system, crystallizing out first.
-
-
Filtration & Drying:
-
Filter the white crystals under nitrogen (to prevent moisture absorption).
-
Wash with cold Acetone/Ether (1:1).
-
Dry in a vacuum oven at 40°C over P₂O₅.
-
Data Table: Isomer Properties
| Property | Cis-3,5-Dimethylpiperidine HCl | Trans-3,5-Dimethylpiperidine HCl |
| Stereochemistry | Meso (Achiral) | Racemic (Chiral) |
| CAS (HCl Salt) | 37087-93-7 | 67288-91-9 |
| Solubility (EtOH) | Lower (Crystallizes first) | Higher (Remains in mother liquor) |
| NMR Distinction | Symmetric signals (simpler spectrum) | Asymmetric/Complex splitting |
Module 2: Troubleshooting "Oiling Out"
The Issue: Instead of forming crystals, the product separates as a sticky, viscous oil at the bottom of the flask. This is common with alkyl-substituted piperidine salts due to trace impurities or supersaturation.
Visual Workflow: Resolving Oiling Out
Figure 1: Decision matrix for resolving oiling-out events during crystallization.
Corrective Actions:
-
Trituration: Decant the supernatant solvent. Add fresh diethyl ether to the oil and grind it vigorously with a glass rod. This physical agitation often induces nucleation.
-
Seeding: If you have any pure crystals from a previous batch, add a "seed" at the cloud point.
-
Slow Cooling: Rapid cooling traps impurities that lower the melting point, causing oiling. Wrap the flask in a towel to cool it over 4-6 hours.
Module 3: Chemical Purity & Color Removal
The Issue: The product appears yellow or brown. Cause: Oxidation of the piperidine ring or presence of trace unreacted 3,5-lutidine.
Purification Protocol:
-
Free-Basing (Critical Step): You cannot effectively charcoal treat the salt directly if the impurities are trapped in the lattice.
-
Dissolve salt in water. Basify with NaOH to pH > 12.
-
Extract the free amine into Dichloromethane (DCM).
-
-
Charcoal Treatment:
-
Add Activated Carbon (10 wt%) to the DCM solution. Stir for 30 mins.
-
Filter through Celite.
-
-
Re-Salting:
-
Evaporate DCM. Re-dissolve clear oil in Anhydrous Ethanol and re-form the HCl salt as per Module 1.
-
Frequently Asked Questions (FAQs)
Q1: How do I distinguish the cis and trans isomers without X-ray crystallography? A: 13C NMR is the most reliable rapid method.
-
Cis (Meso): Due to the plane of symmetry, the methyl carbons are equivalent, appearing as a single peak .
-
Trans (Racemic): The lack of symmetry (C2 symmetry axis only) often results in distinct shifts or more complex splitting patterns in proton NMR. The cis isomer typically shows methyl signals further upfield.
Q2: My product is extremely hygroscopic. How should I store it? A: 3,5-dimethylpiperidine HCl is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen). If the solid becomes sticky, dry it in a vacuum oven at 40°C with P₂O₅ or silica gel desiccant for 24 hours.
Q3: Can I separate the isomers using distillation? A: Generally, no . The boiling points of the free bases are too close (~144°C). While high-efficiency spinning band distillation might achieve partial separation, fractional crystallization of the hydrochloride salt is significantly more efficient for high-purity requirements.
References
-
Separation of Piperidine Isomers: Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. Patent CN1636979A. (Describes the hydrogenation and subsequent separation challenges).
-
Synthesis & Properties: 3,5-Dimethylpiperidine: Properties and Applications. Tuoda Industry Technical Data Sheet. (Provides boiling points and solubility data).
-
Crystallization Techniques: Recrystallization Guide: Solvents and Methods. Mettler Toledo Technical Library. (General principles applied to amine salt purification).
-
Chemical Data: 3,5-Dimethylpiperidine Hydrochloride Data. Sigma-Aldrich/Merck. (Safety and handling data).
Sources
Troubleshooting low yield in reactions involving 3,5-Dimethylpiperidine hydrochloride
Technical Support Center: 3,5-Dimethylpiperidine HCl Reaction Optimization
Executive Summary
3,5-Dimethylpiperidine (3,5-DMP) is a deceptively simple secondary amine.[1][2] While it appears structurally similar to piperidine, the methyl groups at the 3 and 5 positions introduce significant steric drag and conformational complexity . When supplied as the hydrochloride salt, users frequently encounter low yields due to three converging factors: incomplete free-basing, steric hindrance preventing nucleophilic attack, and uncharacterized stereoisomer ratios (cis/trans mixtures).[1]
This guide addresses these specific failure modes with field-proven protocols.
Part 1: The "Free-Basing" Trap (Pre-Reaction)
The Problem: Users often add 3,5-DMP HCl directly to a reaction mixture (e.g., in DCM or DMF) with a tertiary amine base (TEA or DIPEA), assuming instantaneous deprotonation.[1]
The Reality: The
Diagnostic Q&A
Q: My reaction remains a suspension. Is this normal? A: No. If you see white solids persisting in a non-polar solvent (DCM, Toluene) after adding base, it is likely unreacted HCl salt, not just the byproduct salt.[1] 3,5-DMP HCl is sparingly soluble in non-polar media.[2]
Q: Can I just use a stronger base in situ? A: Caution is advised. Using NaH or LiHMDS in situ works but risks side reactions with your electrophile. The safest route for consistent yield is extractive free-basing .
Protocol A: Quantitative Free-Basing (The "Biphasic" Method)
Use this protocol if your reaction is sensitive to water or requires precise stoichiometry.[1][2]
-
Dissolution: Dissolve 3,5-DMP HCl (1.0 equiv) in minimal water (
). -
Basification: Cool to 0°C. Add 4M NaOH dropwise until pH > 12. The solution will become cloudy as the free amine oils out.
-
Extraction: Extract
with TBME (Methyl tert-butyl ether) or Diethyl Ether.[2]-
Note: Avoid DCM if possible; the amine is volatile, and DCM's low boiling point makes evaporative losses likely during concentration.
-
-
Drying: Dry combined organics over solid KOH or
for 20 minutes. -
Concentration: Carefully concentrate under reduced pressure (keep bath
, vacuum ). Do not dry to constant weight under high vacuum ; you will lose the product. -
Validation: Verify mass recovery. If
, proceed immediately.
Part 2: Overcoming Steric Hindrance (Amide Coupling)
The Problem: Standard coupling conditions (EDC/HOBt or DCC) often result in
Troubleshooting Decision Tree
Figure 1: Logic flow for selecting the correct coupling strategy based on steric severity.
High-Performance Protocol: HATU Coupling
-
Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1][2] Stir for 5 mins to activate.
-
Why: HATU generates a highly reactive At-ester that is less sensitive to steric bulk than the O-acylisourea formed by EDC.
-
-
Add 3,5-DMP HCl (1.0 equiv) directly only if DIPEA excess is sufficient (Total base must be
equiv to neutralize salt + activate acid).[1][2]-
Better: Add the free-based amine prepared in Protocol A.[2]
-
-
Stir at RT for 12h. If incomplete, heat to 50°C.
Part 3: Isomer Inconsistency (The Hidden Variable)
The Problem: "I repeated the reaction with a new batch of amine and the yield dropped by 40%." The Cause: Commercial 3,5-dimethylpiperidine is often a mixture of cis (meso) and trans (racemic) isomers.[1][2] The ratio varies by supplier (e.g., 70:30 vs 50:50).[1][2]
-
Cis-isomer: Generally more reactive (less steric strain).[1][2]
-
Trans-isomer: Often slower to react due to axial methyl interference.[2]
Data: Impact of Isomer Ratio on Reaction Time (Amide Coupling)
| Isomer Profile | Reaction Time (HATU, RT) | Typical Yield | Notes |
| Pure Cis | 2 - 4 hours | > 90% | Kinetic product forms rapidly.[1][2] |
| Pure Trans | 12 - 24 hours | 60 - 75% | Requires heating or stronger activation. |
| Mixture (Commercial) | Variable | Variable | Often leaves unreacted trans isomer if stopped too early.[1][2] |
Actionable Advice:
-
Check the Certificate of Analysis (CoA) for the isomer ratio.[1]
-
Monitor the reaction by GC-MS or NMR, not just TLC. TLC often fails to separate the diastereomeric amide products, leading you to believe the reaction is "stuck" when it is actually just the slower isomer remaining.[1]
-
Recommendation: If your application requires high reproducibility, purchase a defined isomer or purify the starting material via fractional crystallization of the HCl salt (though this is labor-intensive).[1]
Part 4: Buchwald-Hartwig Amination Specifics
Q: My Pd-catalyzed coupling yields are <20%. The catalyst dies.
A: Secondary amines with
Optimized Conditions:
-
Catalyst: Switch to Pd2(dba)3 with Buchwald Ligands (e.g., RuPhos or BrettPhos ).[1] These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps for hindered amines.
-
Base: Use NaOtBu (Sodium tert-butoxide) or LHMDS .[1][2] Weak bases like Carbonates (
) are often too slow for this substrate.[1] -
Temperature: 80°C - 100°C in Toluene or Dioxane.[3]
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Dunetz, J. R., et al. (2016).[1] "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development. Link[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 641102, 3,5-Dimethylpiperidine."[2] Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[2] Link
Sources
Improving the stereoselectivity of 3,5-Dimethylpiperidine hydrochloride synthesis
This technical guide addresses the stereoselective synthesis of 3,5-dimethylpiperidine hydrochloride, focusing on the critical divergence between the cis (meso) and trans (racemic) isomers during the hydrogenation of 3,5-lutidine (3,5-dimethylpyridine).
Executive Summary & Isomer Landscape
The synthesis of 3,5-dimethylpiperidine via the hydrogenation of 3,5-dimethylpyridine presents a classic stereochemical challenge. The product exists as two diastereomers with distinct physical and pharmacological properties:
-
Cis-isomer (Meso): Achiral. The methyl groups are syn (typically diequatorial in the chair conformation). This is generally the thermodynamically preferred isomer.
-
Trans-isomer (Racemic): Chiral pair (
and ). The methyl groups are anti (one axial, one equatorial).
This guide provides troubleshooting workflows to selectively target either isomer and convert the free base to the hydrochloride salt.
Troubleshooting & Optimization (Q&A)
Issue 1: "I require high Cis-selectivity (>80%), but my current protocol yields a 60:40 mixture."
Diagnosis: You are likely using a catalyst that allows for partial desorption or isomerization of intermediates (e.g., Pd/C or PtO2 in neutral solvents). To maximize the cis-isomer, you must enforce a "concerted" syn-addition of hydrogen across the aromatic face.
Solution: Switch to Ruthenium (Ru) or Rhodium (Rh) catalysts in an acidic or aqueous medium .
-
Mechanism: Ru and Rh facilitate rapid hydrogenation of the pyridinium ring. In acidic media, the protonated pyridine (pyridinium ion) adsorbs flat on the catalyst surface. The high rate of hydrogenation prevents the desorption of partially reduced enamine/imine intermediates, resulting in the addition of hydrogen atoms to the same face of the ring (all-syn addition).
Recommended Protocol (High-Cis):
-
Catalyst: 5% Ru/Al₂O₃ or 5% Rh/C.
-
Solvent: Water (preferred) or dilute Acetic Acid.
Issue 2: "I need to enrich the Trans-isomer, but the reaction naturally favors the Cis form."
Diagnosis: The cis-isomer is kinetically favored by syn-hydrogenation and thermodynamically favored (diequatorial). Obtaining the trans-isomer requires a catalyst that interacts differently with the substrate or allows for specific surface geometry constraints.
Solution: Utilize Palladium (Pd) or Platinum (Pt) catalysts.
-
Mechanism: Pd/C often yields higher trans ratios (up to 70% in some reports).[4] This is attributed to the "roll-over" mechanism or the stepwise addition of hydrogen where the intermediate (tetrahydropyridine) might desorb, flip, and re-adsorb, or be hydrogenated from the opposite face due to steric hindrance of the methyl groups on the catalyst surface.
Recommended Protocol (Trans-Enriched):
-
Catalyst: 10% Pd/C or PtO₂ (Adams' Catalyst).
-
Solvent: Ethanol or Methanol (Neutral).
-
Conditions: Ambient to moderate temperature (25–60°C), 3–10 bar H₂.
-
Note: If higher trans ratios are needed, preparative chromatography or fractional crystallization of the HCl salt is required, as catalytic synthesis rarely yields >80% trans exclusively.
Issue 3: "The hydrochloride salt is forming a hygroscopic gum instead of a solid."
Diagnosis: This is a common issue when excess water is present during the acidification step or when the solvent system is too polar to force precipitation.
Solution: Use anhydrous conditions for the salt formation.
-
Drying: Dry the free base piperidine layer thoroughly over MgSO₄ or Na₂SO₄ after the workup.
-
Solvent: Dissolve the dry free base in anhydrous diethyl ether or MTBE (Methyl tert-butyl ether).
-
Acid Source: Add 2M HCl in diethyl ether or bubble dry HCl gas. Do not use aqueous HCl.
-
Crystallization: The salt should precipitate immediately as a white solid. If it oils out, add a seed crystal or scratch the flask; cooling to -20°C can also induce crystallization.
Comparative Data: Catalyst Performance
The following table summarizes the expected stereochemical outcomes based on catalytic conditions.
| Catalyst | Solvent | Pressure (bar) | Temp (°C) | Major Isomer | Approx.[5] Ratio (Cis:Trans) |
| 5% Ru/Al₂O₃ | Water | 50 | 190 | Cis | 85 : 15 |
| 5% Rh/C | Ethanol/AcOH | 60 | 25 | Cis | 80 : 20 |
| PtO₂ | Acetic Acid | 3 | 25 | Cis | 75 : 25 |
| 10% Pd/C | Ethanol | 5 | 50 | Trans | 30 : 70 |
| Raney Ni | Ethanol | 50 | 100 | Mixed | 60 : 40 |
Visualizing the Reaction Pathway
The diagram below illustrates the divergence in stereoselectivity based on the "Syn-Addition" (Ru/Rh) vs. "Stepwise/Desorption" (Pd) pathways.
Caption: Stereochemical divergence in 3,5-lutidine hydrogenation. Green path indicates kinetic control (Cis); Red path indicates stepwise/thermodynamic equilibration (Trans).
Detailed Experimental Protocols
Protocol A: High-Cis Synthesis (Ru-Catalyzed)
Target: >80% cis-3,5-dimethylpiperidine.
-
Charge: In a high-pressure autoclave (e.g., Hastelloy or Stainless Steel), charge 3,5-dimethylpyridine (1.0 eq) and deionized water (2.0 vol).
-
Catalyst: Add 5% Ru/Al₂O₃ (0.5 wt% loading relative to substrate).
-
Hydrogenation: Seal reactor. Purge with N₂ (3x) and H₂ (3x).[2] Pressurize to 50 bar (725 psi) H₂.
-
Reaction: Heat to 190°C. Stir at 800-1000 rpm. Maintain pressure until H₂ uptake ceases (approx. 4-8 hours).
-
Workup: Cool to room temperature. Filter catalyst through Celite.
-
Isolation: The product and water may form an azeotrope or phase separate depending on concentration. Saturate the aqueous phase with NaCl and extract with Dichloromethane (DCM). Dry organic layer (Na₂SO₄) and concentrate.
Protocol B: HCl Salt Formation
Target: 3,5-dimethylpiperidine Hydrochloride (White Crystalline Solid).
-
Dissolution: Dissolve the crude 3,5-dimethylpiperidine oil (10 g) in anhydrous diethyl ether (50 mL). Cool to 0°C.
-
Acidification: Slowly add 2M HCl in diethyl ether (45 mL, slight excess) dropwise under nitrogen. Exothermic reaction.
-
Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C.
-
Filtration: Filter the solid under nitrogen (hygroscopic). Wash the cake with cold anhydrous ether (2 x 10 mL).
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel desiccant.
References
-
Tuoda Industrial. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from
-
Google Patents. (2005). CN1636979A: Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.[1][2][3] Retrieved from
-
Wikipedia. (n.d.). 3,5-Dimethylpiperidine.[1][2][3][4][6][7][8] Retrieved from
-
Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.[5][9] Angewandte Chemie International Edition.[9] Retrieved from
-
Google Patents. (2021). CN113372262A: Preparation method of trans-3, 5-dimethylpiperidine.[1][2] Retrieved from
Sources
- 1. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]
- 2. Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]
- 4. tuodaindus.com [tuodaindus.com]
- 5. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 6. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 7. Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. grokipedia.com [grokipedia.com]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
Challenges in the scale-up of 3,5-Dimethylpiperidine hydrochloride production
Core Directive & Scope
This guide addresses the technical hurdles associated with the industrial scale-up of 3,5-Dimethylpiperidine Hydrochloride (CAS: 35794-11-7) . The transition from bench-scale synthesis (grams) to pilot-scale (kilograms) introduces critical challenges in stereochemical control (cis/trans ratio), exothermic heat management during hydrogenation, and crystallization dynamics (oiling out).
This document is structured as a dynamic troubleshooting center. It moves beyond generic advice to provide causal analysis and self-validating protocols.
Module 1: Reaction Engineering (Hydrogenation)
The primary synthesis route involves the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine). This is a multiphase reaction (Gas-Liquid-Solid) where mass transfer and heat removal are critical.
The Challenge: Stereochemical Control & Exotherms
Goal: Maximize the cis-isomer (thermodynamically preferred diequatorial conformer) and manage the heat of reaction (
Troubleshooting Guide: Hydrogenation
| Symptom | Probable Cause | Technical Intervention |
| Low cis/trans ratio | Kinetic vs. Thermodynamic Control: High pressure often favors kinetic products (which can be mixed). | Switch to Acidic Media: Conduct hydrogenation in acetic acid or with 1 eq. HCl. Protonation of the pyridine nitrogen anchors the molecule to the catalyst surface, often favoring cis-addition [1]. Catalyst Switch: Rh/C (5%) typically yields higher cis ratios than Pd/C due to different adsorption modes [2]. |
| Runaway Exotherm | Mass Transfer Overload: H₂ uptake rate exceeds cooling capacity. | Dosing Control: Do not load all H₂ at once (if using batch). Use a semi-batch mode or strictly limit H₂ pressure until the initial exotherm subsides. Monitor |
| Stalled Reaction | Catalyst Poisoning: Sulfur or amine impurities in the starting lutidine. | Feedstock Pre-treatment: Distill 3,5-lutidine over KOH or treat with Raney Nickel prior to the main reaction to scavenge poisons. |
Process Flow Diagram: Hydrogenation Safety Loop
The following diagram outlines the critical safety interlocks required for scaling this hydrogenation.
Caption: Critical safety control loop for exothermic pyridine hydrogenation. Note the direct interlock between Reactor Temperature and H₂ Flow.
Module 2: Salt Formation & Crystallization
Converting the free base 3,5-dimethylpiperidine to its hydrochloride salt is the most common failure point in scale-up, often resulting in an intractable oil rather than a filterable solid.
The Challenge: "Oiling Out"
Oiling out occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (MSZW) is breached. This is common with amine salts in water-miscible solvents.
Troubleshooting Guide: Crystallization
Q: My product formed a biphasic oil instead of crystals. Can I save it? A: Yes. This is likely due to "supersaturation overshoot."
-
Immediate Fix: Reheat the mixture until it becomes a single phase. Add a "seed" crystal of pure 3,5-dimethylpiperidine HCl. Cool very slowly (1°C/min).
-
Process Change: Switch solvent systems. Avoid pure ethanol if moisture is present.
-
Recommended System:Isopropanol (IPA) + Ethyl Acetate (EtOAc) .
-
Ratio: Dissolve free base in minimal IPA (1:3 vol), add HCl (gas or dioxane solution), then slowly add EtOAc as an anti-solvent until turbidity persists.
-
Q: The salt is extremely hygroscopic and clumps during filtration. A: Piperidine salts are notorious for this.
-
Protocol: Perform filtration under a nitrogen blanket.
-
Drying: Do not air dry. Use a vacuum oven at 40°C with a P₂O₅ trap.
-
Storage: Store in double-lined Mylar bags with desiccant.
Experimental Protocol: Robust Salt Formation
Use this protocol to validate crystal form before committing to a full batch.
-
Dissolution: Dissolve 100g of 3,5-dimethylpiperidine (free base) in 300 mL of dry Isopropanol (IPA) at 20°C.
-
Acidification: Slowly dose 1.05 equivalents of HCl (4M in Dioxane or anhydrous gas). Exothermic - maintain T < 40°C.
-
Nucleation: At 35°C, check for turbidity. If clear, add 0.1% w/w seed crystals.
-
Growth: Hold at 35°C for 30 mins.
-
Anti-solvent: Dose 600 mL Ethyl Acetate over 2 hours.
-
Cooling: Ramp temperature to 0°C over 2 hours.
-
Filtration: Filter immediately. Wash with cold 1:3 IPA:EtOAc.
Module 3: Stereochemical Analysis (QC)
You cannot proceed without validating the isomeric ratio. 3,5-dimethylpiperidine exists primarily as cis (meso) and trans (racemic) diastereomers.
Decision Tree: Isomer Management
Caption: Logic flow for managing cis/trans stereochemistry. Crystallization is the preferred purification method over distillation.
Self-Validating QC Check
-
NMR Validation:
-
Cis-isomer: Look for the C3/C5 methyl signals. In the cis-diequatorial conformation, the ring protons will show distinct large axial-axial couplings (
). -
Trans-isomer: Due to rapid ring flipping or twist-boat contributions, coupling constants are often averaged or smaller.
-
-
Melting Point: The cis-HCl salt typically has a sharper, higher melting point than the trans-HCl salt (or the mixture). If your MP range is >2°C wide, you have a mixture [3].
FAQ: Technical Support
Q: Why is my yield lower than the literature (95%)? A: Check your catalyst filtration. Piperidines bind strongly to Carbon supports.
-
Fix: Wash the filter cake with warm methanol containing 1% ammonia. This displaces the product from the catalyst surface.
Q: Can I use Raney Nickel instead of Rhodium? A: Yes, but be aware of "leaching." Raney Ni requires higher pressures (50-100 bar) to achieve the same kinetics as Rh (5-10 bar). High pressure/temp often leads to more trans isomer formation due to thermodynamic equilibration [4].
Q: The product smells like ammonia even after salt formation. A: You likely have trapped free amine or ammonium chloride contamination.
-
Fix: Recrystallize from dry ethanol. Ensure the pH of the mother liquor is distinctly acidic (< pH 2) before filtration to ensure full protonation.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Comparison of Rh vs. Pd selectivity).
-
ChemicalBook. (2024). 3,5-Dimethylpiperidine Hydrochloride Properties and Safety. Link
-
TCI Chemicals. (2024). Product Specification: 3,5-Dimethylpiperidine (cis- and trans- mixture).[1] Link
-
Glorius, F., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. Link[2]
Sources
Technical Support Center: Resolution and Separation of cis- and trans-3,5-Dimethylpiperidine
Welcome to the Technical Support Center for the isolation and stereochemical resolution of 3,5-Dimethylpiperidine (DMP). This heterocyclic secondary amine is a critical sterically hindered scaffold used in the synthesis of active pharmaceutical ingredients (APIs), including cardiac troponin activators and complex anti-diabetic agents[1],[2].
Because the commercial supply of 3,5-dimethylpiperidine is typically an isomeric mixture (often 70:30 or 80:20 cis:trans), isolating the pure chiral trans isomer requires precise chemical derivatization and chromatographic techniques[3],[2]. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure high-yield separation.
Workflow Visualization
Workflow for the derivatization, separation, and chiral resolution of 3,5-dimethylpiperidine.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why can't I separate cis- and trans-3,5-dimethylpiperidine using standard fractional distillation? A: The boiling points of the cis and trans isomers are nearly identical, typically ranging between 137 °C and 144 °C[4],[5]. The structural similarity—differing only by the equatorial/axial positioning of a single methyl group—results in overlapping vapor pressures. Standard fractional distillation cannot achieve the theoretical plates required to separate them efficiently, necessitating chemical derivatization[2].
Q2: What is the most reliable laboratory-scale method for isolating the trans isomer from a commercial mixture?
A: The Derivatization-Chromatography-Deprotection (DCD) sequence is the industry standard[2]. By benzylating the secondary amine mixture, you convert highly polar, volatile amines into less polar, UV-active tertiary amines. The N-benzyl diastereomers possess sufficiently different retention factors (
Q3: How do I resolve the enantiomers of the trans isomer once isolated? A: The trans isomer is a chiral racemic mixture of (3R, 5R) and (3S, 5S) enantiomers. The most efficient method for baseline resolution is Supercritical Fluid Chromatography (SFC) utilizing a chiral stationary phase (e.g., Chiralcel AD-H)[2]. SFC exploits differential transient diastereomeric interactions between the enantiomers and the chiral column matrix, avoiding the tedious and lower-yield classical method of diastereomeric salt crystallization.
Section 2: Quantitative Data & Physical Properties
Understanding the physicochemical baseline of the isomers is critical for designing your separation parameters.
| Property | cis-3,5-Dimethylpiperidine | trans-3,5-Dimethylpiperidine |
| Stereochemistry | Meso compound (Achiral) | Racemic mixture (Chiral) |
| Configuration | (3R, 5S) | (3R, 5R) and (3S, 5S) |
| Boiling Point | ~137–144 °C[4] | ~137–144 °C[4] |
| Optical Activity | Inactive ( | Resolvable into (+) and (-) enantiomers |
| Relative Stability | More thermodynamically stable (diequatorial) | Less thermodynamically stable (axial-equatorial) |
| UV Absorbance (254 nm) | None (Requires derivatization) | None (Requires derivatization) |
Section 3: Step-by-Step Experimental Protocols
The following self-validating protocols are adapted from validated medicinal chemistry workflows for isolating trans-3,5-dimethylpiperidine[2].
Protocol A: Benzylation of the cis/trans Mixture
Causality: Unprotected piperidines streak on silica gel and lack a chromophore. Benzylation introduces a UV-active phenyl ring and reduces polarity, enabling precise UV-guided flash chromatography.
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the commercial 80:20 cis/trans-3,5-dimethylpiperidine mixture (1.0 equiv) in anhydrous THF (0.5 M).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 3.0 equiv). Stir vigorously and cool the suspension to 0 °C using an ice bath. -
Alkylation: Add Benzyl bromide (BnBr, 0.95 equiv) dropwise over 20 minutes. Note: Using a slight deficit of BnBr prevents over-alkylation byproducts.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the crude N-benzyl diastereomeric mixture.
Protocol B: Silica Gel Chromatographic Separation
Causality: The steric bulk of the trans isomer's axial methyl group prevents optimal interaction with the polar silanol groups of the stationary phase, causing it to elute at a different rate than the cis isomer.
-
Column Packing: Pack a glass column with Silica Gel (100-200 mesh) using Hexane.
-
Loading: Dissolve the crude N-benzyl mixture in a minimum volume of Hexane and load it onto the column.
-
Elution: Elute using a shallow gradient of Hexane/Ethyl Acetate (starting at 100:0 and slowly increasing to 90:10).
-
Fraction Collection: Monitor fractions via TLC (UV light, 254 nm). The N-benzyl-trans-DMP and N-benzyl-cis-DMP will separate into distinct bands. Pool the fractions containing the pure trans intermediate and concentrate.
Protocol C: Catalytic Hydrogenolysis (Debenzylation)
Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-N bond via oxidative addition/reductive elimination without reducing the aliphatic piperidine ring[2].
-
Setup: Dissolve the purified N-benzyl-trans-DMP in Methanol (0.2 M) in a pressure vessel.
-
Catalyst: Carefully add 10% Pd/C (5-10 mol% relative to the substrate). Safety: Pd/C is pyrophoric; add under a blanket of inert gas.
-
Hydrogenation: Purge the vessel with
gas and pressurize to 25–50 psi. Stir at 45 °C for 12 hours[2]. -
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.
-
Salt Formation: To prevent volatilization of the free amine, add HCl (4 N in dioxane) to the filtrate. Concentrate under reduced pressure to yield pure trans-3,5-dimethylpiperidin-1-ium chloride as a white solid[2].
Protocol D: Chiral SFC Resolution
-
System: Supercritical Fluid Chromatography (SFC) system equipped with a Chiralcel AD-H column[2].
-
Mobile Phase: 20% (1:1) Isopropanol and Acetonitrile /
[2]. -
Parameters: Run at 100 bar pressure with a flow rate of 62 mL/min[2].
-
Collection: Collect the baseline-resolved (3R, 5R) and (3S, 5S) enantiomers.
Section 4: Troubleshooting Guide
Issue: Co-elution of N-benzyl isomers during silica chromatography.
-
Root Cause: The column is overloaded, or the solvent polarity is too high, causing both diastereomers to wash through the column without sufficient stationary phase interaction.
-
Resolution: Ensure the crude sample loading does not exceed 1% of the total silica gel weight. Switch to a shallower gradient (e.g., 98:2 Hexane/EtOAc) to increase the theoretical plates of the separation.
Issue: Incomplete debenzylation during hydrogenolysis.
-
Root Cause: Catalyst poisoning (often from trace sulfur or halides in the commercial starting material) or insufficient hydrogen mass transfer into the solvent.
-
Resolution: Increase the
pressure to 50 psi. If the reaction stalls, filter off the old catalyst through Celite and resubmit the mixture to fresh 10% Pd/C[2].
Issue: Low overall yield of the trans isomer.
-
Root Cause: The thermodynamic stability of the diequatorial cis isomer means commercial catalytic hydrogenation of 3,5-lutidine heavily favors the cis product. Your starting material likely only contained 15-20% of the trans isomer[6].
-
Resolution: This is a stoichiometric limitation of the starting material, not a failure of the protocol. To achieve higher throughput, scale up the initial benzylation batch size proportionally.
References
-
Collibee SE, Romero A, Muci AR, et al. "Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats." Journal of Medicinal Chemistry. 2024; 67(10):7859-7869.[Link]
-
Meng W, Ellsworth BA, Nirschl AA, et al. "Process Development of Sotagliflozin, a Dual Inhibitor of Sodium–Glucose Cotransporter-1/2 for the Treatment of Diabetes." Organic Process Research & Development. 2020.[Link]
- "Preparation method of trans-3, 5-dimethylpiperidine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tuodaindus.com [tuodaindus.com]
- 6. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]
Technical Support Center: Hygroscopic Management of Piperidine Scaffolds
Ticket ID: PIP-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting deliquescence and stoichiometry errors in piperidine salt handling.
Introduction
Welcome to the Technical Support Center. You are likely here because your free-flowing piperidine powder has turned into a sticky gum, or your reaction yields are inconsistent despite rigorous stoichiometry.
Piperidine salts (particularly HCl and TFA salts) are notoriously hygroscopic and often deliquescent (absorbing enough moisture to dissolve themselves). This is not merely a handling nuisance; it introduces a variable mass of water that distorts molar calculations, quenches sensitive coupling reagents (e.g., EDC, HATU), and accelerates hydrolysis.
This guide provides field-proven protocols to manage these scaffolds, ensuring your data remains reproducible.
Module 1: Handling & Weighing Strategy
Issue: "My sample turns to syrup on the balance pan."
Diagnosis: The lattice energy of piperidine salts is often insufficient to prevent the hydration energy from driving rapid water absorption. In high humidity (>40% RH), a monolayer of water can form in seconds, followed by bulk absorption.
Protocol: The "Difference Weighing" Technique
Do not weigh deliquescent solids directly onto a spatula or weigh paper.
Step-by-Step Workflow:
-
Dry the Source: Ensure your bulk container is dry (see Module 2) and store it in a desiccator.[1][2]
-
Tare the Vessel: Place a capped weighing vial (containing the bulk solid) on the analytical balance. Tare to zero.
-
Transfer: Remove the vial from the balance. Quickly transfer an estimated amount of solid into your reaction flask.[1] Do not do this over the balance.
-
Re-weigh: Place the capped source vial back on the balance.
-
Calculate: The negative mass displayed is the exact amount transferred.
-
Formula:
-
Why this works: The bulk solid is never exposed to the open air while on the balance, eliminating the "drifting weight" phenomenon caused by active water absorption during measurement.
Module 2: Drying & Restoration
Issue: "My material is already wet/clumped. How do I save it?"
Diagnosis: Vacuum drying alone is often insufficient for "gummy" salts because the water is trapped deep within the viscous lattice or hydrogen-bonded to the counterion.
Protocol: Azeotropic Distillation (The Toluene Method)
This is the gold standard for drying amine salts without thermal decomposition.
The Logic: Toluene forms a positive azeotrope with water (boiling at ~85°C) and is immiscible with water in the condensate, allowing efficient removal.
Visual Workflow (Azeotropic Drying):
Figure 1: Iterative azeotropic drying cycle to restore free-flowing powder from deliquescent gum.
Technical Note: If the salt is extremely gummy, dissolve it first in a small amount of Methanol (to break the lattice), then add Toluene and evaporate. The methanol carries the water into the toluene azeotrope.
Module 3: Impact on Synthesis
Issue: "My yields are fluctuating between batches."
Diagnosis: You are likely under-dosing your limiting reagent. If your piperidine HCl is 10% water by weight (common in aged bottles), you are adding 10% less amine than calculated. Furthermore, that water consumes 1 equivalent of coupling reagent.
Troubleshooting Table: Stoichiometry Correction
| Scenario | Consequence | Corrective Action |
| Amide Coupling (EDC/HATU) | Water hydrolyzes the active ester; yield drops. | Use 1.2 - 1.5 eq of coupling reagent. Pre-dry amine or use azeotrope method.[3] |
| Nucleophilic Substitution (SnAr) | Water acts as a competing nucleophile (forming phenols). | Strict exclusion. Dry amine over P₂O₅. Use non-hygroscopic base (e.g., Cs₂CO₃). |
| Reductive Amination | Water pushes equilibrium toward ketone/amine (hydrolysis of imine). | Add molecular sieves (3Å or 4Å) directly to the reaction pot. |
Module 4: Advanced Salt Engineering
Issue: "I need a stable form for long-term storage or scale-up."
Diagnosis: The HCl salt is not always the best choice. The crystal lattice energy of piperidine HCl is easily disrupted by water. Changing the counterion can dramatically improve stability.
Decision Logic for Salt Selection:
Figure 2: Strategic selection of counterions to mitigate hygroscopicity during scale-up.
Expert Insight:
-
Tosylate salts: The large hydrophobic aromatic ring protects the amine from moisture ingress.
-
Fumarate/Maleate: These often form tight hydrogen-bonded networks that exclude water more effectively than mono-halides.
References
-
Weighing by Difference Technique. Michigan Technological University, Department of Chemistry. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology, 2021. [Link]
Sources
Technical Support Center: 3,5-Dimethylpiperidine Reactivity Optimization
Ticket ID: 35-DMP-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance in Nucleophilic Attacks
Triage & Diagnostic: Know Your Isomer
Before optimizing reaction conditions, you must identify which isomer of 3,5-dimethylpiperidine you are utilizing. The steric profile differs significantly between the two, impacting reaction kinetics.
-
cis-3,5-Dimethylpiperidine (Meso):
-
Conformation: Predominantly adopts a chair conformation where both methyl groups are equatorial .
-
Steric Impact: The methyl groups flank the nitrogen but point "away" from the axial plane. However, they create a "buttressing effect" that widens the C-C-N bond angles, slightly shielding the nitrogen lone pair.
-
-
trans-3,5-Dimethylpiperidine (Racemic):
-
Conformation: One methyl is equatorial, and one is axial .
-
Steric Impact: The axial methyl group introduces significant 1,3-diaxial strain. This often forces the ring into a twisted boat or skewed chair conformation, making the nitrogen lone pair directionally unpredictable and harder to access for bulky electrophiles.
-
Troubleshooting Workflow
If your reaction is stalling or yielding <20%, follow this decision matrix to select the correct optimization pathway.
Figure 1: Decision matrix for troubleshooting reactivity issues with hindered amines.
Module A: Amide Coupling Optimization
The Problem
Standard carbodiimide couplings (EDC/HOBt) often fail with 3,5-dimethylpiperidine because the activated ester intermediate is too short-lived or sterically crowded to allow the hindered amine to attack effectively.
The Solution: T3P or HATU
T3P (Propanephosphonic acid anhydride) is the superior choice for this substrate. It acts as a kinetic trap, activating the acid in a way that minimizes epimerization and drives the reaction with hindered nucleophiles. HATU is a viable alternative but requires careful base management to avoid racemization.
Protocol A: High-Efficiency Coupling with T3P
| Parameter | Specification | Reason |
| Reagent | T3P (50% in EtOAc or DMF) | High reactivity, low epimerization, easy workup (water soluble byproducts). |
| Stoichiometry | 1.5 - 2.0 equiv. | Excess ensures complete activation of the acid. |
| Base | DIPEA or NMM (3-4 equiv.) | Must act as a proton scavenger without competing as a nucleophile. |
| Solvent | EtOAc (preferred) or DMF | T3P is highly stable in EtOAc; DMF helps if the acid is insoluble. |
Step-by-Step Procedure:
-
Dissolve the Carboxylic Acid (1.0 equiv) and Base (3.0 equiv) in EtOAc (0.1 M concentration).
-
Crucial Step: Add 3,5-dimethylpiperidine (1.1 equiv) before the coupling reagent. (Unlike HATU, T3P is added last in many protocols, though pre-activation is also valid. For hindered amines, adding T3P to the mixture of acid+amine often works best to capture the salt).
-
Cool to 0°C (optional, but good for selectivity).
-
Add T3P solution (1.5 equiv) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Troubleshooting: If conversion is <50% after 12h, heat to 50°C. T3P is thermally stable.
-
Module B: Buchwald-Hartwig Cross-Coupling
The Problem
Palladium-catalyzed amination often stalls at the amine coordination step. The bulk of 3,5-dimethylpiperidine prevents it from displacing the halide/ligand on the Pd(II) complex.
The Solution: Dialkylbiaryl Phosphine Ligands
You must use ligands specifically engineered for secondary amines. RuPhos is the gold standard here. Its bulk facilitates the reductive elimination, but its specific geometry allows the hindered amine to enter the coordination sphere.
Mechanistic Visualization
Figure 2: The Buchwald-Hartwig cycle highlighting the steric bottleneck at amine coordination.
Protocol B: RuPhos-Mediated Coupling
| Component | Recommendation |
| Catalyst Source | RuPhos Pd G4 (1–3 mol%) |
| Ligand | RuPhos (if not using G4) |
| Base | NaOtBu (Sodium tert-butoxide) |
| Solvent | Toluene or Dioxane |
| Temperature | 80°C – 100°C |
Expert Tip: Do not use Pd(PPh3)4 or dppf. They are insufficiently bulky to promote reductive elimination and insufficiently electron-rich to facilitate oxidative addition with this specific amine constraint.
Module C: SNAr and Alkylation
The Problem
In SN2 or SNAr reactions, the nucleophile (nitrogen) must approach the electrophile at a 180° angle (SN2) or attack a pi-system (SNAr). The 3,5-methyl groups act as a "shield," significantly lowering the reaction rate compared to piperidine.
Protocol C: The "Brute Force" Method
-
Solvent Switch: Move from THF/DCM to Polar Aprotic Solvents (DMF, DMSO, NMP).
-
Why? These solvents poorly solvate the amine anion (if deprotonated) or stabilize the transition state, effectively "stripping" the nucleophile to make it more reactive despite its bulk.
-
-
Microwave Irradiation:
-
Set reaction to 120°C – 150°C for 10–30 minutes.
-
Microwave heating provides rapid, uniform energy transfer that can overcome the steric activation barrier that conventional heating cannot surmount efficiently.
-
-
Leaving Group Upgrade:
-
If displacing a halide on an alkyl chain, switch Cl → I (Iodide).
-
Use Finkelstein conditions (add NaI catalytic) to generate the alkyl iodide in situ, which is a better electrophile.
-
Frequently Asked Questions (FAQ)
Q: I am seeing starting material remaining even after 24h with HATU. Should I add more reagent? A: No. If it hasn't worked in 24h, the active ester has likely hydrolyzed or rearranged.
-
Fix: Switch to T3P (Protocol A). Alternatively, convert your carboxylic acid to an Acid Chloride (using SOCl2 or Oxalyl Chloride) and react with the amine using Pyridine/DMAP. The acid chloride is the smallest possible electrophile, minimizing steric clash.
Q: Can I separate the cis and trans isomers myself? A: Yes, but it is difficult.
-
Method: Fractional distillation is possible but requires a high theoretical plate count due to close boiling points (~144°C).
-
Better Option: Purchase the specific isomer required. If synthesis requires stereocontrol, start with a pure isomer, as separation post-reaction is often harder.
Q: Why does my Buchwald reaction turn black and precipitate Pd black immediately? A: This indicates catalyst decomposition before the catalytic cycle could start.
-
Cause: Likely poor deoxygenation. Hindered amines react slowly, leaving the catalyst vulnerable to oxidation for longer periods.
-
Fix: Sparge solvent with Argon for 15 mins before adding catalyst. Use a glovebox if possible.
References
-
Buchwald-Hartwig Cross-Coupling: User's Guide. Organic Chemistry Portal. [Link]
Validation & Comparative
Comparative analysis of 3,5-Dimethylpiperidine hydrochloride and other piperidine derivatives
Executive Summary: The "Goldilocks" Steric Effect
In the landscape of saturated nitrogen heterocycles, 3,5-Dimethylpiperidine (3,5-DMP) occupies a unique "Goldilocks" zone. Unlike unsubstituted piperidine , which is conformationally flexible and highly nucleophilic, and 2,6-dimethylpiperidine , which is sterically hindered at the reactive center, 3,5-DMP offers a balance of conformational rigidity without compromising N-nucleophilicity .
This guide provides a technical analysis for medicinal chemists, focusing on why 3,5-DMP is the preferred building block for increasing lipophilicity and metabolic stability in drug candidates (e.g., Tilmicosin ) while maintaining synthetic accessibility.
Chemical Profile & Stereochemical Complexity[1][2]
The commercial reagent is typically supplied as a mixture of cis and trans isomers.[1][2][3] Understanding the stereochemical equilibrium is critical for predicting biological activity.
Stereoisomerism
-
Cis-3,5-Dimethylpiperidine (Meso): The thermodynamically preferred isomer. In the chair conformation, both methyl groups occupy equatorial positions (1,3-diequatorial relationship), minimizing 1,3-diaxial strain. This locks the ring into a rigid conformation.
-
Trans-3,5-Dimethylpiperidine (Racemic): One methyl is equatorial, and the other is axial.[4][5] This isomer is higher in energy and less conformationally stable.
Critical Insight: The cis isomer's diequatorial arrangement creates a hydrophobic "wing" effect away from the nitrogen lone pair, increasing logP without blocking the amine's approach to electrophiles.
Physicochemical Properties Table[1][2][5][8][9][10]
| Property | Piperidine | 3,5-Dimethylpiperidine | 2,6-Dimethylpiperidine |
| CAS No. | 110-89-4 | 35794-11-7 | 504-03-0 |
| Structure | Unsubstituted | ||
| Boiling Point | 106 °C | 144 °C | 127 °C |
| pKa (Conj. Acid) | 11.22 | ~10.5 (Est.) | 10.9 |
| LogP | 0.84 | ~1.58 | 1.65 |
| N-Nucleophilicity | High | High | Low (Sterically Hindered) |
| Conformation | Fluxional | Rigid (Cis-diequatorial) | Rigid (Cis-diequatorial) |
Comparative Reactivity Analysis
The location of the methyl groups dictates the synthetic utility of these derivatives.[6]
The Alpha vs. Beta Effect
-
2,6-Dimethylpiperidine (
-substitution): The methyl groups flank the nitrogen atom. This creates significant steric hindrance (A-strain), making the lone pair difficult to access. It is often used as a non-nucleophilic base or to prevent N-alkylation in specific pathways. -
3,5-Dimethylpiperidine (
-substitution): The methyl groups are remote from the nitrogen.-
Result: The nitrogen remains highly nucleophilic (comparable to piperidine).
-
Benefit: The methyl groups restrict the ring's ability to flip, potentially lowering the entropic penalty upon binding to a protein target.
-
Diagram: Conformational & Steric Landscape
The following diagram illustrates the structural differences influencing reactivity.
Caption: Comparison of steric impact on nucleophilicity. 3,5-DMP retains reactivity while adding rigidity.
Real-World Application: Synthesis of Tilmicosin
The most prominent pharmaceutical application of 3,5-DMP is in the synthesis of Tilmicosin , a macrolide antibiotic used in veterinary medicine.
Mechanism of Action
Tilmicosin is synthesized via the reductive amination of Desmycosin (a tylosin derivative).[7] The 3,5-dimethylpiperidine moiety is appended to the C-20 aldehyde.[8][7] This modification:
-
Increases lipophilicity, aiding tissue penetration (especially in bovine lungs).
-
Provides a basic center for lysosomal trapping.
Experimental Workflow: Reductive Amination
The following protocol is a generalized adaptation of the industrial synthesis suitable for laboratory scale-up.
Reagents
-
Substrate: Desmycosin (or generic aldehyde substrate)[7]
-
Reductant: Formic acid (HCOOH) or Sodium Cyanoborohydride (NaBH3CN)
-
Solvent: Acetonitrile or Methanol[8]
Protocol Steps
-
Imine Formation:
-
Dissolve the aldehyde substrate (1.0 eq) in Acetonitrile.
-
Add 3,5-Dimethylpiperidine (1.1 - 1.5 eq).
-
Note: If using the hydrochloride salt (3,5-DMP·HCl), add 1.0 eq of Triethylamine (TEA) to liberate the free base.
-
Stir at room temperature for 1–2 hours. Monitor by TLC for the disappearance of the aldehyde.
-
-
Reduction:
-
Method A (Formic Acid): Add Formic acid (excess) and heat to 70–80°C. This follows the Leuckart-Wallach type mechanism, often preferred for steric bulk.
-
Method B (Borohydride): Cool to 0°C. Add NaBH3CN (1.5 eq) portion-wise. Stir at ambient temperature for 4–12 hours.
-
-
Workup:
-
Quench with saturated NaHCO3 (aq).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
Purify via silica gel chromatography. Note: The cis and trans isomers of the product may separate during chromatography; for Tilmicosin, the mixture is often used, or the specific isomer is controlled via the starting material purity.
-
Diagram: Reductive Amination Pathway
Caption: General workflow for installing the 3,5-DMP moiety via reductive amination.
Safety & Handling
-
Flammability: 3,5-Dimethylpiperidine is a flammable liquid (Flash point ~33°C).[2] Ground all equipment to prevent static discharge.
-
Corrosivity: Like most secondary amines, it is corrosive to skin and eyes.[3] Wear chemically resistant gloves (Nitrile) and eye protection.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbamate formation with atmospheric CO2.
References
-
Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin) . The Journal of Antibiotics. (1989).
-
3,5-Dimethylpiperidine Properties & Data . National Institute of Standards and Technology (NIST).
-
Tilmicosin: FAO Residues in Food Evaluation . Food and Agriculture Organization of the United Nations.
-
Conformational Analysis of Piperidine Derivatives . BenchChem Technical Guides.
-
2,6-Dimethylpiperidine vs 3,5-Dimethylpiperidine Reactivity . Sigma-Aldrich Product Comparison.
Sources
- 1. Tilmicosin [sitem.herts.ac.uk]
- 2. 3,5-Dimethylpiperidine, mixture of cis and trans = 99 35794-11-7 [sigmaaldrich.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 3,5-Dimethyl-2,6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tuodaindus.com [tuodaindus.com]
- 7. Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tilmicosin [fao.org]
Validation of Analytical Methods for 3,5-Dimethylpiperidine Hydrochloride Purity: A Comparative Guide
Introduction & Analytical Challenges
3,5-Dimethylpiperidine hydrochloride (3,5-DMP HCl) is a sterically hindered aliphatic amine widely utilized as a structural motif in pharmaceutical synthesis. Validating the purity of this intermediate presents a unique set of analytical challenges. Because the piperidine ring lacks a conjugated
Furthermore, 3,5-DMP is typically isolated and stored as a hydrochloride salt to prevent oxidation and volatilization. Direct Gas Chromatography (GC) of the salt form leads to thermal degradation and non-volatile residue buildup in the injection port . To establish a robust, self-validating analytical control strategy compliant with the modernized (effective June 2024) , scientists must employ orthogonal analytical techniques. This guide objectively compares three field-proven methodologies: GC-FID, HPLC-CAD, and 1H-qNMR.
Methodological Logic & Selection
As a Senior Application Scientist, method selection cannot be arbitrary; it must be driven by the physicochemical properties of the analyte and the specific critical quality attributes (CQAs) being measured.
-
GC-FID (Free Base Conversion): GC with Flame Ionization Detection (FID) offers exceptional theoretical plate counts, making it the superior choice for resolving the cis and trans diastereomers of 3,5-DMP. Causality: Because 3,5-DMP HCl is a non-volatile salt, direct injection is impossible. Therefore, the protocol mandates an in-situ liquid-liquid extraction with a strong base to deprotonate the piperidinium ion, releasing the volatile free amine into an organic solvent prior to injection.
-
HPLC-CAD (Direct Salt Analysis): Charged Aerosol Detection (CAD) is a universal, mass-based detector. Causality: Since 3,5-DMP lacks a UV chromophore, CAD solves the detection problem by nebulizing the column effluent and applying an electrical charge to the resulting dried analyte particles. This allows for the direct, highly sensitive analysis of the intact 3,5-DMP HCl salt without the need for derivatization or free-base extraction.
-
1H-qNMR (Absolute Purity): Quantitative NMR is a primary analytical method. Causality: The integral of an NMR resonance is directly proportional to the number of nuclei generating it. By comparing the integral of a distinct 3,5-DMP proton against a highly pure internal standard, absolute purity can be calculated without requiring a reference standard of 3,5-DMP itself .
Logical decision tree for selecting the optimal analytical method for 3,5-DMP HCl.
Comparative Performance & ICH Q2(R2) Validation Data
The ICH Q2(R2) framework emphasizes demonstrating that an analytical procedure is "fit for its intended purpose" through rigorous evaluation. Table 1 summarizes typical validation performance for 3,5-DMP HCl across the three techniques.
Table 1: Comparative ICH Q2(R2) Validation Metrics for 3,5-DMP HCl
| Validation Parameter | GC-FID (Free Base Extraction) | HPLC-CAD (Direct Salt Analysis) | 1H-qNMR (Internal Standard) |
| Specificity | Excellent (Resolves cis/trans isomers) | Moderate (Often co-elutes isomers) | Excellent (Distinct chemical shifts) |
| Linearity | |||
| Accuracy (Recovery) | 95.0% – 105.0% (Extraction dependent) | 98.0% – 102.0% | 99.5% – 100.5% |
| Precision (RSD) | |||
| Limit of Quantitation |
* Causality Note on CAD Linearity: Because CAD measures particle mass rather than photon absorbance, its response curve is inherently non-linear (sigmoidal) over wide concentration ranges. Therefore, a log-log transformation or quadratic calibration model is required to meet ICH Q2(R2) linearity criteria.
Step-by-Step Experimental Protocols
Protocol 1: GC-FID Analysis of 3,5-DMP Isomers
This protocol is designed to quantify the cis/trans isomer ratio and volatile impurities.
-
Sample Preparation (Free-Base Extraction): Accurately weigh 50 mg of 3,5-DMP HCl into a 10 mL glass centrifuge tube. Add 2.0 mL of 1M NaOH (aq) and vortex for 30 seconds.
-
Causality: The high pH completely deprotonates the piperidinium salt, converting it to the volatile free amine, preventing inlet degradation.
-
-
Solvent Extraction: Add 2.0 mL of HPLC-grade Dichloromethane (DCM). Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation. Carefully extract the lower organic layer.
-
GC Injection: Inject 1.0 µL of the DCM layer into the GC-FID system using a split ratio of 50:1.
-
Causality: A high split ratio prevents capillary column overloading and ensures sharp, symmetrical peaks for the closely eluting cis and trans isomers.
-
-
Chromatographic Conditions: Utilize a highly polar polyethylene glycol (PEG) capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Set the inlet to 250°C and FID to 300°C. Run a temperature gradient starting at 60°C (hold 2 min), ramping at 10°C/min to 200°C.
Protocol 2: Absolute Purity Determination by 1H-qNMR
This protocol acts as a self-validating system to determine absolute mass fraction purity without a 3,5-DMP reference standard.
-
Standard Selection: Select a certified reference material (CRM) internal standard, such as Maleic Acid (traceable to NIST).
-
Causality: Maleic acid provides a distinct singlet at
, which does not overlap with the aliphatic ring protons of 3,5-DMP ( ).
-
-
Sample Preparation: Accurately weigh
of 3,5-DMP HCl and of Maleic Acid into the same analytical vial using a microbalance ( ). Dissolve completely in 0.75 mL of Deuterium Oxide ( ). -
NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H-NMR spectra at 400 MHz or higher. Set the relaxation delay (
) to at least 30 seconds.-
Causality: A
of (longitudinal relaxation time) ensures that all protons fully relax between pulses, preventing signal saturation and ensuring the integral area is perfectly proportional to the molar concentration .
-
-
Data Processing: Phase and baseline-correct the spectrum. Integrate the Maleic acid singlet (2 protons) and a distinct 3,5-DMP multiplet (e.g., the equatorial protons). Calculate absolute mass fraction purity using the standard qNMR molar ratio equation.
Step-by-step workflow for determining absolute purity using quantitative NMR (qNMR).
Conclusion
For routine batch release where cis/trans isomer ratios are critical, GC-FID following free-base extraction remains the workhorse technique. However, for direct, extraction-free analysis of the formulated salt, HPLC-CAD offers superior workflow efficiency. When establishing primary reference standards or verifying absolute purity without an external calibrant, 1H-qNMR is the undisputed gold standard, providing a self-validating, mathematically absolute result.
References
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at:[Link]
-
Quantitative NMR Spectroscopy. University of Oxford, Department of Chemistry. Available at: [Link]
-
Piperidine - Compound Summary. National Center for Biotechnology Information. PubChem Database. Available at:[Link]
Comparing the catalytic activity of cis vs. trans-3,5-Dimethylpiperidine.
The following guide provides an in-depth technical comparison of cis- and trans-3,5-dimethylpiperidine, focusing on their distinct stereochemical behaviors and catalytic applications.
Executive Summary
In catalytic applications, the choice between cis- and trans-3,5-dimethylpiperidine is dictated by the requirement for chirality and conformational fit .
-
The cis-isomer (meso) is thermodynamically more stable but achiral. It is the preferred choice for general base catalysis where stereocontrol is unnecessary and cost-efficiency is paramount.
-
The trans-isomer (chiral) is the high-performance alternative. Despite being thermodynamically less stable, it exhibits superior shape-selectivity in zeolite synthesis (30% faster kinetics) and is essential for enantioselective organocatalysis due to its
-like chiral environment.
Physicochemical & Stereochemical Profile
The catalytic divergence of these isomers stems from their conformational energy landscapes. The 3,5-substitution pattern creates a distinct "shape" difference that affects how these molecules bind to substrates or fit into porous materials.
Stereochemical Comparison Table
| Feature | cis-3,5-Dimethylpiperidine | trans-3,5-Dimethylpiperidine |
| Stereochemistry | Meso (Achiral) ( | Chiral (Racemic) ( |
| Symmetry | Plane of symmetry ( | |
| Major Conformation | Chair (Diequatorial) | Distorted Chair / Twist-Boat |
| Thermodynamics | More Stable (Ground State) | Less Stable ( |
| N-Lone Pair Access | Sterically unencumbered | Shielded by axial methyl (in chair form) |
| Key Application | General Base, Buffer, Solvent | Chiral Auxiliary, Zeolite OSDA |
Conformational Analysis
The cis isomer minimizes steric strain by placing both methyl groups in equatorial positions. The trans isomer, forced to place one methyl in an axial position (in a standard chair), suffers from 1,3-diaxial interactions. This makes the trans isomer higher in energy but gives it a "bulkier" 3D profile that is critical for shape-selective catalysis.
Figure 1: Conformational energy relationship. The cis-isomer is the thermodynamic sink, while the trans-isomer possesses higher potential energy due to axial steric interactions.
Catalytic Performance Analysis
Case Study A: Zeolite Synthesis (SSZ-39)
The most quantifiable difference between the isomers is observed in the synthesis of SSZ-39 , a high-performance zeolite used in automotive emissions control (SCR of
-
The Challenge: Converting the FAU zeolite precursor into the AEI topology (SSZ-39).
-
The Catalyst: N,N-dimethyl-3,5-dimethylpiperidinium hydroxide (derived from the amine).
-
Performance Data:
| Parameter | cis-OSDA | trans-OSDA | Impact |
| Crystallization Time | 45+ Hours | ~30 Hours | 30% Faster Kinetics |
| Binding Affinity | Weak | Strong | Trans fits the FAU cage tighter |
| Si/Al Ratio | 7.7 | 8.6 | Mild increase in hydrophobicity |
| Yield | Moderate | High | Efficient host-guest interaction |
Mechanism: DFT calculations and NMR binding studies confirm that the trans-isomer, with its twisted/bulky conformation, locks into the FAU zeolite cage more effectively than the flatter cis-isomer. This "lock-and-key" fit accelerates the nucleation of the SSZ-39 crystal lattice.
Case Study B: Asymmetric Organocatalysis
In reactions like the Knoevenagel condensation or Mannich reaction , the amine acts as a catalyst to activate aldehydes via enamine or iminium intermediates.
-
cis-3,5-DMP: Being achiral, it produces racemic products.[1][2] It is effectively equivalent to using standard piperidine but with slightly altered basicity/solubility.
-
trans-3,5-DMP: Being chiral, it can induce enantioselectivity.[3][4] The
-symmetric nature (in the or pure form) creates a chiral pocket that discriminates between the faces of a prochiral electrophile.-
Note: To achieve high enantiomeric excess (ee), the trans isomer must be resolved into its pure enantiomers (
or ) prior to use.
-
Experimental Protocols
Protocol 1: Selective Synthesis & Separation
Commercial 3,5-dimethylpiperidine is often a mixture. For high-precision catalysis, enrichment is required.
Step-by-Step Methodology:
-
Hydrogenation (Catalyst Selection):
-
Epimerization (Optional):
-
Purification:
-
Fractional distillation is difficult due to similar boiling points (approx 144°C).
-
Preferred Method: Derivatization (e.g., N-tosylation) followed by recrystallization, or Preparative HPLC using a chiral column for trans-enantiomer separation.
-
Protocol 2: Zeolite (SSZ-39) Synthesis Workflow
This protocol demonstrates the superior efficiency of the trans-isomer.
Figure 2: Workflow for SSZ-39 synthesis showing the kinetic advantage of the trans-isomer path.
Strategic Recommendations
| Application Scenario | Recommended Isomer | Rationale |
| General Base Catalysis | Mixture or cis | Cost-effective. The cis isomer is the bulk component of commercial mixtures and provides sufficient basicity. |
| Zeolite Manufacturing | High-trans Blend | Critical for process throughput. A high trans content reduces reactor residence time by 30%, significantly lowering energy costs. |
| Chiral Drug Synthesis | Pure trans ( | Essential for enantioselectivity. The cis isomer is achiral and will yield racemic drugs (useless for chiral targets). |
| Solvent / Buffer | cis | Higher stability and lower cost. |
References
-
Zeolite Kinetics & Binding: Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39. (2025).[5][6][7] Royal Society of Chemistry.
-
Synthesis & Isomer Ratios: Preparation method of trans-3,5-dimethylpiperidine. Patent CN113372262A.
-
Conformational Analysis: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties. (2022).[8][9] ACS Omega.
-
General Properties: 3,5-Dimethylpiperidine Product Data. Sigma-Aldrich.[10]
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tuodaindus.com [tuodaindus.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 10. 3,5-Dimethylpiperidine, mixture of cis and trans = 99 35794-11-7 [sigmaaldrich.com]
Biological Activity of 3,5-Dimethylpiperidine Hydrochloride Derivatives
Executive Summary
The 3,5-dimethylpiperidine (3,5-DMP) scaffold represents a privileged substructure in medicinal chemistry, distinguished by its ability to introduce specific steric constraints and lipophilicity into bioactive molecules. Unlike the unsubstituted piperidine ring found in widespread drugs like Donepezil or Fentanyl, the 3,5-dimethyl substitution creates a conformationally restricted pharmacophore.
This guide analyzes the biological activity of 3,5-dimethylpiperidine hydrochloride derivatives , focusing on two primary therapeutic axes: neuroprotection (cholinesterase inhibition) and antimicrobial efficacy . We provide a comparative analysis against industry standards (Donepezil, Fluconazole) backed by experimental protocols and mechanistic insights.
Structural Pharmacophore & Isomerism
The biological potency of 3,5-DMP derivatives stems from the "wing-like" steric bulk of the methyl groups at the C3 and C5 positions. This modification alters the ring's chair conformation, impacting receptor binding kinetics.
Cis/Trans Stereochemistry
The hydrochloride salt of 3,5-dimethylpiperidine typically exists as a mixture of cis (meso) and trans (racemic) isomers unless chirally separated.
-
Cis-isomer: Methyl groups are equatorial/equatorial (more stable) or axial/axial. Often favored in commercial mixtures (approx. 70:30 ratio).
-
Trans-isomer: One methyl is axial, the other equatorial. This isomer creates a different hydrophobic profile, often critical for fitting into narrow enzymatic pockets like the AChE gorge.
Figure 1: Stereochemical divergence of the 3,5-dimethylpiperidine scaffold and its impact on target interaction.
Neuroprotective Activity: Cholinesterase Inhibition
The most significant application of 3,5-DMP derivatives is in the treatment of Alzheimer’s Disease (AD) via the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .
Mechanism of Action
Derivatives, particularly Mannich bases or N-benzyl substituted 3,5-DMPs, act as dual inhibitors. The 3,5-dimethyl moiety enhances hydrophobic interactions within the anionic sub-site of the AChE enzyme, while the cationic nitrogen (ammonium form in HCl salts) mimics the choline substrate.
Comparative Performance: 3,5-DMP Derivatives vs. Donepezil
The following table compares the inhibitory concentration (IC50) of specific 3,5-dimethylpiperidine derivatives against the standard of care, Donepezil.
| Compound Class | Target Enzyme | IC50 (µM) | Selectivity (AChE/BuChE) | Comparative Potency |
| Donepezil (Standard) | AChE | 0.06 - 0.60 | High (AChE > BuChE) | Reference Standard |
| Donepezil | BuChE | > 5.0 | Low | Weak inhibitor |
| 3,5-DMP Derivative (7g) | AChE | 2.30 | Moderate | ~4x less potent than Donepezil |
| 3,5-DMP Derivative (7g) | BuChE | 3.70 | Balanced | Superior to Donepezil |
| N-Ethylbenzyl-3,5-DMP (7e) | BuChE | 0.47 | BuChE Selective | 10x more potent than Donepezil |
Analyst Note: While Donepezil is superior for AChE, 3,5-DMP derivatives (specifically Compound 7e) show remarkable potency against BuChE . As AD progresses, AChE levels decline while BuChE activity increases, making these derivatives promising candidates for moderate-to-severe AD stages where Donepezil loses efficacy.
Antimicrobial & Antifungal Utility
Beyond CNS activity, the 3,5-dimethylpiperidine hydrochloride core serves as a lipophilic tail in Mannich base antimicrobial agents.
Spectrum of Activity[1][2][3][4][5]
-
Antibacterial: Moderate activity against Gram-positive bacteria (S. aureus). The 3,5-dimethyl substitution increases membrane permeability compared to the unsubstituted piperidine.
-
Antifungal: High potency against Candida albicans and Aspergillus niger.
-
Agrochemical: Used as fungicides (e.g., against Sclerotinia sclerotiorum), where the derivative disrupts fungal mycelial formation.
Key Comparative Data (Zone of Inhibition / MIC):
-
3,5-DMP Mannich Base (Benzoxazolone derivative): Comparable activity to Gentamicin against S. aureus in diffusion assays.
-
Fungicidal Efficacy: Certain N-substituted 3,5-DMP derivatives show EC50 values (~8.4 µg/mL) superior to commercial fungicides like Azoxystrobin (20.6 µg/mL) against specific plant pathogens (P. capsici).[1]
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 3,5-Dimethylpiperidine Mannich Bases
This protocol generates the bioactive N-substituted derivatives cited in antimicrobial studies.
Reagents: 3,5-Dimethylpiperidine HCl, Formaldehyde (37%), Acetophenone (or relevant ketone), Ethanol.
-
Free Base Liberation: Dissolve 3,5-dimethylpiperidine hydrochloride (10 mmol) in minimal water. Add 10% NaOH until pH > 10. Extract the free amine with dichloromethane (DCM), dry over Na2SO4, and evaporate.
-
Condensation: In a round-bottom flask, mix the ketone (10 mmol), paraformaldehyde (or formalin, 15 mmol), and the liberated 3,5-dimethylpiperidine (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add catalytic HCl (2-3 drops). Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the mixture to 0°C. The Mannich base hydrochloride often precipitates. If not, add diethyl ether to induce crystallization.
-
Validation: Recrystallize from ethanol/acetone. Confirm structure via 1H-NMR (Look for the characteristic N-CH2-C triplet/singlet and the 3,5-methyl doublets at ~0.9 ppm).
Protocol B: Ellman’s Assay for AChE Inhibition
Standardized method to determine IC50 values for neuroprotection comparisons.
Reagents: Acetylthiocholine iodide (ATCI), 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), AChE (from electric eel or human recombinant), Phosphate Buffer (pH 8.0).
-
Preparation: Dissolve the test compound (3,5-DMP derivative) in DMSO to make a stock solution. Dilute with buffer to a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Incubation: In a 96-well plate, add:
-
150 µL Phosphate Buffer (0.1 M, pH 8.0)
-
20 µL Test Compound Solution
-
20 µL AChE Enzyme Solution (0.1 U/mL)
-
Incubate at 25°C for 10 minutes.
-
-
Substrate Addition: Add 10 µL of DTNB/ATCI mixture (1:1 ratio of 10 mM stock).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Plot the slope of absorbance (velocity) vs. log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.
-
Control: Run a "No Inhibitor" well (100% activity) and a "Donepezil" well (Positive Control).
-
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway utility of these derivatives:
Figure 2: Dual pharmacological pathways of 3,5-dimethylpiperidine derivatives in CNS and microbial systems.
References
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Tuoda Industries. (2025). Link
-
Synthesis of some new Mannich bases derived from 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones and their biological activities. Arzneimittelforschung. (1989). Link
-
Discovery of novel piperidine‐containing thymol derivatives as potent antifungal agents for crop protection. Pest Management Science. (2024). Link
-
Synthesis, docking, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives. Research in Pharmaceutical Sciences. (2024). Link
-
Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences. (2020). Link
Sources
Benchmarking the performance of 3,5-Dimethylpiperidine hydrochloride against other catalysts
Topic: Benchmarking the performance of 3,5-Dimethylpiperidine hydrochloride against other catalysts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of nitrogen heterocycles, 3,5-Dimethylpiperidine hydrochloride (3,5-DMP·HCl) occupies a distinct niche. While unsubstituted piperidine serves as a "workhorse" base catalyst, 3,5-DMP·HCl functions as a "precision instrument." Its value lies not in raw reaction velocity, but in stereochemical control and structural templating .
This guide benchmarks 3,5-DMP·HCl against standard alternatives (Piperidine, Pyrrolidine, and other OSDAs) across three critical domains: Asymmetric Catalysis , Knoevenagel Condensation , and Zeolite Synthesis .
The Mechanistic Differentiator: Sterics & Chirality
To understand the performance data, we must first establish the causal mechanism. Unlike unsubstituted piperidine, 3,5-DMP possesses two methyl groups at the meta positions relative to the nitrogen.
-
Chirality: The trans-isomer is chiral (
symmetric), enabling enantioselective induction—a capability unsubstituted piperidine lacks entirely. -
Steric Bulk: The methyl groups increase steric hindrance around the nitrogen center. This often reduces
(reaction rate) compared to piperidine but significantly suppresses side reactions (e.g., polymerization or non-selective Michael additions). -
The HCl Factor: As a hydrochloride salt, the compound is shelf-stable and non-volatile. However, for catalytic applications requiring the lone pair (Lewis base), it requires an in situ neutralization protocol (detailed in Section 4).
Comparative Performance Data
A. Organocatalysis: Knoevenagel Condensation
In the condensation of aldehydes with active methylene compounds, piperidine is the standard benchmark.[1] 3,5-DMP offers a trade-off: slower kinetics for higher specificity.
Benchmark: Reaction of Benzaldehyde + Malononitrile
| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) | Selectivity Profile |
| Piperidine | 10 | 15 | 98 | High Activity: Prone to bis-addition byproducts if not controlled. |
| Pyrrolidine | 10 | 10 | 99 | Highest Activity: Higher pKa leads to rapid conversion but lower substrate tolerance. |
| 3,5-DMP | 10 | 45 | 94 | Controlled Activity: Steric bulk prevents rapid oligomerization of sensitive aldehydes. |
Insight: Use Piperidine for simple substrates. Switch to 3,5-DMP when the aldehyde substrate is unstable or prone to self-condensation, as the increased steric bulk slows the initial nucleophilic attack, allowing for a more controlled thermodynamic equilibrium [1].
B. Asymmetric Synthesis: The "Premium" Use Case
This is the domain where 3,5-DMP outperforms standard secondary amines. In asymmetric hydrogenation or reductive amination, the trans-3,5-DMP isomer acts as a chiral scaffold.
Benchmark: Asymmetric Induction in Enamine Hydrogenation
| Catalyst / Auxiliary | Enantiomeric Excess (% ee) | Notes |
| Piperidine | 0% | Achiral; produces racemic mixtures. |
| 2-Methylpiperidine | ~60-75% | Asymmetric, but conformational flexibility limits selectivity. |
| 3,5-Dimethylpiperidine (trans) | 98.5% | Rigid chair conformation locks the substrate orientation [2]. |
Causality: The 3,5-substitution pattern locks the piperidine ring into a rigid conformation. When used as a ligand or auxiliary, this rigidity transfers chiral information more effectively to the transition state than the more flexible 2-substituted derivatives.
C. Zeolite Synthesis (SSZ-39)
3,5-DMP is a critical Organic Structure Directing Agent (OSDA) for synthesizing SSZ-39 (AEI topology), a catalyst used in automotive SCR (Selective Catalytic Reduction) systems.
| OSDA Agent | Zeolite Phase Purity | Crystal Morphology | N2 Sorption Surface Area |
| N,N-diethyl-2,6-dimethylpiperidinium | High | Irregular aggregates | ~550 m²/g |
| N,N-dimethyl-3,5-dimethylpiperidinium | Ultra-High | Uniform sheet-like | >600 m²/g |
Performance: The 3,5-DMP derived OSDA yields zeolites with superior hydrothermal stability and accessible surface area, directly translating to better NOx conversion rates in catalytic converters [3].
Visualizing the Catalytic Pathway
The following diagram illustrates the divergent pathways where 3,5-DMP exerts its specific advantages (Stereocontrol and Templating) compared to the generic base catalysis of Piperidine.
Figure 1: Divergent catalytic outcomes driven by the steric and chiral properties of 3,5-Dimethylpiperidine compared to standard Piperidine.
Experimental Protocol: In Situ Activation
Since the product is supplied as a hydrochloride salt (3,5-DMP·HCl), it must be neutralized to release the active free amine for catalytic use. Using the salt directly in non-polar solvents will result in zero activity .
Protocol: Free-Basing for Organocatalysis
Objective: Generate active 3,5-Dimethylpiperidine from its HCl salt for use in Knoevenagel condensation.
-
Stoichiometry: Calculate the required amount of 3,5-DMP·HCl (MW: 149.66 g/mol ).
-
Biphasic Release:
-
Dissolve 3,5-DMP·HCl in a minimum volume of water.
-
Add 1.1 equivalents of NaOH (10% aqueous solution).
-
Extract three times with Dichloromethane (DCM) or Toluene (depending on reaction solvent).
-
-
Drying: Dry the organic layer over anhydrous
. -
Concentration (Optional): If the reaction solvent is different, evaporate the DCM carefully (bp ~140°C for the free base means it is relatively non-volatile, but care is needed).
-
Direct Addition: For many ethanol-based condensations, you can simply add 1.0 equiv of Sodium Ethoxide to the 3,5-DMP·HCl directly in the reaction vessel, generating NaCl (inert precipitate) and the active catalyst in situ.
Critical Check: Ensure the pH of the reaction medium is >10. If the system remains acidic, the nitrogen lone pair is protonated and catalytically dead.
Zeolite Templating Workflow (Advanced Application)
For researchers in materials science, 3,5-DMP is converted into a quaternary ammonium salt to serve as an OSDA.
Figure 2: Workflow for utilizing 3,5-DMP derivatives as Structure Directing Agents (OSDA) in Zeolite SSZ-39 synthesis.
References
-
Tuoda Industry. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
Sources
Definitive Structural Confirmation of 3,5-Dimethylpiperidine Hydrochloride: A Comparative Crystallographic Guide
Executive Summary: The Stereochemical Challenge
In the synthesis of piperidine derivatives, specifically 3,5-dimethylpiperidine , controlling and confirming stereochemistry is a critical quality attribute.[1] This molecule exists as two primary diastereomers: the cis-isomer (meso, pseudo-equatorial/equatorial) and the trans-isomer (racemic pair, pseudo-equatorial/axial).
While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of daily analysis, it suffers from signal overlap and conformational averaging in solution, often leading to ambiguous assignments of relative stereochemistry. Single Crystal X-ray Diffraction (SCXRD) of the hydrochloride salt serves as the "Gold Standard" for absolute structural confirmation.
This guide details the protocol for crystallographic confirmation of 3,5-dimethylpiperidine hydrochloride and objectively compares its efficacy against spectroscopic and computational alternatives.
Comparative Analysis: SCXRD vs. NMR vs. DFT
The following table contrasts the three primary methods for structural assignment. Note that while NMR is faster, it lacks the absolute certainty of SCXRD for de novo structural assignment of diastereomers.
Table 1: Structural Confirmation Methodologies
| Feature | SCXRD (Gold Standard) | NMR (1H, 13C, NOESY) | DFT (Computational) |
| Primary Output | 3D Electron Density Map (Absolute Structure) | Chemical Shifts & Coupling Constants ( | Minimum Energy Conformers |
| Sample State | Solid State (Single Crystal) | Solution State (Dynamic) | Virtual (Gas/Solvent Model) |
| Stereo Certainty | Definitive (Direct observation of cis/trans) | Inferential (Based on Karplus eq. & NOE) | Predictive (Requires experimental validation) |
| Resolution Limit | ~0.8 Å (Atomic resolution) | Averaged over timescale of ring flip | N/A (Theoretical) |
| Sample Req. | High-quality crystal (>0.1 mm) | ~5-10 mg dissolved sample | High-performance computing cluster |
| Weakness | Requires crystallization (kinetic bottleneck) | Ambiguity in signal overlap; rapid ring flipping | Accuracy depends on basis set/functional |
Decision Matrix & Workflow
To optimize resource allocation, researchers should follow a logic-gated approach. SCXRD is deployed when NMR data is ambiguous or when regulatory submission requires definitive proof of the solid-state form.
Diagram 1: Structural Confirmation Decision Matrix
Caption: Logical workflow for deploying X-ray crystallography. High-contrast nodes indicate decision points (Yellow) and critical experimental steps (Blue/Black).
Experimental Protocol: The Self-Validating System
This protocol is designed to ensure reproducibility. The formation of the hydrochloride salt is preferred over the free base because the ionic lattice energy significantly aids in the formation of diffraction-quality crystals.
Phase 1: Salt Formation
Objective: Convert the liquid amine into a solid hydrochloride salt.
-
Dissolution: Dissolve 100 mg of 3,5-dimethylpiperidine (mixture or pure isomer) in 2 mL of anhydrous diethyl ether.
-
Acidification: Slowly bubble dry HCl gas through the solution, or add 2M HCl in diethyl ether dropwise at 0°C.
-
Precipitation: A white precipitate (the HCl salt) will form immediately.
-
Isolation: Filter the solid under nitrogen and wash with cold ether to remove unreacted impurities.
Phase 2: Optimizing Nucleation (Vapor Diffusion)
Objective: Grow single crystals suitable for X-ray diffraction (
-
Inner Vial: Dissolve ~15 mg of the HCl salt in a minimum amount of Methanol (approx. 0.5 mL). Ensure the solution is clear.
-
Outer Reservoir: Place the inner vial (uncapped) inside a larger jar containing Diethyl Ether or Chlorobenzene (approx. 5 mL).
-
Equilibration: Seal the outer jar tightly. The volatile antisolvent (ether) will diffuse into the methanol, slowly lowering solubility and driving nucleation.
-
Timeline: Store at 4°C. Inspect for crystals after 24–72 hours.
Phase 3: Data Collection & Refinement
Objective: Collect diffraction data and solve the phase problem.
-
Mounting: Select a crystal with sharp edges and no visible cracks. Mount on a Kapton loop using perfluoropolyether oil.
-
Temperature: Cool to 100 K using a nitrogen cryostream. Reasoning: This freezes the piperidine ring conformation and reduces thermal parameters (ellipsoids), improving resolution.
-
Source: Mo-K
( Å) is standard. -
Refinement Strategy:
-
Use SHELXT for intrinsic phasing.
-
Refine against
using SHELXL . -
Validation: Check the Chloride counterion position. It should form hydrogen bonds with the piperidinium nitrogen (
), stabilizing the crystal lattice.
-
Mechanistic Insight: Why X-ray Wins
The superiority of SCXRD for this specific molecule lies in the "freezing" of the conformer.
The NMR Problem (Dynamic Averaging)
In solution, the piperidine ring undergoes rapid chair-chair interconversion.
-
For cis-3,5-dimethylpiperidine, the two chair forms are degenerate (equivalent energy). The NMR signal is a time-averaged hybrid, making
-coupling analysis difficult. -
For trans-3,5-dimethylpiperidine, one conformer (diequatorial) is significantly more stable, but solvation effects can skew the population.
The Crystallographic Solution (Static Certainty)
In the crystal lattice, packing forces and ionic interactions with the Chloride ion lock the molecule into a single, minimum-energy conformation.
-
Direct Visualization: You will observe the methyl groups explicitly in equatorial or axial positions relative to the ring plane.
-
Chloride Anchoring: The
ion acts as a heavy atom anchor, often accepting H-bonds from the ammonium center, which rigidifies the structure for precise measurement.
Diagram 2: Crystallographic Workflow & Data Flow
Caption: Data processing pipeline from raw diffraction frames to the final Crystallographic Information File (CIF).
References
-
Grover, G., et al. (2015). Stereochemical assignment of substituted piperidines using NMR and X-ray crystallography. Journal of Organic Chemistry. (General reference for piperidine stereochemistry methodology).
-
Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. IUCr Texts on Crystallography.
-
BenchChem. (2025).[2] Application Notes and Protocols for the Crystallization of Amine Hydrochlorides.
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data.
-
Sigma-Aldrich. 3,5-Dimethylpiperidine Product Specification and Isomer Ratios.
Sources
A Senior Application Scientist's Guide to In-Silico Modeling and Docking: A Comparative Study of 3,5-Dimethylpiperidine Hydrochloride Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for conducting in-silico modeling and molecular docking studies, using novel 3,5-Dimethylpiperidine hydrochloride analogs as a case study. We will move beyond a simple recitation of steps to explore the causality behind methodological choices, compare industry-standard software, and present a self-validating workflow from ligand preparation to post-docking analysis.
The piperidine scaffold is a cornerstone in modern pharmacology, integral to numerous drugs targeting the central nervous system (CNS) and beyond.[1][2] Its derivatives are known to interact with a variety of biological targets, including acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease.[1][3][4] 3,5-Dimethylpiperidine, a versatile building block in pharmaceutical synthesis, offers a unique conformational scaffold for developing novel therapeutics.[5][6][7] This guide will use AChE as our target protein to illustrate a robust, comparative docking workflow.
Pillar 1: Strategic Target and Ligand Preparation
The foundation of any meaningful docking study is meticulously prepared protein and ligand structures. Garbage in, garbage out is the immutable law of computational chemistry. Our choice of target, human acetylcholinesterase (hAChE), is based on the known activity of similar piperidine scaffolds and the availability of high-resolution crystal structures.[3][8][9]
Target Protein Preparation: Human Acetylcholinesterase (PDB ID: 4EY7)
The quality of the protein structure directly impacts the reliability of docking results. We have selected the PDB entry 4EY7, which is a high-resolution (2.35 Å) crystal structure of hAChE in complex with the known inhibitor Donepezil.[10][11] This co-crystallized structure provides an experimentally validated active site, which is crucial for defining the docking search space.
Experimental Protocol: Protein Preparation
-
Structure Acquisition: Download the PDB file (4EY7) from the RCSB Protein Data Bank.[10]
-
Initial Cleaning: Load the structure into a molecular visualization program like UCSF Chimera or Schrödinger's Maestro.[12] Remove all non-essential components, including water molecules, co-solvents, and any co-purified ligands (except for validation purposes).
-
Causality: Water molecules can occupy the binding site and sterically hinder the docking of new ligands, leading to false negatives.[12] Removing them allows for an unobstructed exploration of the binding pocket.
-
-
Structural Refinement: Add hydrogen atoms, as they are typically absent in X-ray crystal structures but are critical for proper hydrogen bond formation.[13][14] Assign partial charges using a standard force field (e.g., AMBER, OPLS). This step is automated in tools like Schrödinger's Protein Preparation Wizard or UCSF Chimera's Dock Prep.[12][15]
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures the receptor is in a low-energy, physically realistic conformation.
Ligand Preparation: A Library of 3,5-Dimethylpiperidine Analogs
For this guide, we will consider the parent molecule, 3,5-Dimethylpiperidine hydrochloride, and three hypothetical analogs designed to probe structure-activity relationships (SAR).
-
Analog 1 (Parent): 3,5-Dimethylpiperidine hydrochloride
-
Analog 2 (Aromatic Sub.): 1-Benzyl-3,5-dimethylpiperidine
-
Analog 3 (Acyl Sub.): 1-Benzoyl-3,5-dimethylpiperidine
-
Analog 4 (Extended Linker): 1-(2-Phenoxyethyl)-3,5-dimethylpiperidine
Experimental Protocol: Ligand Preparation
-
2D Sketching: Draw the analogs using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion & Ionization State: Convert the 2D structures to 3D. It is critical to assign the correct protonation state at a physiological pH (e.g., 7.4), as charge states dramatically influence binding interactions.[16] For our parent compound, the piperidine nitrogen will be protonated.
-
Energy Minimization: Minimize the energy of each ligand using a force field like MMFF94 or OPLS. This generates a low-energy, stable 3D conformation, which is the starting point for the docking algorithm.[17]
Pillar 2: Comparative Molecular Docking Workflow
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[18][19] The process involves a sampling algorithm, which generates various ligand poses within the binding site, and a scoring function, which estimates the binding affinity for each pose.[19][20] We will compare two widely-used docking programs: the open-source AutoDock Vina and the commercial suite Schrödinger Glide .[15][20]
Figure 1: Overall in-silico docking workflow.
Method 1: Open-Source Docking with AutoDock Vina
AutoDock Vina is lauded for its speed and accuracy, employing a Lamarckian genetic algorithm for ligand conformational searching.[20][21]
Experimental Protocol: Docking with AutoDock Vina
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools.[22][23] This format includes atomic coordinates, partial charges, and atom type definitions required by Vina.[23]
-
Grid Box Definition: Define the search space (a "grid box") for docking. For a known target like AChE, this box should encompass the entire active site gorge. Using the co-crystallized Donepezil ligand from 4EY7 as a guide, center the box on the ligand's geometric center with dimensions large enough to allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).[16][21]
-
Configuration File: Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the output file name.[13][16]
-
Execution: Run the Vina executable from the command line, referencing the configuration file.[21]
-
Output: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol.
Method 2: Commercial Docking with Schrödinger Glide
Glide is a high-performance docking program that uses a hierarchical search methodology, moving from a rough-positioning and scoring phase to torsional minimization and finally a Monte Carlo sampling of poses.[15][24] It offers different precision modes, such as Standard Precision (SP) and Extra Precision (XP), which provide a trade-off between speed and accuracy.[25][26]
Experimental Protocol: Docking with Glide
-
Receptor Grid Generation: Within the Maestro interface, use the "Receptor Grid Generation" tool. The grid is defined by picking the co-crystallized ligand (Donepezil) to set the center and size of the active site box.[27]
-
Ligand Docking: Launch the "Ligand Docking" panel. Select the generated receptor grid file.
-
Precision Mode: Choose the docking precision. For initial screening, Standard Precision (SP) is often sufficient. For more accurate final pose prediction and scoring, Extra Precision (XP) is recommended.[25]
-
Execution: Start the job. Glide will dock the prepared ligands into the receptor grid.
-
Output: The results are integrated into the project table, showing the docked poses and various scores, most notably the "GlideScore," which is an empirical scoring function that approximates binding free energy.[15][25]
Pillar 3: Post-Docking Analysis and Data Interpretation
The raw output of a docking run is a set of scores and poses. The true scientific insight comes from a rigorous analysis of these results.[28][29]
Comparative Docking Results (Illustrative Data)
| Analog ID | Structure | AutoDock Vina Score (kcal/mol) | GlideScore (XP) (kcal/mol) | Key Predicted Interactions (hAChE Residues) |
| Analog 1 | 3,5-Dimethylpiperidine HCl | -5.8 | -5.2 | Ionic interaction with Asp74; Cation-π with Tyr341 |
| Analog 2 | 1-Benzyl-3,5-dimethylpiperidine | -8.9 | -9.1 | Pi-pi stacking with Trp86; Cation-π with Tyr341 |
| Analog 3 | 1-Benzoyl-3,5-dimethylpiperidine | -8.2 | -8.5 | H-bond with Ser203; Pi-pi stacking with Trp86 |
| Analog 4 | 1-(2-Phenoxyethyl)-3,5-dimethylpiperidine | -9.5 | -9.8 | Pi-pi stacking with Trp286; H-bond with Tyr124 |
Note: These scores are for illustrative purposes only and do not represent actual experimental data. Lower energy scores indicate theoretically stronger binding affinity.[28]
Analysis of Binding Poses
Visual inspection of the top-ranked poses is essential to validate the docking results.[29] Using visualization software like PyMOL or Maestro, analyze the key molecular interactions between the ligand and protein.
Figure 2: Key types of ligand-protein interactions.
Key Insights from Illustrative Data:
-
Causality of SAR: The addition of a benzyl group (Analog 2) dramatically improves the predicted binding affinity compared to the parent molecule (Analog 1). This is likely due to favorable pi-pi stacking interactions with aromatic residues like Trp86 in the AChE active site gorge, a common binding motif for AChE inhibitors.[4]
-
Software Concordance: Both AutoDock Vina and Glide predict a similar trend in binding affinities (Analog 4 > Analog 2 > Analog 3 > Analog 1), which increases confidence in the in-silico model.
-
Interaction Validation: The predicted interactions, such as cation-pi and hydrogen bonds, are chemically sensible and align with known inhibitor binding modes for this enzyme.[30][31] The interaction of the benzoyl group's carbonyl oxygen (Analog 3) with Ser203 in the catalytic active site is a plausible hypothesis that could be tested experimentally.
Conclusion and Future Directions
This guide has outlined a rigorous and comparative workflow for the in-silico evaluation of novel 3,5-Dimethylpiperidine hydrochloride analogs. By grounding our study in a validated protein target, meticulously preparing all structures, and comparing results from both open-source and commercial docking platforms, we have generated a set of testable hypotheses regarding the structure-activity relationship of this chemical series.
The results from molecular docking are not an endpoint but a starting point. They provide a powerful, cost-effective method to prioritize which compounds to synthesize and test in vitro.[32] The most promising candidates from this in-silico screen (Analogs 2 and 4) should be synthesized and subjected to enzymatic assays to determine their actual IC50 values against acetylcholinesterase. This experimental validation is the final, indispensable step in the drug discovery process, closing the loop between computational prediction and empirical reality.
References
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Southwest Research Institute. (n.d.). Rhodium™ Molecular Docking Software. SwRI. Retrieved from [Link]
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Cheung, J., et al. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB PDB. Retrieved from [Link]
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IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]
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OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. Retrieved from [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
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Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]
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Jiménez-Vidal, M. A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]
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Cheung, J., et al. (2013). Structure of human acetylcholinesterase in complex with dihydrotanshinone I. RCSB PDB. Retrieved from [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
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The Vina Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]
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Lephar. (n.d.). Software | Computational Insights into Drug Discovery. Retrieved from [Link]
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PDBj. (n.d.). PDB-7xn1: Crystal structure of human acetylcholinesterase in complex with tacrine. Retrieved from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
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Ghavami, R., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PMC. Retrieved from [Link]
-
Khan, I., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. MDPI. Retrieved from [Link]
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Slideshare. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]
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RCSB PDB. (2021). 7D9O: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Compound 2. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]
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ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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Frontiers. (n.d.). Molecular Docking studies (Experiment protocol). Retrieved from [Link]
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Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and it's importance. Retrieved from [Link]
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EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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PubMed. (2012). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. Retrieved from [Link]
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Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. SciSpace. Retrieved from [Link]
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ResearchGate. (n.d.). The 3D X-crystal structure of acetylcholinesterase enzyme (PDB ID: 4EY7). Retrieved from [Link]
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Scribd. (n.d.). Schrodinger Docking and Preparation Guide. Retrieved from [Link]
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Taylor & Francis. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
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PubMed. (2024). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. Retrieved from [Link]
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Firoz, A. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking [Video]. YouTube. Retrieved from [Link]
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Chem-Workflows. (n.d.). Molecular docking. Retrieved from [Link]
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ScienceDirect. (n.d.). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule. Retrieved from [Link]
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TUODA INDUSTRY LIMITED. (2026). 3,5-Dimethylpiperidine | Global Chemical Supplier. Retrieved from [Link]
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MDPI. (2018). Binding Affinity via Docking: Fact and Fiction. Retrieved from [Link]
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IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]
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TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
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Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethylpiperidine. Retrieved from [Link]
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Quantitative Structure-Activity Relationship (QSAR) Studies of 3,5-Dimethylpiperidine Derivatives: A Comparative Guide
Executive Summary
In modern drug discovery, the selection of optimal amine fragments is critical for maximizing target affinity and pharmacokinetic stability. 3,5-Dimethylpiperidine has emerged as a privileged scaffold, frequently outperforming unmethylated or bulkier amine counterparts. This guide objectively compares the performance of 3,5-dimethylpiperidine derivatives against alternative structural analogs across two distinct therapeutic domains: Alzheimer's Disease (cholinesterase inhibitors) and Hepatitis C (HCV NS5B polymerase inhibitors). By analyzing Quantitative Structure-Activity Relationship (QSAR) data, we elucidate the mechanistic causality behind its superior binding profiles and provide self-validating protocols for replicating these predictive models.
The Strategic Value of the 3,5-Dimethylpiperidine Scaffold
The incorporation of 3,5-dimethylpiperidine into a drug candidate is rarely arbitrary. The dual methyl substitutions serve a highly specific stereoelectronic purpose:
-
Conformational Restriction: The methyl groups restrict the piperidine ring's flexibility, locking it into a thermodynamically stable chair conformation. This reduces the entropic penalty upon binding to a target protein.
-
Hydrophobic Anchoring: The methyl moieties act as hydrophobic anchors, maximizing van der Waals interactions within non-polar binding pockets.
-
Steric Shielding: The methyl groups provide steric hindrance around the basic nitrogen, modulating its pKa and protecting it from rapid metabolic N-dealkylation.
Comparative QSAR Analysis: Cholinesterase Inhibitors (Alzheimer's Disease)
In the development of dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease, the choice of the terminal amine fragment dictates the compound's ability to navigate the narrow, hydrophobic gorge of the cholinesterase active site.
A recent QSAR study evaluated a series of aminoalkoxy derivatives to determine the optimal amine cap[1]. The study compared 3,5-dimethylpiperidine against several widely used alternatives.
Quantitative Performance Comparison
| Amine Fragment | eeAChE IC₅₀ (μmol/L) | Relative Potency | Structural Characteristic |
| 3,5-Dimethylpiperidine | 2.3 | Highest | Conformationally restricted, optimal hydrophobic volume |
| N-Ethylbenzylamine | 2.8 | High | Flexible, aromatic |
| 1,2,3,4-Tetrahydroisoquinoline | 3.1 | Moderate | Rigid, bulky aromatic |
| 4-(3-Phenylpropyl)piperidine | 3.4 | Lower | Extended flexible linker |
| Benzylpiperazine | 7.9 | Poor | Highly polar, basic secondary nitrogen |
Causality & QSAR Insights
The QSAR model, built using 128-bit Morgan fingerprints and Support Vector Machine (SVM) regression, revealed that the 3,5-dimethylpiperidine derivative achieved the highest inhibitory potency (IC₅₀ = 2.3 μmol/L)[1].
Why does it outperform the alternatives? Bulkier aromatic groups like 1,2,3,4-tetrahydroisoquinoline create steric clashes within the constrained cholinesterase gorge. Conversely, flexible chains like 4-(3-phenylpropyl)piperidine suffer a high entropic penalty upon binding. 3,5-Dimethylpiperidine strikes the perfect balance: its pre-organized chair conformation perfectly aligns the methyl groups with the hydrophobic residues of the active site, while the nitrogen atom remains positioned to engage in critical hydrogen bonding.
Comparative QSAR Analysis: HCV NS5B Polymerase Inhibitors
The structural determinants of 3,5-dimethylpiperidine are further validated in allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. A fingerprint-based QSAR model mapped the atomic contributions of various functional groups to identify favorable and unfavorable binding moieties[2].
The Impact of Des-Methylation
When comparing the 3,5-dimethylpiperidine amide to its des-methyl analogs (removing one or both methyl groups), the QSAR atomic contribution maps demonstrated a drastic shift:
-
Intact 3,5-Dimethylpiperidine: The methyl groups register as "good bits" (colored red on the contribution map), contributing positively to the binding affinity with the 5-bromoaryl moiety of the target[2].
-
Des-Methyl Analogs: Removing one or two methyl groups significantly reduces the inhibitory activity. The QSAR model captures this by turning the associated atoms from red (favorable) to blue (unfavorable) on the contribution map[3].
Causality: The loss of the methyl groups eliminates the hydrophobic packing required to stabilize the ligand within the NS5B allosteric pocket. Furthermore, without the steric bulk of the methyls, the piperidine ring adopts alternative, less favorable conformations that misalign the amide linker.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the QSAR models used to derive these insights rely on self-validating machine learning workflows. Below are the step-by-step protocols for replicating these analyses.
Protocol A: SVM-Based QSAR Modeling for Cholinesterase Inhibitors
Objective: Correlate molecular descriptors with IC₅₀ values using non-linear regression.
-
Dataset Preparation & Splitting: Compile the 3D structures and empirical IC₅₀ values of the synthesized derivatives. Randomly partition the dataset into a training set (60%) and a test set (40%) to ensure the model can be externally validated.
-
Descriptor Calculation: Encode each molecular structure using 128-bit Morgan fingerprints. Causality for choice: Morgan fingerprints capture circular topological environments, which is essential for the algorithm to distinguish the exact spatial positioning of the 3,5-dimethyl groups compared to unmethylated piperidines.
-
Hyperparameter Optimization: Execute a grid search paired with 3-fold cross-validation on the training set. This self-validating step prevents overfitting by ensuring the model performs consistently across different data subsets.
-
Model Training & Evaluation: Train the Support Vector Machine (SVM) regression model. Validate the predictive accuracy by calculating the coefficient of determination (R²) for both the training (target R² > 0.75) and test sets (target R² > 0.60).
Protocol B: KPLS-Based AutoQSAR for HCV NS5B Inhibitors
Objective: Generate atomic contribution maps to visualize favorable structural determinants.
-
Ligand Preparation: Process the 3D structures using LigPrep (Schrödinger) to generate the correct ionization states at physiological pH (7.4) and optimize geometries.
-
Fingerprint Generation: Calculate linear, radial, and dendritic fingerprints for the dataset.
-
Model Generation: Utilize Kernel Partial Least Squares (KPLS) regression. Causality for choice: KPLS is highly effective at handling the high-dimensional data generated by multiple fingerprint types without succumbing to the "curse of dimensionality."
-
Atomic Contribution Mapping: Extract the regression coefficients from the top-scoring KPLS model and map them back onto the 2D structure of the 3,5-dimethylpiperidine derivative. Red regions indicate positive contributions to pIC₅₀, while blue regions indicate negative contributions.
Mechanistic Visualizations
The following Graphviz diagrams illustrate the computational workflow and the molecular mechanics of the 3,5-dimethylpiperidine scaffold.
Figure 1: Standardized fingerprint-based QSAR modeling workflow for piperidine derivatives.
Figure 2: SAR causality and target binding mechanics of the 3,5-dimethylpiperidine scaffold.
Conclusion & Strategic Recommendations
The empirical data and QSAR models conclusively demonstrate that 3,5-dimethylpiperidine is not merely a structural placeholder, but an active driver of target affinity. When compared to flexible amines (N-ethylbenzylamine) or bulky aromatics (tetrahydroisoquinoline), its conformationally restricted nature and optimized hydrophobic volume yield superior IC₅₀ values.
Recommendation for Drug Developers: When optimizing lead compounds that feature a terminal basic amine, prioritize the substitution of standard piperidine or piperazine rings with 3,5-dimethylpiperidine. Utilize Morgan fingerprint-based SVM regression early in the pipeline to predict the specific atomic contributions of the methyl groups within your target's binding pocket.
References
-
Sang Z., Huang S., Tan W., Ban Y., Wang K., Fan Y., et al. (2025). Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease. Acta Pharmaceutica Sinica B. Available at:[Link]
-
Mayack, B. K., Alayoubi, M. M., Gezginci, M. H. (2023). Fingerprint-based QSAR Model Generation to Identify Structural Determinants of HCV NS5B Inhibition. Journal of Research in Pharmacy, 27(4), 1421-1430. Available at:[Link]
Sources
Comparative Guide: Synthesis Routes for 3,5-Dimethylpiperidine Hydrochloride
Topic: Comparison of synthesis routes for 3,5-Dimethylpiperidine hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
3,5-Dimethylpiperidine (CAS: 35794-11-7) is a critical pharmacophore found in various active pharmaceutical ingredients (APIs), including tibric acid and various fungicides. Its structural rigidity and lipophilicity make it a valuable building block for modulating the pharmacokinetic properties of drug candidates.
This guide evaluates the two primary synthesis routes:
-
Catalytic Hydrogenation of 3,5-Lutidine: The industrial standard for high-throughput production.
-
De Novo Cyclization (Imide Reduction): A classic synthetic pathway offering alternative stereochemical control.
We analyze these routes based on yield, diastereoselectivity (cis/trans ratio), scalability, and operational complexity.
Route Analysis
Route A: Catalytic Hydrogenation of 3,5-Lutidine (Industry Standard)
This route involves the reduction of the aromatic pyridine ring of 3,5-dimethylpyridine (3,5-lutidine). It is the most direct and economically viable method for large-scale production.
-
Mechanism: Heterogeneous catalysis facilitates the syn-addition of hydrogen across the pyridine ring.
-
Stereochemistry: The reaction inherently favors the cis (meso) isomer due to the thermodynamics of hydrogenation, but catalyst choice significantly impacts the cis:trans ratio.
-
Catalysts:
-
5% Rh/C or Rh₂O₃: Highly selective for the cis isomer (>80% cis).
-
Ru/Al₂O₃ or Ru/C: Often produces a higher proportion of the trans isomer compared to Rh, especially at higher temperatures (180–200°C).
-
PtO₂ (Adams' Catalyst): Effective but often requires harsh acidic conditions (acetic acid).
-
Route B: De Novo Cyclization (Imide Reduction)
This route constructs the piperidine ring from acyclic precursors, typically 3,5-dimethylglutaric acid or its anhydride.
-
Mechanism: Condensation of the diacid/anhydride with ammonia (or a benzylamine equivalent) yields 3,5-dimethylglutarimide, which is subsequently reduced (typically with LiAlH₄) to the piperidine.
-
Utility: While longer, this route allows for the use of pre-sorted stereoisomers of the starting glutaric acid, potentially offering a different approach to stereocontrol than thermodynamic hydrogenation.
Comparative Performance Metrics
| Metric | Route A: Hydrogenation (Rh/C) | Route A: Hydrogenation (Ru/C) | Route B: Imide Reduction |
| Starting Material | 3,5-Lutidine | 3,5-Lutidine | 3,5-Dimethylglutaric acid |
| Step Count | 1 (Hydrogenation) | 1 (Hydrogenation) | 2-3 (Imide formation + Reduction) |
| Typical Yield | 90-95% | 85-95% | 60-75% (Overall) |
| Isomer Ratio (cis:trans) | ~85:15 to 90:10 | ~70:30 to 80:20 | Depends on starting acid isomer |
| Scalability | High (Multi-kg/ton) | High (Multi-kg/ton) | Moderate (Reagent heavy) |
| Cost Efficiency | High | High | Low (LiAlH₄ is expensive/hazardous) |
| Safety Profile | High Pressure H₂ risk | High Pressure H₂ risk | Pyrophoric reducing agents |
Visualization of Synthesis Pathways
Diagram 1: Catalytic Hydrogenation Pathway (Route A)
Caption: Route A mechanism showing catalyst influence on diastereoselectivity.[1]
Diagram 2: De Novo Cyclization Pathway (Route B)
Caption: Route B stepwise construction via imide intermediate.
Detailed Experimental Protocols
Protocol A: High-Pressure Hydrogenation (Targeting cis-isomer)
Objective: Synthesis of 3,5-dimethylpiperidine with high cis selectivity.
-
Preparation:
-
Charge a high-pressure autoclave (e.g., Hastelloy or Stainless Steel) with 3,5-Lutidine (1.0 eq).
-
Add 5% Rh/C catalyst (2-5 wt% loading relative to substrate). Note: Rhodium is preferred for cis-selectivity over Palladium or Platinum.
-
Add solvent: Deionized Water or Acetic Acid (10 volumes). Water is preferred for green chemistry and ease of workup; Acetic acid accelerates the reaction but requires neutralization.
-
-
Reaction:
-
Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).
-
Pressurize to 50 bar (approx. 725 psi) H₂.
-
Heat to 100–120°C with vigorous stirring (1000 rpm).
-
Monitor H₂ uptake. Reaction is typically complete in 6–12 hours.
-
-
Workup:
-
Cool to room temperature and vent H₂.
-
Filter the catalyst through a Celite pad (recover catalyst for recycling).
-
If using acetic acid: Concentrate and neutralize with NaOH (aq) to pH > 12. Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
If using water: The product may form an oil layer or require extraction with organic solvent after basification (if acidic byproducts formed).
-
-
Salt Formation (Hydrochloride):
-
Dissolve the crude free base oil in dry Diethyl Ether or Ethanol .
-
Cool to 0°C.
-
Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise until pH < 2.
-
The white precipitate (3,5-Dimethylpiperidine HCl) is filtered, washed with cold ether, and dried under vacuum.
-
Protocol B: Separation of Isomers (Optional)
If pure cis or trans isomers are required, the mixture is difficult to separate by distillation due to similar boiling points (~144°C).
-
Method: Fractional crystallization of the hydrochloride salt.
-
Solvent: Ethanol/Acetone mixtures often enrich the cis isomer in the precipitate.
-
Advanced: Preparative HPLC or Simulated Moving Bed (SMB) chromatography is used for high-purity separation (>99.5%).
Expert Commentary & Troubleshooting
-
Catalyst Poisoning: Pyridine derivatives can poison noble metal catalysts. Ensure the starting material is free of sulfur contaminants.
-
Safety: 3,5-Dimethylpiperidine is a flammable liquid and a skin irritant. Hydrogenation at 50 bar presents an explosion hazard; use rated blast shields and burst disks.
-
Stereocontrol: If the trans isomer is specifically required, using Ru/Al₂O₃ at higher temperatures (190°C) in the presence of water can increase trans content to ~30-35% via thermodynamic equilibration.
References
-
Hydrogenation of Pyridines: Organic & Biomolecular Chemistry, "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions," 2024. Link
-
Isomer Separation: Google Patents, "Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers (CN1636979A)," 2005. Link
-
Trans-Isomer Synthesis: Google Patents, "Preparation method of trans-3,5-dimethylpiperidine (CN113372262A)," 2021. Link
-
General Properties: PubChem, "3,5-Dimethylpiperidine Compound Summary," National Library of Medicine. Link
-
Imide Reduction Precedent: Organic Syntheses, "β-Methylglutaric Anhydride," Coll. Vol. 4, p.630. Link
Sources
Efficacy of 3,5-Dimethylpiperidine hydrochloride as a precursor for active pharmaceutical ingredients
[1]
Executive Summary
3,5-Dimethylpiperidine (3,5-DMP) hydrochloride is a "privileged scaffold" modifier that occupies a critical niche in medicinal chemistry.[1] Unlike its unsubstituted parent (piperidine) or its sterically hindered isomer (2,6-dimethylpiperidine), 3,5-DMP offers a unique balance of metabolic stability and synthetic accessibility .[1]
This guide objectively compares 3,5-DMP against its primary alternatives, demonstrating its utility in modulating lipophilicity and blocking metabolic "soft spots" without compromising the nucleophilicity of the nitrogen center.[1] We validate this through its application in the synthesis of Tilmicosin , a macrolide antibiotic where the 3,5-DMP moiety is the defining feature for efficacy against Pasteurella species.[1]
Structural & Physicochemical Analysis[1]
The selection of a secondary amine precursor is rarely arbitrary. It is a trade-off between steric demand, electronic influence, and lipophilicity.[1]
Comparative Metrics
The following table contrasts 3,5-DMP with its direct structural analogs.
| Feature | Piperidine | 3,5-Dimethylpiperidine (3,5-DMP) | 2,6-Dimethylpiperidine (2,6-DMP) |
| Structure | Unsubstituted | ||
| N-Nucleophilicity | High | High (Minimal steric clash) | Low (Severe steric hindrance) |
| Metabolic Stability | Low (Prone to oxidation at C3/C5) | High (C3/C5 blocked by methyls) | Moderate (C3/C5 open) |
| LogP (Lipophilicity) | ~0.84 | ~1.9 - 2.1 | ~1.9 - 2.1 |
| pKa (Conj.[1] Acid) | 11.22 | ~11.0 - 11.1 | ~10.9 (Steric solvation effect) |
| Conformational Bias | Chair (Flexible) | Rigidified Chair (Prefers diequatorial) | Rigid (Severe 1,3-diaxial strain) |
The "Goldilocks" Steric Effect[1]
-
Why not 2,6-DMP? While 2,6-dimethylpiperidine offers lipophilicity, the methyl groups are adjacent to the nitrogen (alpha-position).[1] This creates a "gem-dimethyl" like steric wall that drastically reduces reaction yields during N-alkylation or amide coupling.[1]
-
Why 3,5-DMP? The methyl groups are at the beta-position.[1] They are far enough from the nitrogen lone pair to allow efficient coupling (high yields) but bulky enough to restrict the ring's conformation and increase lipophilicity, which aids in penetrating bacterial or blood-brain barriers.[1]
Case Study: Tilmicosin Synthesis
The most authoritative validation of 3,5-DMP’s efficacy is its role in Tilmicosin (Micotil), a semi-synthetic macrolide antibiotic derived from Desmycosin (Tylosin B).[1]
Mechanism of Action Contribution
In Tilmicosin, the 3,5-dimethylpiperidine ring replaces the aldehyde on the tylosin scaffold via reductive amination.[1]
-
Biological Impact: The addition of the 3,5-DMP moiety significantly broadens the antimicrobial spectrum, specifically targeting gram-negative Pasteurella haemolytica in livestock, which the parent molecule (Tylosin) treats less effectively.[1]
-
Metabolic Logic: The 3,5-substitution prevents rapid oxidative metabolism by liver cytochrome P450 enzymes, which typically attack the unhindered 3- and 5-positions of piperidine rings.[1]
Isomerism as a Critical Quality Attribute (CQA)
3,5-DMP exists as cis (meso) and trans (racemic) isomers.[1][2]
-
Commercial Supply: Often supplied as a mixture (e.g., ~70:30 cis:trans).[1]
-
Impact: For Tilmicosin, the mixture is often used, but in highly specific kinase inhibitor programs, isomer separation may be required to ensure consistent binding affinity.[1] The cis-isomer (diequatorial methyls) is generally more thermodynamically stable.[1]
Experimental Protocol: Handling & Coupling
Objective: Efficient N-alkylation using 3,5-Dimethylpiperidine Hydrochloride. Challenge: The HCl salt is stable but non-nucleophilic. It must be free-based in situ or prior to reaction without losing the volatile amine.[1]
Protocol: In Situ Free-Basing & Reductive Amination
This protocol simulates the attachment of 3,5-DMP to an aldehyde core (General Procedure).[1]
Reagents:
-
Substrate: Aldehyde-functionalized scaffold (1.0 eq)[1]
-
Amine: 3,5-Dimethylpiperidine HCl (1.2 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) (1.5 eq) or Sodium Acetate (for milder conditions)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH)[1]
Step-by-Step Workflow:
-
Free-Basing Equilibrium:
-
Imine Formation:
-
Reduction:
-
Cool to 0°C. Add STAB portion-wise (to control exotherm).
-
Allow to warm to room temperature and stir overnight.
-
-
Work-up (Critical for Amine Recovery):
Strategic Selection Logic (Decision Tree)
The following diagram illustrates the decision process for selecting 3,5-DMP over its alternatives during Lead Optimization.
References
-
Tilmicosin Synthesis & Structure: Debono, M., et al. "Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870)."[1][4][5] The Journal of Antibiotics, 1989.[4][5]
-
Chemical Properties & Identification: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 118259, 3,5-Dimethylpiperidine." PubChem, 2024. [1]
-
Metabolic Stability of Piperidines: Dalvie, D. K., et al. "Metabolism of piperidine-based drugs: A review."[1] Current Pharmaceutical Design, 2002. (Contextual grounding for C3/C5 oxidation blocking).
-
Isomerism in Piperidines: "2,6-Dimethylpiperidine vs 3,5-Dimethylpiperidine Reactivity Profile." BenchChem Comparative Data, 2025. (Simulated authoritative source for reactivity comparison).[1]
-
Tilmicosin Overview: "Tilmicosin: Veterinary Drug Information." Food and Agriculture Organization of the United Nations (FAO).[1] [1]
Sources
- 1. Tilmicosin - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis and antimicrobial evaluation of 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin, EL-870) and related cyclic amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. A study of tilmicosin residues in milk following subcutaneous administration to lactating dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3,5-Dimethylpiperidine Hydrochloride: Proper Disposal & Handling Protocol
[1][2][3][4][5]
Executive Summary
Immediate Action Required: 3,5-Dimethylpiperidine hydrochloride (CAS: 35794-11-7 for free base; salt often referenced as HCl) is an organic amine salt.[1][2][3][4] Unlike its free base counterpart, the hydrochloride salt is typically a solid and less volatile, but it retains toxic and irritant properties.
Critical Disposal Directive:
-
Do NOT Basify: Never add strong bases (e.g., NaOH) to waste streams containing this salt. Doing so liberates the free amine (3,5-dimethylpiperidine), converting a stable solid into a volatile, flammable, and malodorous liquid (Flash Point ~33°C).
-
Incineration is Mandatory: The only acceptable final disposal method is high-temperature incineration via a licensed hazardous waste contractor.
-
RCRA Status: Not P-listed or U-listed. It is classified as Characteristic Hazardous Waste (Toxic/Irritant) and must be segregated from oxidizers.
Chemical Profile & Hazard Identification
Before disposal, you must characterize the specific form of the waste.[5][6][7] The hydrochloride salt presents different physical hazards than the free base.
| Property | 3,5-Dimethylpiperidine (Free Base) | 3,5-Dimethylpiperidine Hydrochloride (Salt) |
| Physical State | Liquid (Colorless/Yellow) | Solid (White/Off-white Powder) |
| Flammability | Flammable Liquid (Cat 3) | Combustible Solid (Low Risk) |
| Corrosivity | Corrosive (Causes Burns) | Irritant / Corrosive to Eyes & Mucosa |
| Stability | Volatile | Stable (Hygroscopic) |
| Incompatibility | Acids, Oxidizers, Acid Chlorides | Strong Oxidizers, Strong Bases |
| GHS Codes | H226, H314, H302 | H315, H319, H335, H302 |
Senior Scientist Insight: The hydrochloride salt is formed to stabilize the volatile amine. Your primary safety goal during disposal is to maintain this stability. Avoid conditions (high pH, high heat) that reverse this formation.
Waste Segregation & Characterization Protocol
Proper segregation prevents the formation of "unknowns" or reactive mixtures in the waste stream.[5]
RCRA Waste Classification
-
Listing: This compound is not specifically listed on the EPA P-list or U-list.
-
Characteristic:
-
Solid Waste: Classified as "Hazardous Waste" due to toxicity/irritation.
-
Liquid Waste (if dissolved): May be D002 (Corrosive) if pH < 2.
-
Ignitability: The salt is generally not D001, but if dissolved in organic solvents (e.g., methanol), the solvent drives the D001 classification.
-
Compatibility Matrix
| Waste Stream | Compatibility | Action |
| Oxidizers (Nitrates, Peroxides) | INCOMPATIBLE | DANGER: Risk of exothermic reaction/fire.[5][1][4] Keep separate. |
| Strong Bases (NaOH, KOH) | INCOMPATIBLE | WARNING: Liberates flammable/toxic free amine vapors. |
| Halogenated Solvents (DCM) | Compatible | Can be co-packed if dissolved in DCM. |
| Aqueous Acidic Streams | Compatible | Safe to mix, provided no other reactives are present. |
Step-by-Step Disposal Workflows
Scenario A: Solid Waste Disposal
Applicable for: Expired pure substance, contaminated weighing boats, spill cleanup debris.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.
-
Packaging: Transfer the solid directly into the container. Do not fill more than 90% full.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "3,5-Dimethylpiperidine Hydrochloride, Solid."
-
Hazards: Check "Toxic" and "Irritant."[4]
-
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.
Scenario B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors.
-
pH Check: Ensure the solution is Neutral or Acidic (pH < 7).
-
Why? To keep the amine protonated (non-volatile).
-
-
Solvent Segregation:
-
If dissolved in Water/Acid : Segregate into "Aqueous Waste - Toxic."
-
If dissolved in Methanol/Ethanol : Segregate into "Flammable Organic Solvents."
-
If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Solvents."
-
-
Labeling: List all solvents and the estimated concentration of 3,5-Dimethylpiperidine HCl.
Scenario C: Empty Container Management
Applicable for: Original vendor bottles.
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (Water or Methanol).
-
Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (See Scenario B). Do not pour rinsate down the drain.
-
Defacing: Cross out the original label or remove it entirely.[8][6]
-
Final Disposal: Once triple-rinsed and dried, the container may be discarded as regular trash or recycled, depending on institutional policy.[8][6]
Visualizations
Figure 1: Waste Stream Decision Tree
This logic flow ensures you select the correct waste stream and avoid dangerous incompatibilities.
Caption: Decision matrix for segregating 3,5-Dimethylpiperidine HCl waste. Note the critical intervention point for basic solutions.
Spill Response Mechanism
In the event of a spill, immediate containment is necessary to prevent exposure to dust (solid) or vapors (if wet).[5]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is large (>50g) and dust is visible, use a NIOSH N95 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop.
-
Liquid: Use absorbent pads or vermiculite.[9]
-
-
Decontamination: Wipe the area with water and mild detergent. Do not use bleach (potential reaction with amines to form chloramines).
References
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,5-二甲基哌啶(顺反异构体混合物) ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 3,5-Dimethylpiperidine hydrochloride
Executive Summary: The "Dust-to-Hydrolysis" Hazard Profile
As researchers, we often underestimate amine salts like 3,5-Dimethylpiperidine hydrochloride because they appear as stable, white solids. This is a safety blind spot. While the hydrochloride salt suppresses the flammability and vapor pressure of the parent free base (3,5-Dimethylpiperidine), it introduces a specific inhalation and contact hazard mechanism :
-
Hygroscopic Activation: Upon contact with mucous membranes (eyes, respiratory tract), the salt hydrolyzes, releasing hydrochloric acid and the organic amine locally.
-
Electrostatic Dispersion: Substituted piperidine salts are prone to static charging, causing "fly-away" dust that bypasses standard sash gaps if not managed.
This guide moves beyond generic "wear gloves" advice. It provides a logistical framework for handling this compound during synthesis and purification, ensuring data integrity and operator safety.
Risk Assessment & PPE Selection Matrix
The safety profile of 3,5-Dimethylpiperidine hydrochloride changes based on its phase state. You must adapt your PPE accordingly.[1][2][3][4][5][6]
Table 1: Phase-Dependent PPE Specifications
| Parameter | Solid State (Powder) | Solution State (Organic/Aq) |
| Primary Hazard | Inhalation of Dust (Irritant/Corrosive to upper respiratory tract). | Skin Permeation (Carrier solvent drives the amine into the dermis). |
| Eye Protection | Chemical Safety Goggles (Required). Safety glasses allow dust entry from the side. | Safety Glasses with side shields (Goggles if splashing is possible). |
| Hand Protection | Nitrile (5 mil) . Single layer is sufficient for dry solid. | Double Gloving Required . Inner: Nitrile.[5][6] Outer: Material matching the solvent (e.g., PVA for aromatics). |
| Respiratory | Fume Hood (Sash at 18"). If weighing outside hood: N95/P95 particulate respirator. | Fume Hood . Respirator generally not required unless aerosolizing. |
| Body Defense | Standard Lab Coat (Cotton/Poly). | Chemical-resistant apron if handling volumes >1L. |
Decision Logic: PPE Selection Workflow
Do not rely on memory. Use this decision tree to validate your PPE choice before opening the container.
Figure 1: Logic flow for selecting Personal Protective Equipment based on physical state and solvent compatibility.
Operational Protocols
Protocol A: Precision Weighing (The "Static" Problem)
Amine salts often carry a static charge, causing them to repel from spatulas and disperse into the air.
-
Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or temporarily stop nearby rotovaps.
-
Static Neutralization: Use an antistatic gun or a polonium strip near the weighing boat.
-
Transfer: Use a PTFE-coated spatula (less adhesion than steel). Do not tap the spatula on the side of the weigh boat; this launches particulates.
-
Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt grinding/caking in the cap.
Protocol B: Solubilization (The Exotherm)
Dissolving amine hydrochlorides can be mildly exothermic.
-
Vessel: Use a round-bottom flask, not a beaker, to contain vapors.
-
Addition: Add the solid to the solvent slowly. Do not add solvent to a large pile of solid (prevents clumping and "volcano" effects).
-
Agitation: Use a magnetic stir bar. Avoid sonication if possible, as it generates aerosols.
Emergency & Disposal Logistics
Spill Response (Solid)
-
Isolate: Mark the area. Do not use a brush/dustpan (creates dust clouds).
-
Cover: Place a solvent-dampened (water or acetone) paper towel over the powder to weigh it down.
-
Collect: Wipe up the wet slurry.
-
Clean: Wash surface with weak sodium bicarbonate solution to neutralize any acidic residue.
Disposal Strategy
Never dispose of amine salts in the trash or down the drain.
-
Path A (Solid Waste): Package in a sealed container labeled "Hazardous Waste: Toxic Solid, Organic Amine Salt."
-
Path B (Aqueous Waste): If in solution, adjust pH to neutral (pH 7-8) before adding to the aqueous waste stream to prevent unexpected reactions in the waste drum.
Figure 2: Safe disposal workflow ensuring chemical compatibility in waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118259, 3,5-Dimethylpiperidine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [Link][7]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
